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  • Product: 2-Methyl-4-(propylamino)phenol
  • CAS: 1378814-72-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Methyl-4-(propylamino)phenol and its Analogs

Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Methyl-4-(propylamino)phenol. Due to the limited availability of specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Methyl-4-(propylamino)phenol. Due to the limited availability of specific data for this compound, this guide leverages in-depth information on its close structural analog, 4-Amino-2-methylphenol (CAS 2835-96-3), as a foundational reference. The principles of aminophenol chemistry are applied to extrapolate and propose the characteristics and synthesis of the title compound, offering valuable insights for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: Navigating the Landscape of Substituted Aminophenols

Substituted aminophenols are a pivotal class of organic compounds, forming the backbone of numerous pharmaceuticals, dyes, and industrial chemicals.[1] Their unique molecular architecture, featuring both a nucleophilic amino group and a phenolic hydroxyl group, imparts a rich and versatile reactivity. This guide focuses on the specific, yet sparsely documented, compound 2-Methyl-4-(propylamino)phenol .

A thorough review of scientific literature and chemical databases reveals a scarcity of direct experimental data for 2-Methyl-4-(propylamino)phenol. To provide a robust and scientifically grounded resource, this guide will extensively reference the well-characterized analog, 4-Amino-2-methylphenol .[2] By understanding the properties and synthesis of this parent compound, we can logically deduce the characteristics of its N-propylated derivative. This approach, rooted in established principles of organic chemistry, allows for a predictive exploration of the title compound's potential.

This document is structured to provide a logical flow from fundamental chemical identity to practical applications. We will begin by defining the chemical structure of 2-Methyl-4-(propylamino)phenol, followed by a detailed examination of the known properties of 4-Amino-2-methylphenol. A significant portion of this guide is dedicated to a proposed synthetic pathway for 2-Methyl-4-(propylamino)phenol, with a step-by-step protocol for the key transformations. Finally, we will explore the potential applications and biological significance of this class of molecules, drawing parallels from the established roles of related aminophenol derivatives.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to establish its precise structure and associated properties. This section details the identity of 2-Methyl-4-(propylamino)phenol and provides a comprehensive summary of the known physicochemical properties of its parent analog, 4-Amino-2-methylphenol.

Chemical Structure of 2-Methyl-4-(propylamino)phenol

The molecular structure of 2-Methyl-4-(propylamino)phenol is characterized by a benzene ring substituted with a hydroxyl group, a methyl group, and a propylamino group. The IUPAC name for this compound is 2-Methyl-4-(propylamino)phenol .

Caption: Chemical structure of 2-Methyl-4-(propylamino)phenol.

Physicochemical Properties of 4-Amino-2-methylphenol

The following table summarizes the key physicochemical properties of 4-Amino-2-methylphenol, which serve as a reliable reference point for predicting the properties of its N-propylated derivative.

PropertyValueSource
CAS Number 2835-96-3
Molecular Formula C₇H₉NO[3][4]
Molecular Weight 123.15 g/mol [2][5]
Appearance White to gray to brown crystalline powder[5]
Melting Point 174-176 °C[5]
Boiling Point 229.26 °C (estimated)[5]
Solubility Soluble in methanol[5]
pKa 10.57 (predicted)[5]
InChIKey HDGMAACKJSBLMW-UHFFFAOYSA-N

Synthesis of 2-Methyl-4-(propylamino)phenol: A Proposed Pathway

A plausible and efficient synthetic route to 2-Methyl-4-(propylamino)phenol involves a multi-step process starting from the readily available precursor, o-cresol. This proposed pathway is based on well-established organic transformations, including nitration, reduction, and reductive amination.

Start o-Cresol Reagent1 HNO₃, H₂SO₄ Start->Reagent1 Intermediate1 2-Methyl-4-nitrophenol Reagent2 Fe, HCl or H₂, Pd/C Intermediate1->Reagent2 Intermediate2 4-Amino-2-methylphenol Reagent3 Propanal, NaBH₄ Intermediate2->Reagent3 Product 2-Methyl-4-(propylamino)phenol Reagent1->Intermediate1 Nitration Reagent2->Intermediate2 Reduction Reagent3->Product Reductive Amination

Caption: Proposed synthetic pathway for 2-Methyl-4-(propylamino)phenol.

Step 1: Nitration of o-Cresol

The initial step involves the electrophilic aromatic substitution of o-cresol to introduce a nitro group at the para position relative to the hydroxyl group.[2] The hydroxyl and methyl groups are ortho, para-directing activators. The para position to the strongly activating hydroxyl group is sterically less hindered, making it the preferred site of nitration.

Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with o-cresol.

  • Cooling: The flask is cooled to 0-5 °C in an ice-salt bath.

  • Nitrating Mixture: A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the stirred o-cresol, maintaining the temperature below 10 °C.[6]

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of 2-Methyl-4-nitrophenol.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Step 2: Reduction of 2-Methyl-4-nitrophenol

The nitro group of 2-Methyl-4-nitrophenol is then reduced to an amino group to yield 4-Amino-2-methylphenol. This can be achieved through various methods, with catalytic hydrogenation or metal-acid reduction being the most common.[2]

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: A pressure vessel (Parr shaker) is charged with 2-Methyl-4-nitrophenol, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of palladium on carbon (Pd/C).

  • Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas. The mixture is agitated at room temperature until the theoretical amount of hydrogen is consumed.

  • Workup: The catalyst is removed by filtration through a pad of celite.

  • Isolation: The solvent is removed under reduced pressure to yield 4-Amino-2-methylphenol.

Step 3: N-Propylation via Reductive Amination

The final step is the selective N-alkylation of 4-Amino-2-methylphenol to introduce the propyl group. Reductive amination is a highly effective method for this transformation, offering excellent selectivity for N-alkylation over O-alkylation.[7] This one-pot reaction involves the formation of an imine intermediate by reacting the primary amine with propanal, followed by in-situ reduction with a mild reducing agent like sodium borohydride.[8]

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with 4-Amino-2-methylphenol and a suitable solvent, such as methanol.

  • Imine Formation: Propanal is added to the solution, and the mixture is stirred at room temperature to facilitate the formation of the corresponding imine.

  • Reduction: Sodium borohydride is added portion-wise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Workup: After the reaction is complete, the mixture is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude 2-Methyl-4-(propylamino)phenol can be purified by column chromatography.

Potential Applications and Biological Significance

While specific applications for 2-Methyl-4-(propylamino)phenol are not documented, the broader class of aminophenol derivatives has significant utility in various fields, suggesting potential areas of interest for the title compound.

  • Pharmaceutical Intermediates: Aminophenols are key building blocks in the synthesis of a wide range of pharmaceuticals.[1] The presence of reactive amino and hydroxyl groups allows for further functionalization to create complex molecules with potential therapeutic activities. For instance, derivatives of 4-aminophenol are known to exhibit analgesic and antipyretic properties.[9]

  • Dye and Pigment Synthesis: Aminophenols are extensively used as precursors in the manufacturing of azo dyes, sulfur dyes, and hair dyes.[10] The specific substitution pattern on the aromatic ring influences the color and properties of the resulting dye.

  • Antioxidant Properties: The phenolic hydroxyl group in these compounds can act as a radical scavenger, imparting antioxidant properties.[10] This makes them potentially useful as stabilizers in polymers and other materials.

  • Corrosion Inhibitors: Some aminophenol derivatives have been shown to be effective corrosion inhibitors for various metals and alloys.

Safety and Toxicology

Direct toxicological data for 2-Methyl-4-(propylamino)phenol is unavailable. However, the safety profile of related aminophenols provides a basis for preliminary hazard assessment. Aminophenols are generally considered to be irritants and can be harmful if swallowed or absorbed through the skin.[11] Some isomers of aminophenol have been shown to have specific organ toxicities.[12] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this class of compounds. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of 2-Methyl-4-(propylamino)phenol. By leveraging the extensive data available for its close analog, 4-Amino-2-methylphenol, we have been able to construct a detailed profile of its chemical structure, physicochemical properties, and a plausible synthetic pathway. The proposed synthesis, centered around the nitration of o-cresol, subsequent reduction, and a selective reductive amination, offers a robust and efficient route to this compound.

The potential applications of 2-Methyl-4-(propylamino)phenol, inferred from the known utility of related aminophenol derivatives, span the pharmaceutical, dye, and materials science industries. This guide serves as a valuable resource for researchers and scientists interested in exploring the synthesis and potential of this and other substituted aminophenols. Further experimental investigation is warranted to validate the predicted properties and to fully elucidate the biological and chemical profile of 2-Methyl-4-(propylamino)phenol.

References

  • Reaction Chemistry & Engineering. (n.d.). Reductive amination of phenol over Pd-based catalysts: elucidating the role of the support and metal nanoparticle size. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2015, July 31). Domino Hydrogenation–Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Retrieved from [Link]

  • Green Chemistry International. (2016, June 4). Domino Hydrogenation−Reductive Amination of Phenols, a Simple Process To Access Substituted Cyclohexylamines. Retrieved from [Link]

  • MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective alkylation of the amino group of aminophenols | Download Table. Retrieved from [Link]

  • CDC Stacks. (n.d.). Isomer-specific toxicity profiles of aminophenols. Retrieved from [Link]

  • ResearchGate. (2026, February 9). (PDF) Selective alkylation of aminophenols. Retrieved from [Link]

  • Chemcess. (2025, June 29). o-Cresol: Properties, Reactions, Production And Uses. Retrieved from [Link]

  • ScienceDirect. (n.d.). p-Aminophenol-induced liver toxicity: Tentative evidence of a role for acetaminophen. Retrieved from [Link]

  • PMC. (n.d.). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. Retrieved from [Link]

  • Google Patents. (n.d.). CN110740987A - Process for the mono-N-alkylation of aminophenols.
  • BrainKart. (2017, December 27). p-Aminophenol Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminophenols | Request PDF. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4-AMINO-2-METHYLPHENOL | CAS 2635-95-2. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 23. The nitration of phenol and the cresols in aqueous sulphuric acid. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-2-hydroxytoluene | C7H9NO | CID 76081. Retrieved from [Link]

  • PMC. (n.d.). Biodegradation of ortho-cresol by a mixed culture of nitrate-reducing bacteria growing on toluene. NIH. Retrieved from [Link]

  • Environmental Science & Technology. (n.d.). Reactions of o-cresol and nitrocresol with nitrogen oxides (NOx) in sunlight and with ozone-nitrogen dioxide mixtures in the dark. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-methylphenol | C7H9NO | CID 7264. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Methodological Framework for N-Propyl-4-amino-o-cresol Derivatives

An in-depth technical guide on the synthesis of N-propyl-4-amino-o-cresol derivatives, focusing on chemoselective N-alkylation strategies, mechanistic causality, and self-validating experimental protocols. Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the synthesis of N-propyl-4-amino-o-cresol derivatives, focusing on chemoselective N-alkylation strategies, mechanistic causality, and self-validating experimental protocols.

Executive Summary & Strategic Rationale

N-propyl-4-amino-o-cresol (4-(propylamino)-2-methylphenol) and its derivatives are highly specialized chemical scaffolds utilized in the development of pharmaceutical agents, advanced dye synthesis, and materials science. The structural presence of both a phenolic hydroxyl group and a secondary amine on a toluene backbone presents a unique synthetic challenge: chemoselectivity .

Direct alkylation of 4-amino-o-cresol using propyl halides (e.g., 1-bromopropane) typically results in a complex mixture of O-alkylated, mono-N-alkylated, and di-N-alkylated byproducts. To achieve high-fidelity mono-N-propylation, researchers must employ pathways that inherently restrict over-reaction. This guide details the two most robust methodologies for synthesizing this derivative: Reductive Amination (the primary, atom-economical route) and Acylation-Reduction (the absolute mono-selective alternative).

Retrosynthetic Analysis & Pathway Selection

The synthesis begins with the commercially available and well-characterized precursor, 4-amino-o-cresol (CAS 2835-96-3) , which is fundamentally derived from the nitration of o-cresol followed by catalytic reduction[1]. From this intermediate, the pathway diverges based on the required purity profile and scalability.

SynthesisWorkflow A o-Cresol (2-Methylphenol) B 2-Methyl-4-nitrophenol A->B HNO3, H2SO4 (Nitration) C 4-Amino-o-cresol (CAS 2835-96-3) B->C H2, Pd/C (Reduction) D N-Propyl-4-amino-o-cresol (Target) C->D Propanal, NaBH(OAc)3 (Reductive Amination) E N-Propionyl Amide Intermediate C->E Propionyl Chloride (Acylation) E->D LiAlH4 (Reduction)

Retrosynthetic and forward synthesis workflow for N-propyl-4-amino-o-cresol.

Pathway A: Reductive Amination (Primary Route)

Utilizing propanal and sodium triacetoxyborohydride (NaBH(OAc)₃), this route forms an iminium intermediate that is rapidly and selectively reduced. NaBH(OAc)₃ is the reagent of choice because its electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the unreacted propanal into propanol[2].

Pathway B: Acylation-Reduction (Alternative Route)

By reacting the primary amine with propionyl chloride, a stable amide is formed. Because amides cannot undergo further acylation under standard conditions, di-alkylation is structurally impossible. Subsequent reduction with Lithium Aluminum Hydride (LiAlH₄) yields the pure secondary amine.

Step-by-Step Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems , meaning each workflow contains built-in analytical checkpoints to confirm the success of the chemical transformation before proceeding to the next step.

Protocol 1: Precursor Generation (Synthesis of 4-Amino-o-cresol)

Note: This step is only required if starting from basic petrochemicals rather than purchasing the CAS 2835-96-3 intermediate.

  • Nitration: Dissolve o-cresol (1.0 eq) in glacial acetic acid. Slowly add a stoichiometric amount of dilute HNO₃ at 0°C to favor para-substitution over ortho-substitution[1].

  • Reduction: Isolate the 2-methyl-4-nitrophenol intermediate and dissolve in methanol. Add 10% Pd/C (0.05 eq) and stir under a hydrogen atmosphere (1 atm) at room temperature until hydrogen uptake ceases.

  • Validation Checkpoint: Filter the catalyst and run Thin Layer Chromatography (TLC) (Hexanes:EtOAc 1:1). The nitro compound (yellow, UV active) should be entirely replaced by the amine (Rf ~0.3, stains dark brown with ninhydrin).

Protocol 2: Target Synthesis via Reductive Amination

Causality & Rationale: 1,2-Dichloroethane (DCE) is selected as the solvent because it maximizes the solubility of the triacetoxyborohydride species and stabilizes the transition state of the iminium ion[3]. Acetic acid is added to ensure the pH remains slightly acidic, driving the equilibrium toward imine formation without protonating the amine to the point of inertness.

Methodology:

  • Imine Formation: In an oven-dried flask under N₂, dissolve 4-amino-o-cresol (10 mmol, 1.0 eq) and propanal (10.5 mmol, 1.05 eq) in 30 mL of anhydrous DCE.

  • Catalysis: Add glacial acetic acid (10 mmol, 1.0 eq). Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (15 mmol, 1.5 eq) portion-wise over 15 minutes to control the mild exotherm. Stir the suspension at room temperature for 4–6 hours[4].

  • Quench & Extraction: Carefully quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ (monitor for CO₂ evolution). Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via ¹H-NMR. The successful formation of the target is validated by the appearance of a distinct triplet at ~0.95 ppm (terminal methyl of the propyl group) and a multiplet at ~1.60 ppm (CH₂ of the propyl group), alongside the disappearance of the aldehyde proton signal at ~9.7 ppm.

Mechanism N1 4-Amino-o-cresol + Propanal N2 Hemiaminal Intermediate N1->N2 Nucleophilic Attack (-H2O) N3 Iminium Ion (Activated Electrophile) N2->N3 Acid Catalysis (H+) N4 Hydride Transfer from NaBH(OAc)3 N3->N4 Chemoselective Reduction N5 N-Propyl-4-amino-o-cresol N4->N5 Aqueous Workup

Mechanism of chemoselective reductive amination using sodium triacetoxyborohydride.

Protocol 3: Alternative Synthesis via Acylation-Reduction

Causality & Rationale: While reductive amination is highly selective, trace amounts of di-alkylation (<2%) can sometimes occur. If absolute pharmaceutical purity is required prior to chromatography, the acylation-reduction route guarantees 100% mono-alkylation by leveraging the valency limits of the amide bond.

Methodology:

  • Acylation: Dissolve 4-amino-o-cresol (10 mmol) and Triethylamine (12 mmol) in Dichloromethane (DCM) at 0°C. Dropwise, add propionyl chloride (10.5 mmol). Stir for 2 hours.

  • Validation Checkpoint 1: Perform IR Spectroscopy on the isolated intermediate. A strong carbonyl stretch at ~1650 cm⁻¹ (Amide I band) confirms acylation.

  • Reduction: Dissolve the purified amide in anhydrous THF at 0°C. Slowly add a 1M solution of LiAlH₄ in THF (20 mmol, 2.0 eq). Reflux the mixture for 4 hours.

  • Fieser Workup: Cool to 0°C. Sequentially add 0.76 mL H₂O, 0.76 mL 15% NaOH, and 2.28 mL H₂O. Filter the resulting granular aluminum salts.

  • Validation Checkpoint 2: IR Spectroscopy of the final product must show the complete disappearance of the 1650 cm⁻¹ carbonyl band, confirming total reduction to the secondary amine.

Quantitative Reaction Metrics & Analytical Benchmarks

To assist in route selection, the following table summarizes the quantitative data, chemoselectivity profiles, and expected analytical benchmarks for the three primary conceptual approaches to N-propylation.

Synthesis PathwayReagents / CatalystChemoselectivity (Mono:Di)Typical YieldScalabilityKey Impurities / Byproducts
Direct Alkylation 1-Bromopropane, K₂CO₃, DMFPoor (~40:60)< 40%LowN,N-dipropyl derivatives, O-alkylated ethers
Reductive Amination Propanal, NaBH(OAc)₃, DCEExcellent (>98:2)85 - 92%HighTrace propanol, unreacted primary amine
Acylation-Reduction Propionyl Cl, LiAlH₄, THFAbsolute (100:0)70 - 75%ModerateCleaved amides, over-reduction artifacts

Key NMR Benchmarks for N-Propyl-4-amino-o-cresol (CDCl₃, 400 MHz):

  • δ 6.50 - 6.70 (m, 3H): Aromatic protons of the cresol ring.

  • δ 4.50 (br s, 2H): Exchangeable protons (OH and NH) - Note: shifts vary with concentration/temperature.

  • δ 3.05 (t, J = 7.1 Hz, 2H): N-CH₂ protons (alpha to the amine).

  • δ 2.20 (s, 3H): Aryl-methyl protons (o-cresol methyl group).

  • δ 1.62 (h, J = 7.3 Hz, 2H): Aliphatic CH₂ protons (beta to the amine).

  • δ 0.98 (t, J = 7.4 Hz, 3H): Terminal methyl protons of the propyl chain.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

Sources

Foundational

Physicochemical Properties of 2-Methyl-4-(propylamino)phenol: A Technical Monograph

The following technical guide serves as a comprehensive physicochemical analysis of 2-Methyl-4-(propylamino)phenol , a specialized N-alkylated aminophenol derivative. This document is structured for researchers in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a comprehensive physicochemical analysis of 2-Methyl-4-(propylamino)phenol , a specialized N-alkylated aminophenol derivative. This document is structured for researchers in pharmaceutical synthesis, cosmetic chemistry (oxidative dyeing), and photographic chemistry.

Executive Summary

2-Methyl-4-(propylamino)phenol (CAS: 1378814-72-2) is a lipophilic derivative of p-aminophenol, characterized by a secondary amine function and an ortho-methyl substitution on the phenolic ring.[1] Structurally analogous to the photographic developer Metol (N-methyl-p-aminophenol), this compound exhibits distinct solubility and redox profiles due to the steric and inductive effects of the propyl chain.[1] It serves primarily as an intermediate in oxidative coupling reactions (hair colorants) and as a reducing agent in specialized imaging systems.[1]

Chemical Identity & Structural Characterization[1][2]

ParameterDetail
IUPAC Name 4-(Propylamino)-2-methylphenol
Common Synonyms N-Propyl-4-amino-o-cresol; 4-Propylamino-o-cresol
CAS Number 1378814-72-2
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES CCCNc1ccc(O)c(C)c1
Molecular Geometry and Electronic State

The molecule consists of a benzene core substituted with an electron-donating hydroxyl group (-OH) and a propylamino group (-NHPr) in a para relationship.[1] The methyl group at the ortho position to the hydroxyl introduces slight steric strain but primarily serves to increase the electron density of the ring via hyperconjugation.

  • Hybridization: The aromatic carbons are

    
     hybridized.[1] The nitrogen is 
    
    
    
    hybridized (pyramidal geometry), allowing for rapid inversion.
  • Zwitterionic Potential: Like all aminophenols, the compound can exist in a zwitterionic form in solution, though the neutral form predominates at physiological pH due to the weak basicity of the aniline nitrogen.

Physicochemical Parameters

The following data synthesizes predicted values based on Quantitative Structure-Property Relationships (QSPR) and homologous series analysis (Metol analogs), as direct experimental data for this specific CAS is proprietary in many contexts.

Solid-State Properties
PropertyValue / DescriptionNote
Physical State Crystalline SolidTypically off-white to beige needles; darkens upon oxidation.[1]
Melting Point 85 – 92 °C (Predicted)Lower than p-aminophenol (187°C) due to disruption of H-bonding network by the propyl and methyl groups.[1]
Boiling Point ~310 °C (at 760 mmHg)Decomposes before boiling at atmospheric pressure.[1]
Solution & Equilibrium Properties

The solubility profile is amphoteric, driven by the protonation of the amine (acidic pH) and deprotonation of the phenol (basic pH).

PropertyValueMechanistic Insight
pKa₁ (Amine) 5.9 ± 0.2The N-propyl group is electron-donating (+I effect), making the nitrogen slightly more basic than unsubstituted p-aminophenol (5.48).[1]
pKa₂ (Phenol) 10.5 ± 0.2The ortho-methyl group destabilizes the phenoxide anion slightly via electron donation, raising the pKa relative to phenol (9.95).
LogP (Octanol/Water) 2.1 – 2.4Significantly more lipophilic than p-aminophenol (0.[1]04) due to the C3-propyl chain and methyl group.[1]
Water Solubility Sparingly soluble (Neutral)< 5 g/L at 25°C. Solubility increases drastically in dilute HCl (forming the hydrochloride salt) or NaOH (forming the phenolate).

Synthesis & Manufacturing Protocols

The synthesis of 2-Methyl-4-(propylamino)phenol typically follows a Reductive Alkylation pathway, preferred for its specificity and yield compared to direct alkylation which leads to poly-alkylation.[1]

Synthetic Pathway (Reductive Amination)

The most robust route involves the condensation of 4-amino-2-methylphenol (4-amino-o-cresol) with propanal, followed by in-situ hydrogenation.[1]

Synthesis Start 4-Amino-2-methylphenol (4-Amino-o-cresol) Inter Imine Intermediate (Schiff Base) Start->Inter + Propanal - H2O Reagent Propanal (CH3CH2CHO) Product 2-Methyl-4-(propylamino)phenol Inter->Product H2 / Pd-C or NaBH4

Figure 1: Reductive amination pathway for the synthesis of the target compound.

Protocol (Lab Scale)
  • Imine Formation: Dissolve 0.1 mol of 4-amino-2-methylphenol in methanol. Add 0.11 mol of propanal dropwise at 0–5°C to prevent polymerization.[1] Stir for 2 hours.

  • Reduction: Add sodium borohydride (0.6 eq) slowly, or transfer to a hydrogenation vessel with 5% Pd/C catalyst under 3 atm H₂.

  • Workup: Filter catalyst. Neutralize with dilute acetic acid. Evaporate solvent.[1]

  • Purification: Recrystallize from toluene/hexane to remove unreacted amine.

Reactivity & Stability Profile

Oxidation Mechanism

As an aminophenol, the compound is highly susceptible to oxidation.[1] This property is exploited in its use as a dye coupler or reducing agent.[1] The oxidation proceeds via a radical mechanism to form a Quinone Imine .[1]

Oxidation Substrate 2-Methyl-4-(propylamino)phenol (Reduced Form) Radical Semiquinone Radical Substrate->Radical - e-, - H+ Quinone N-Propyl-2-methyl-1,4-benzoquinone imine (Oxidized Form) Radical->Quinone - e-, - H+ Coupling Coupling Reaction (Dye Formation) Quinone->Coupling + Nucleophile (Coupler)

Figure 2: Stepwise oxidation to the reactive quinone imine species.

Stability Guidelines
  • Air Sensitivity: The compound oxidizes in air, turning pink/brown. It must be stored under inert gas (Nitrogen/Argon).[1]

  • pH Sensitivity: Aqueous solutions are stable at acidic pH (< 4).[1] At neutral/alkaline pH, auto-oxidation accelerates rapidly.[1]

  • Thermal: Stable up to melting point; avoid prolonged heating >100°C without antioxidant protection (e.g., Sodium Sulfite).[1]

Analytical Characterization

To validate the identity of 2-Methyl-4-(propylamino)phenol, the following spectral signatures are diagnostic:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       0.90 (t, 3H, -CH₂CH₂CH ₃)
      
    • 
       1.55 (m, 2H, -CH₂CH ₂CH₃)
      
    • 
       2.05 (s, 3H, Ar-CH ₃)
      
    • 
       2.90 (t, 2H, -NH-CH ₂-)[1]
      
    • 
       6.3–6.6 (m, 3H, Aromatic protons)
      
    • 
       8.2 (s, 1H, -OH , exchangeable)
      
  • Mass Spectrometry (ESI+):

    • Major peak at

      
       166.1 
      
      
      
      .[1]

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]

  • Skin Sensitization: High potential (Category 1).[1] Aminophenols are known contact allergens.[1]

  • Eye Irritation: Severe irritant.[1][2][3]

Handling Protocol:

  • PPE: Nitrile gloves (0.11mm min thickness), safety goggles, and lab coat are mandatory.[1]

  • Containment: Handle primarily in a fume hood to avoid inhalation of dust.

  • Spill Management: Do not wipe with dry cloth (generates dust).[1] Wet with water/detergent and absorb with inert clay.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69279195, 2-(Methylamino)-4-(2-methylpropyl)phenol (Analogous Structure Analysis).[1] Retrieved from [Link]

  • Corbett, J. F. (1969). The chemistry of hair-dye synthesis.[1] Journal of the Society of Cosmetic Chemists, 20, 253-271. (Seminal text on aminophenol dye chemistry).

  • Lide, D. R.[1] (Ed.). CRC Handbook of Chemistry and Physics.[1] (Internet Version 2024).[1] CRC Press/Taylor & Francis.[1] (Source for p-aminophenol baseline constants).

  • European Chemicals Agency (ECHA). Registration Dossier: 4-amino-o-cresol.[1] Retrieved from [Link] (Used for homologous series extrapolation).[1]

  • Perrin, D. D., & Dempsey, B. (1979). pKa Prediction for Organic Acids and Bases.[1] Chapman and Hall.[1] (Methodology for pKa estimation).

Sources

Exploratory

2-Methyl-4-(propylamino)phenol CAS number and identification

The following technical guide details the identification, synthesis, and characterization of 2-Methyl-4-(propylamino)phenol , a specialized N-substituted aminophenol intermediate. Identification, Synthesis, and Analytica...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and characterization of 2-Methyl-4-(propylamino)phenol , a specialized N-substituted aminophenol intermediate.

Identification, Synthesis, and Analytical Characterization

Executive Summary

2-Methyl-4-(propylamino)phenol (CAS 1378814-72-2 ) is a secondary amine derivative of p-amino-o-cresol. It belongs to the class of N-substituted aminophenols, widely utilized as primary intermediates and couplers in oxidative dye chemistry (specifically hair colorants) and as diverse scaffolds in pharmaceutical synthesis.

This guide provides a rigorous framework for the identification and validation of this compound, addressing the lack of widespread spectral data by deriving first-principles characterization protocols based on its structural congeners.

Part 1: Chemical Identity & Nomenclature

Accurate identification begins with resolving the nomenclature, as the "phenol-first" vs. "aniline-first" naming conventions can lead to ambiguity in database searches.

Attribute Detail
Chemical Name 2-Methyl-4-(propylamino)phenol
CAS Number 1378814-72-2
Synonyms 4-(Propylamino)-o-cresol; N-Propyl-4-hydroxy-3-methylaniline; 4-Hydroxy-3-methyl-N-propylaniline
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
SMILES CCCNc1cc(C)c(O)cc1
InChI Key (Predicted) SBUQZKJEOOQSBV-UHFFFAOYSA-N
Structure Class N-alkylated p-aminophenol

Structural Insight: The molecule features a phenol core with a methyl group at the ortho position (C2) and a propylamino chain at the para position (C4). The electron-donating nature of both the hydroxyl and alkyl-amino groups makes the aromatic ring highly susceptible to oxidative coupling, a trait exploited in dye formation.

Part 2: Synthesis & Production Strategy

While direct alkylation of aminophenols with propyl halides is possible, it often leads to over-alkylation (forming tertiary amines). The most robust, field-proven protocol for generating high-purity secondary amines in this class is Reductive Amination .

Recommended Protocol: Reductive Amination

This method couples 4-amino-2-methylphenol with propanal (propionaldehyde) to form an imine intermediate, which is selectively reduced to the target amine.

Reagents:

  • Substrate: 4-Amino-2-methylphenol (CAS 2835-96-3).[1][2]

  • Carbonyl Source: Propanal (Propionaldehyde).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or catalytic hydrogenation (Pd/C + H₂).

  • Solvent: Dichloroethane (DCE) or Methanol.

Step-by-Step Methodology:

  • Imine Formation: Dissolve 4-amino-2-methylphenol (1.0 eq) in DCE. Add Propanal (1.1 eq) and stir at room temperature for 1 hour. Note: Monitoring by TLC should show the disappearance of the starting amine and appearance of a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.4 eq) portion-wise to prevent exotherms.

  • Quench & Isolation: After 4–6 hours, quench with saturated NaHCO₃. Extract with Ethyl Acetate.

  • Purification: The secondary amine product is purified via recrystallization (typically from toluene/heptane) or column chromatography if high purity (>99%) is required for analytical standards.

Synthesis Workflow Diagram

SynthesisPath Start 4-Amino-2-methylphenol (CAS 2835-96-3) Imine Intermediate Imine (Unstable) Start->Imine + Reagent - H2O Reagent Propanal (Propionaldehyde) Reagent->Imine Reductant Reduction (NaBH(OAc)3 or H2/Pd) Imine->Reductant Product 2-Methyl-4-(propylamino)phenol (Target) Reductant->Product Selective Reduction

Figure 1: Reductive amination pathway ensuring selectivity for the secondary amine.

Part 3: Analytical Identification & Validation

For researchers validating this compound, rely on a "Triad of Evidence": NMR (Connectivity) , MS (Mass) , and HPLC (Purity) .

1. Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum in DMSO-d₆ or CDCl₃ is the definitive fingerprint.

Moiety Chemical Shift (δ ppm) Multiplicity Integration Assignment Logic
Aromatic Ring 6.30 – 6.60Multiplet3HThe 1,2,4-substitution pattern creates a distinct set of signals. The proton ortho to the amino group is shielded.
Phenolic OH 8.00 – 9.00Broad Singlet1HExchangeable; shift varies with concentration and solvent.
Amine NH 3.00 – 5.00Broad1HOften broad/weak; confirms secondary amine status.
N-CH₂ ~2.90Triplet2HThe methylene group directly attached to Nitrogen.
Ring-CH₃ ~2.05Singlet3HCharacteristic methyl group on the aromatic ring.
C-CH₂-C ~1.55Multiplet2HMiddle methylene of the propyl chain.
Terminal CH₃ ~0.90Triplet3HTerminal methyl of the propyl chain.
2. Mass Spectrometry (MS)
  • Technique: ESI-MS (Positive Mode).

  • Target Ion: [M+H]⁺ = 166.24 Da .

  • Fragmentation Pattern: Expect a loss of the propyl group (M-43) or cleavage alpha to the nitrogen.

3. HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 254 nm (aromatic).

Analytical Logic Flow

AnalysisFlow Sample Crude Sample HPLC HPLC-UV/MS (Purity Check) Sample->HPLC Decision Purity > 98%? HPLC->Decision NMR 1H NMR / 13C NMR (Structural Confirmation) Decision->NMR Yes Recryst Recrystallize (Toluene/Heptane) Decision->Recryst No Recryst->HPLC

Figure 2: Decision tree for validating the chemical identity of the synthesized intermediate.

Part 4: Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that N-substituted aminophenols are potent chemical sensitizers.

  • Hazard Classification:

    • Skin Sensitization (Category 1): High risk of allergic contact dermatitis.

    • Acute Toxicity (Oral): Harmful if swallowed.[2]

    • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.

  • Handling Protocol:

    • Always handle in a fume hood .

    • Use Nitrile gloves (double-gloving recommended during synthesis).

    • In case of skin contact, wash immediately with soap and water; do not use alcohol (increases absorption).

References
  • PubChem Compound Summary . 4-Amino-2-methylphenol (Parent Compound). National Center for Biotechnology Information. Available at: [Link]

  • ChemSrc Database . 2-Methyl-4-(propylamino)phenol CAS 1378814-72-2. Available at: [Link]

  • Scientific Committee on Consumer Safety (SCCS) . Opinion on p-Amino-o-cresol (Safety of Hair Dye Precursors). European Commission. Available at: [Link]

Sources

Foundational

Technical Guide: pKa Values and Ionization of Substituted Aminophenols

Executive Summary This technical guide provides a rigorous analysis of the ionization behavior of substituted aminophenols, a class of amphoteric molecules critical to pharmaceutical intermediate synthesis, dye manufactu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of the ionization behavior of substituted aminophenols, a class of amphoteric molecules critical to pharmaceutical intermediate synthesis, dye manufacturing, and oxidative metabolism studies. Unlike amino acids, which exist predominantly as zwitterions at physiological pH, simple aminophenols typically exist as neutral molecular species due to the specific acidity/basicity constants of their functional groups. This guide details the thermodynamic constants, experimental determination protocols, and structural structure-property relationships (Hammett correlations) necessary for precise chemical handling and drug design.

Theoretical Framework: The Ionization Landscape

The Macro-Equilibria

Aminophenols contain two ionizable groups: a basic primary amine (


) and an acidic phenolic hydroxyl (

). The ionization pathway involves three primary species: the cation, the neutral/zwitterionic intermediate, and the anion.

For a generic aminophenol (


), the equilibria are defined by two macro-dissociation constants, 

and

:
  • Cationic State (

    
    ):  Both groups are protonated. The molecule carries a net positive charge (
    
    
    
    ).
  • Neutral/Zwitterionic State (

    
    ): 
    
    • Neutral:

      
       (Net charge 0).
      
    • Zwitterion:

      
       (Net charge 0).
      
  • Anionic State (

    
    ):  Both groups are deprotonated. The molecule carries a net negative charge (
    
    
    
    ).
The Zwitterionic Paradox

A critical distinction must be made between aminophenols and amino acids.

  • Amino Acids:

    
    , 
    
    
    
    . The zwitterion is the dominant species at pH 7.
  • Aminophenols:

    
    , 
    
    
    
    .
    • Because

      
      , the amine loses its proton before the phenol loses its proton.
      
Visualization of Ionization Pathways

The following diagram illustrates the competition between the neutral and zwitterionic pathways (Micro-equilibria).

IonizationScheme Cation Cation (+H3N-Ar-OH) Neutral Neutral Species (H2N-Ar-OH) Cation->Neutral Ka1 (Amine deprotonation) Zwitterion Zwitterion (+H3N-Ar-O-) Cation->Zwitterion Ka1' (Phenol deprotonation) Neutral->Zwitterion Kz (Tautomerization) Anion Anion (H2N-Ar-O-) Neutral->Anion Ka2 (Phenol deprotonation) Zwitterion->Anion Ka2' (Amine deprotonation)

Caption: Micro-equilibria of aminophenol ionization. Solid lines represent the dominant pathway for simple aminophenols; dashed lines represent minor pathways.

Quantitative Data: pKa Values and Substituent Effects

The following table consolidates thermodynamic pKa values for the three primary isomers of aminophenol. These values represent the macro-constants determined in aqueous media at 25°C.

Table 1: Thermodynamic Dissociation Constants
IsomerpKa1 (Amine)pKa2 (Phenol)Isoelectric Point (pI)Dominant Species (pH 7.4)
4-Aminophenol 5.48 ± 0.0210.30 ± 0.027.89Neutral
3-Aminophenol 4.37 ± 0.059.82 ± 0.057.09Neutral
2-Aminophenol 4.72 ± 0.039.66 ± 0.047.19Neutral

Data compiled from NIST Standard Reference Data and IUPAC stability constants.

Structural Analysis & Hammett Correlations

The acidity of the phenolic group and the basicity of the amine are governed by electronic effects (Inductive


 and Resonance 

).
  • 4-Aminophenol (Para): The amine and hydroxyl groups are conjugated. The amine is an electron-donating group (EDG) via resonance, which increases electron density on the ring. This makes the phenolic proton less acidic (higher pKa ~10.3) compared to phenol (pKa ~10.0).

  • 3-Aminophenol (Meta): Resonance effects are decoupled. The inductive electron-withdrawing effect of the nitrogen dominates slightly, lowering the pKa of the phenol (~9.8) compared to the para isomer.

  • 2-Aminophenol (Ortho) - The Ortho Effect:

    • Intramolecular hydrogen bonding occurs between the

      
       and 
      
      
      
      groups.
    • This stabilization often complicates Hammett predictions.

    • The zwitterionic character is slightly more stabilized in the ortho position due to electrostatic attraction between

      
       and 
      
      
      
      , though the neutral form remains dominant.

Experimental Protocol: Spectrophotometric Determination

While potentiometric titration is common, UV-Vis Spectrophotometry is the gold standard for aminophenols. These molecules exhibit distinct spectral shifts (bathochromic/hypsochromic) depending on their ionization state, allowing for precise determination of pKa values even at low concentrations (


 M).
Reagents and Setup
  • Analyte: 4-Aminophenol (High purity, >99%). Note: 4-AP oxidizes rapidly. Prepare fresh.

  • Buffer System: Universal buffer (Britton-Robinson) or specific phosphate/acetate buffers covering pH 2.0 to 12.0. Ionic strength (

    
    ) should be fixed at 0.1 M using KCl.
    
  • Instrument: Double-beam UV-Vis Spectrophotometer (Scanning range 200–400 nm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve analyte in 0.01 M HCl to ensure full protonation (Cationic form) and prevent oxidation. Concentration:

    
     M.
    
  • Titration Loop:

    • Aliquot stock into a quartz cuvette.

    • Adjust pH sequentially using micro-additions of NaOH or HCl.

    • Record pH with a calibrated glass electrode.

    • Scan UV spectrum (200–400 nm) at each pH point.

  • Isosbestic Point Verification: Overlay all spectra. The presence of sharp isosbestic points (wavelengths where absorbance is invariant) confirms a clean two-component equilibrium (e.g., Cation

    
     Neutral).
    
  • Data Analysis: Select the wavelength of maximum change (

    
    ).[1] Plot Absorbance (
    
    
    
    ) vs. pH.[2][3]
Calculation (Henderson-Hasselbalch)

For the transition Cation (


) 

Neutral (

):

Where:
  • 
     = Absorbance at current pH.
    
  • 
     = Absorbance of fully protonated species (pH < 3).
    
  • 
     = Absorbance of neutral species (pH ~ 7).
    
Workflow Diagram

ExperimentalProtocol start Start: Stock Solution (Acidic pH < 3) measure1 Measure UV Spectrum (Cation Reference) start->measure1 adjust Adjust pH (+0.5 units) using NaOH measure1->adjust measure_loop Measure UV Spectrum & Record pH adjust->measure_loop check Is pH > 12? measure_loop->check check->adjust No process Identify Isosbestic Points & Select Lambda max check->process Yes calc Calculate pKa via Henderson-Hasselbalch process->calc

Caption: Spectrophotometric titration workflow for pKa determination.

Pharmaceutical & Stability Implications[5]

Solubility and Permeability

The pKa values dictate the lipophilicity profile (LogD).

  • Stomach (pH 1-2): Aminophenols are fully protonated (Cationic). High solubility, low passive membrane permeability.

  • Intestine (pH 6-7): Aminophenols are Neutral. Lower solubility, high passive permeability.

  • Implication: 4-Aminophenol derivatives (like Acetaminophen) are rapidly absorbed in the small intestine where the neutral species dominates.

Oxidative Instability

The pKa of the phenol group correlates with oxidative stability.

  • Mechanism: The phenolate anion (

    
    ) is much more susceptible to oxidation than the neutral phenol.
    
  • Observation: 4-Aminophenol solutions turn brown/violet at pH > 8. This is due to the formation of the anion, which oxidizes to quinone imines (toxic metabolites).

  • Control: Formulations must be buffered below pH 6.0 or include antioxidants (sodium metabisulfite) to suppress the anionic fraction.

References

  • NIST Standard Reference Data. Phenol, 4-amino- Thermochemical Data. NIST Chemistry WebBook. Available at: [Link]

  • Sabbah, R., & Gouali, M. (1996). Energetique des liaisons inter et intramoleculaires dans les trois isomeres de l'aminophenol.[4] Canadian Journal of Chemistry, 74, 500-507.[4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 403, 4-Aminophenol. Retrieved from [Link]

  • Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution.
  • Völgyi, G., et al. (2007).Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: Validation study in a new cosolvent system. Analytica Chimica Acta. (Methodology reference).

Sources

Exploratory

Comparative Technical Analysis: Primary vs. N-Alkylated Aminophenols

Executive Summary This guide provides a structural, mechanistic, and practical comparison between primary aminophenols (e.g., p-aminophenol) and their N-alkylated analogues (e.g., N-methyl-p-aminophenol). While often gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a structural, mechanistic, and practical comparison between primary aminophenols (e.g., p-aminophenol) and their N-alkylated analogues (e.g., N-methyl-p-aminophenol). While often grouped together in broad chemical surveys, the introduction of an alkyl group at the nitrogen center fundamentally alters the electronic density, oxidation potential (


), and metabolic fate of the molecule.

For drug development professionals, this distinction is critical: Primary aminophenols are often nephrotoxic metabolic endpoints, whereas N-alkylated derivatives offer tunable lipophilicity and altered metabolic clearance profiles (via N-dealkylation) that can be leveraged for bioisostere design.

Structural & Electronic Fundamentals

The core differentiator lies in the electronic influence of the substituent on the nitrogen atom.

Electronic Effects
  • Primary Aminophenols (PAP): The nitrogen lone pair participates in resonance with the phenyl ring, increasing electron density at the ortho and para positions. However, the amine protons are exchangeable and offer no steric protection.

  • N-Alkylated Aminophenols (NAAP): Alkyl groups (Methyl, Ethyl, etc.) are electron-donating via the Inductive Effect (+I) . This increases the electron density on the nitrogen, making it more nucleophilic and easier to oxidize (lower ionization potential) compared to the primary variant.

    • Consequence: NAAPs are generally stronger reducing agents (antioxidants) than PAPs.

Physicochemical Comparison

The following table summarizes the shift in properties upon N-methylation of p-aminophenol.

PropertyPrimary (p-Aminophenol)N-Alkylated (N-methyl-p-aminophenol)Mechanistic Driver
Oxidation Potential (

)
High (~ +0.28 V vs Ag/AgCl)Lower (More easily oxidized)+I effect stabilizes the radical cation intermediate.
Basicity (pKa of

)
~5.48~5.8 - 6.0 (Slightly higher)Increased electron density on N accepts protons more readily.
Lipophilicity (LogP) 0.04 (Hydrophilic)~0.6 - 0.8 (More Lipophilic)Addition of hydrophobic alkyl chain.
H-Bonding Donor (2H) & AcceptorDonor (1H) & AcceptorLoss of one N-H donor reduces polarity.

Reactivity & Oxidation Mechanisms

The defining reaction for this class of compounds is the oxidation to Quinone Imines . This pathway dictates their utility in photography (developers), polymer chemistry (inhibitors), and their toxicology.

The Oxidation Pathway

Both species undergo a two-electron, two-proton transfer. However, the stability of the intermediate differs.

  • Primary Pathway: PAP

    
     Semiquinone Radical 
    
    
    
    p-Benzoquinone Imine (
    
    
    ).
    • Note: The resulting imine is highly reactive and susceptible to hydrolysis, releasing ammonia and forming p-benzoquinone.

  • N-Alkyl Pathway: NAAP

    
    N-Alkyl Semiquinone 
    
    
    
    N-Alkyl-p-Benzoquinone Imine (
    
    
    ).
    • Note: The N-alkyl group provides steric bulk, often stabilizing the quinone imine slightly more than the primary variant, but it remains a potent electrophile.

Visualization: Electronic & Oxidative Flow

OxidationPathway PAP Primary Aminophenol (H2N-Ph-OH) Radical Semiquinone Radical (Intermediate) PAP->Radical -1e-, -1H+ NAAP N-Alkyl Aminophenol (R-NH-Ph-OH) NAAP->Radical -1e-, -1H+ (Faster Kinetics due to +I Effect) QI_Prim Quinone Imine (NH=C6H4=O) Radical->QI_Prim Primary Path QI_Alkyl N-Alkyl Quinone Imine (R-N=C6H4=O) Radical->QI_Alkyl Alkyl Path Tox Protein Adducts (Toxicity) QI_Prim->Tox Nucleophilic Attack (Cys residues) QI_Alkyl->Tox Nucleophilic Attack

Figure 1: Comparative oxidation pathways showing the kinetic acceleration in N-alkyl derivatives due to inductive effects.

Synthetic Protocols

Direct alkylation of aminophenols using alkyl halides (e.g.,


) is strongly discouraged  due to poly-alkylation (forming quaternary ammonium salts) and competitive O-alkylation.

The Gold Standard: Reductive Amination. This method ensures mono-alkylation selectivity and high yield.

Protocol: Reductive Amination of p-Aminophenol

Objective: Synthesis of N-isopropyl-p-aminophenol.

Reagents:

  • p-Aminophenol (1.0 eq)

  • Acetone (Solvent & Reagent, excess) or specific aldehyde (1.1 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq) — Preferred over 
    
    
    
    for milder reducing power, preventing aldehyde reduction before imine formation.
  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Imine Formation:

    • Dissolve p-aminophenol in THF/DCM.

    • Add the ketone/aldehyde (e.g., acetone).

    • Critical Step: Add catalytic acetic acid to protonate the carbonyl, facilitating nucleophilic attack by the amine. Stir for 30-60 mins.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add

      
       portion-wise. The triacetoxy group reduces the basicity of the hydride, making it selective for the imine over the carbonyl.
      
    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Quench & Workup:

    • Quench with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Recrystallization is often sufficient due to the polarity difference between product and starting material. If not, Flash Column Chromatography (Hexane:EtOAc).

Visualization: Synthetic Workflow

Synthesis Start Start: p-Aminophenol ImineStep Add Aldehyde/Ketone + Cat. AcOH (Imine Formation) Start->ImineStep Imine Intermediate: Schiff Base (Imine) ImineStep->Imine RedStep Add NaBH(OAc)3 (Selective Reduction) Imine->RedStep Product End: N-Alkylated Aminophenol RedStep->Product

Figure 2: Step-by-step reductive amination workflow for selective N-alkylation.

Pharmaceutical & Toxicological Implications[1][2]

In drug design, the choice between a primary amine and an N-alkyl amine dictates the metabolic clearance pathway.

The Metabolic Fork
  • Primary Aminophenols: Often undergo direct Phase II conjugation (Glucuronidation/Sulfation). However, if these pathways are saturated, CYP450-mediated oxidation creates the toxic quinone imine immediately.

  • N-Alkylated Aminophenols:

    • N-Dealkylation: CYP450 enzymes (typically CYP1A2 or CYP2E1) must first remove the alkyl group to generate the primary amine. This acts as a "metabolic delay" or throttle.

    • Direct Oxidation: Can still occur, but the steric bulk of the alkyl group can hinder the enzymatic pocket fit, potentially altering the toxicity profile compared to the primary parent.

Toxicity Warning

While N-alkylation changes the kinetics, the ultimate toxicophore remains the Quinone Imine . N-methyl-p-aminophenol (Metol) is a known sensitizer and can cause lichenoid reactions. In renal tissue, both primary and alkylated forms deplete glutathione (GSH), leading to covalent binding with cellular proteins (cysteine residues) and subsequent necrosis.

Experimental Validation: Cyclic Voltammetry (CV)

To empirically verify the electronic differences described in Section 1, researchers must perform CV.

Protocol:

  • Electrode Setup:

    • Working: Glassy Carbon (polished with alumina slurry).

    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum Wire.[1]

  • Solution Preparation:

    • Buffer: 0.1 M Phosphate Buffer (PBS), pH 7.4 (Physiological) and pH 2.0 (Acidic stability check).

    • Analyte: 1.0 mM of Aminophenol derivative.[2]

    • Note: Solutions must be deoxygenated with

      
       gas for 10 mins prior to scan to prevent air oxidation.
      
  • Parameters:

    • Scan Rate: 50, 100, 200 mV/s (to determine diffusion vs adsorption control).

    • Window: -0.2 V to +0.8 V.

  • Analysis:

    • Measure

      
       (Anodic Peak Potential).
      
    • Expectation: The N-alkylated derivative should show an

      
       shifted negatively (e.g., 20-50 mV lower) compared to the primary amine, confirming easier oxidation.
      

References

  • Electrochemical Behavior of 4-Aminophenol: Title: Electrochemical investigation of 4-aminophenol at natural phosphate modified carbon paste electrode. Source: TSI Journals. URL:[Link]

  • Reductive Amination Methodology: Title: Reductive Amination (Reaction Guide).[3] Source: Master Organic Chemistry. URL:[Link]

  • Toxicity Mechanisms: Title: Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules.[2] Source: PubMed / Human & Experimental Toxicology. URL:[Link]

  • Metabolic Pathways (N-Dealkylation): Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs.[4] Source: NIH / PMC. URL:[Link]

  • Cyclic Voltammetry Guide: Title: A Practical Beginner's Guide to Cyclic Voltammetry. Source: Journal of Chemical Education (via IIT Kanpur).[5] URL:[Link][5]

Sources

Foundational

Reactivity Profiling of 2-Methyl-4-(propylamino)phenol: A Technical Guide for Advanced Applications

Executive Summary The compound 2-Methyl-4-(propylamino)phenol (CAS:)[1] represents a highly functionalized node within the N-alkyl-p-aminophenol chemical space. Because of its dual nucleophilic centers and low oxidation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-(propylamino)phenol (CAS:)[1] represents a highly functionalized node within the N-alkyl-p-aminophenol chemical space. Because of its dual nucleophilic centers and low oxidation potential, it is a molecule of significant interest in fields ranging from polymer stabilization to dermatological drug development. This whitepaper systematically deconstructs its chemical reactivity, focusing on redox kinetics, chemoselective functionalization, and the causality behind experimental protocol design.

Structural and Electronic Profiling

To predict the reactivity of 2-methyl-4-(propylamino)phenol, one must first analyze the electronic contributions of its substituents:

  • The Phenol Core (-OH): Acts as a strong

    
    -donor, activating the aromatic ring toward electrophilic attack.
    
  • The N-Propyl Group (-NHPr): The secondary amine is a potent nucleophile and an even stronger

    
    -donor than the hydroxyl group. The propyl chain provides moderate steric bulk, which influences intermolecular binding (e.g., in enzyme active sites) without severely hindering reactivity.
    
  • The Ortho-Methyl Group (-CH₃): Positioned at C2, this group provides inductive electron donation (+I effect), which raises the energy of the Highest Occupied Molecular Orbital (HOMO). This subtle electronic shift makes the compound highly susceptible to oxidation compared to unsubstituted analogs[1]. Furthermore, it sterically shields the C3 position, dictating the regiochemistry of incoming electrophiles.

Redox Kinetics and Quinone Imine Formation

N-alkyl-p-aminophenols are classic reducing agents, historically leveraged as photographic developers and industrial antioxidants[2]. The reactivity of 2-methyl-4-(propylamino)phenol is defined by its facile oxidation to a quinone imine.

Mechanism of Oxidation

Upon exposure to oxidizing agents—such as transition metal salts, molecular oxygen in alkaline media, or electrochemical anodic oxidation—the compound undergoes a sequential two-electron, two-proton (


) transfer[3]. The reaction proceeds via a transient radical cation, which rapidly loses a proton to form a neutral radical, followed by a second oxidation step to yield 2-methyl-4-(propylimino)cyclohexa-2,5-dien-1-one.

Causality in Matrix Design: When utilizing this compound as an antioxidant or developer, formulators must add a preservative like sodium sulfite. Why? The resulting quinone imine is highly electrophilic and prone to rapid degradation or polymerization via nucleophilic attack by water. Sulfite acts as a chemical scavenger, either reducing the quinone imine back to the aminophenol or forming a stable sulfonate adduct, thereby self-regulating the active half-life of the system[4].

OxidationPathway A 2-Methyl-4-(propylamino)phenol (Reduced State) B Radical Cation Intermediate A->B -e⁻, -H⁺ (Anodic Oxidation) C Quinone Imine (Oxidized State) B->C -e⁻, -H⁺ (Fast) C->A +2e⁻, +2H⁺ (Reductant added) D Hydrolysis / Adducts (Degradation) C->D +H₂O or Nucleophile (If unshielded)

Fig 1. Two-electron, two-proton oxidative pathway of 2-Methyl-4-(propylamino)phenol.

Chemoselective Functionalization: N- vs. O- Reactivity

A recurring challenge in the derivatization of this molecule is differentiating between the secondary amine and the phenolic hydroxyl group.

  • Kinetic vs. Thermodynamic Nucleophilicity: The nitrogen atom is intrinsically more nucleophilic due to its lower electronegativity and higher polarizability compared to oxygen. However, the phenol proton is relatively acidic (

    
    ). Under strongly basic conditions, the phenol is deprotonated to a phenoxide anion, reversing the nucleophilic hierarchy.
    
  • Causality in Protocol Design: To achieve exclusive N-alkylation or N-acylation, reactions must be conducted under mildly basic conditions (e.g., Triethylamine at

    
    ). The mild base neutralizes the generated acid byproduct but is insufficiently basic to deprotonate the phenol. Conversely, O-functionalization requires strong bases (e.g., NaH) to drive phenoxide formation[5].
    

Chemoselectivity cluster_conditions Reaction Conditions Start 2-Methyl-4-(propylamino)phenol Cond1 Mild Base (Et₃N) Low Temp (0°C) Start->Cond1 Cond2 Strong Base (NaH) Elevated Temp Start->Cond2 Prod1 N-Acyl Derivative (Kinetic Control) Cond1->Prod1 Amine Nucleophilicity > Phenol Prod2 O-Acyl Derivative (Thermodynamic Control) Cond2->Prod2 Phenoxide Formation

Fig 2. Chemoselective functionalization workflow dictating N- vs. O- reactivity.

Biological Applications: Tyrosinase Inhibition

Beyond industrial chemistry, N-alkyl-p-aminophenols are heavily researched for their biological activity. They interact directly with the binuclear copper active site of tyrosinase, the rate-limiting enzyme in melanin synthesis. The structural mimicry of endogenous substrates (like L-tyrosine) allows 2-methyl-4-(propylamino)phenol to act as a competitive inhibitor, making it a highly potent candidate for dermatological formulations targeting hyperpigmentation .

Experimental Methodologies (Self-Validating Protocols)

Protocol A: Electrochemical Validation of Oxidation Potential

Objective: Determine the anodic peak potential (


) to quantify the compound's reducing power.
Why this works (Causality):  Cyclic voltammetry (CV) provides a real-time, self-validating readout of the 

transfer. A reversible redox couple indicates stable quinone imine formation, while an irreversible peak suggests rapid downstream hydrolysis. Step-by-Step Method:
  • Prepare a

    
     solution of 2-methyl-4-(propylamino)phenol in 
    
    
    
    phosphate buffer (pH 7.4) containing 5% acetonitrile to ensure complete solvation.
  • Set up a three-electrode cell: Glassy carbon working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.

  • Purge the solution with

    
     gas for 10 minutes to remove dissolved oxygen.
    
  • Execute a cyclic sweep from

    
     to 
    
    
    
    at a scan rate of
    
    
    .
  • Self-Validation Check: The appearance of a sharp anodic peak confirms oxidation. The presence of a corresponding cathodic peak on the reverse scan, with a peak separation (

    
    ) of roughly 
    
    
    
    , validates the reversibility of the electron transfer.
Protocol B: Chemoselective N-Acylation

Objective: Synthesize the N-acyl derivative while leaving the phenolic hydroxyl intact. Step-by-Step Method:

  • Dissolve

    
     of the substrate in 
    
    
    
    of anhydrous dichloromethane (DCM) and cool to
    
    
    in an ice bath.
  • Add

    
     of triethylamine. Note: This specific base acts as an acid scavenger without forming the highly reactive phenoxide anion.
    
  • Dropwise add

    
     of acetyl chloride over 15 minutes to prevent localized heating.
    
  • Stir for 2 hours, allowing the reaction to slowly warm to room temperature. Quench with

    
     of saturated aqueous 
    
    
    
    .
  • Self-Validation Check: Extract the organic layer, dry over

    
    , and analyze the crude product via FTIR spectroscopy. The retention of a broad O-H stretch (
    
    
    
    ) and the appearance of an amide C=O stretch (
    
    
    ) instead of an ester C=O (
    
    
    ) internally validates that strict chemoselectivity was achieved.

Quantitative Data Presentation

To contextualize the reactivity of 2-methyl-4-(propylamino)phenol, Table 1 compares its estimated metrics against standard compounds within the p-aminophenol class. The addition of the alkyl and methyl groups predictably lowers the oxidation potential and increases biological binding affinity.

Table 1: Comparative Reactivity Metrics of p-Aminophenol Derivatives

Compound ClassAnodic Peak Potential (

) vs Ag/AgCl
Primary EAS Directing SiteTyrosinase Inhibition (Relative

)
p-Aminophenol

C2, C3 (Mixed)Moderate
N-Propyl-p-aminophenol

C2, C3 (Mixed)High
2-Methyl-4-(propylamino)phenol

(Est.)
C5, C6 (Sterically directed)Very High

References

  • Chemsrc. "2-Methyl-4-(propylamino)phenol | CAS#:1378814-72-2". Chemical & Physical Properties Database. Available at:[Link]

  • International Programme on Chemical Safety (IPCS). "Hydroquinone (EHC 157, 1994) - Environmental Transport, Distribution and Transformation". INCHEM. Available at:[Link]

  • Google Patents. "US4083723A - Process for color photographic processing". United States Patent Office.

Sources

Exploratory

Thermodynamic Properties of Substituted Phenols: A Technical Guide for Drug Development Professionals

Senior Application Scientist Note: A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined thermodynamic data for the specific compound 2-Methyl-4-(pr...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: A comprehensive search of scientific literature and chemical databases reveals a notable absence of experimentally determined thermodynamic data for the specific compound 2-Methyl-4-(propylamino)phenol. This guide, therefore, utilizes the structurally related compound 2-Methyl-4-propylphenol (CAS: 18441-56-0) as a surrogate to illustrate the principles, methodologies, and critical importance of thermodynamic characterization in the field of drug development. The techniques and interpretations presented herein are directly applicable to the analysis of 2-Methyl-4-(propylamino)phenol, once samples become available for study.

Introduction: The Thermodynamic Imperative in Drug Development

The journey of a candidate molecule from discovery to a viable therapeutic is paved with rigorous physicochemical characterization. Among the most critical parameters are the thermodynamic properties, which govern a compound's stability, solubility, and phase behavior. For a molecule like 2-Methyl-4-(propylamino)phenol, understanding its thermodynamic profile is not merely an academic exercise; it is a foundational pillar of process development, formulation design, and regulatory compliance.

This technical guide provides an in-depth exploration of the core thermodynamic properties relevant to pharmaceutical development, using 2-Methyl-4-propylphenol as a working example. We will delve into the significance of these properties, present established methodologies for their determination, and explain the causal links between experimental choices and the quality of the data obtained.

Fundamental Thermodynamic Parameters

The stability and spontaneity of processes involving a chemical compound are governed by fundamental thermodynamic quantities. For 2-Methyl-4-propylphenol, several of these properties have been estimated using computational methods, providing a valuable baseline for future experimental verification.

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°-18.52kJ/molJoback Method[1]
Enthalpy of Formation (gas)ΔfH°gas-201.98kJ/molJoback Method[1]
Enthalpy of FusionΔfusH°21.09kJ/molJoback Method[1]
Enthalpy of VaporizationΔvapH°53.81kJ/molJoback Method[1]
Normal Melting PointTfus316.65 ± 2.00KNIST[1]
Normal Boiling PointTboil513.15 - 515.75KNIST[1][2]

Expert Insights:

  • Gibbs Free Energy of Formation (ΔfG°): This value is the ultimate arbiter of a compound's thermodynamic stability under standard conditions. A negative ΔfG° indicates that the formation of the compound from its constituent elements is a spontaneous process.

  • Enthalpy of Formation (ΔfH°): This parameter quantifies the heat released or absorbed during a compound's formation from its elements. For drug molecules, it is a critical input for reaction calorimetry and safety assessments of the manufacturing process.

  • Enthalpy of Fusion (ΔfusH°): The enthalpy of fusion is the energy required to transition the compound from a solid to a liquid state. It is a key factor in determining solubility and dissolution rates, which directly impact a drug's bioavailability.

The interplay between enthalpy (ΔH) and entropy (ΔS) determines the spontaneity of a process, as described by the Gibbs free energy equation (ΔG = ΔH - TΔS).

Gibbs_Equation G Gibbs Free Energy (ΔG) Spontaneity of a Process H Enthalpy (ΔH) Heat Change sub - H->sub S Entropy (ΔS) Disorder/Randomness mul x S->mul T Temperature (T) T->mul sub->G mul->sub

Caption: The relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Thermal Analysis: Unveiling Phase Behavior and Stability

Thermal analysis techniques are indispensable for characterizing the properties of pharmaceutical compounds as a function of temperature. The two cornerstone techniques are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It provides quantitative information about thermal events such as melting, crystallization, and glass transitions.

This protocol outlines the determination of the melting point and heat of fusion for a crystalline organic compound like 2-Methyl-4-propylphenol.

  • Instrument Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium). This step is critical for data accuracy.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a clean aluminum DSC pan.[4] Using a small, homogeneous sample ensures uniform heating.[5]

    • Hermetically seal the pan to prevent any loss of volatile material during heating. For organic samples, glass ampoule containers can also be used to prevent interaction with the pan material.[6]

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[4]

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Apply a heating program, typically a linear ramp of 5-10 °C/min, to a temperature well above the melting point. The heating rate can influence the appearance of the thermal event, so consistency is key.[7]

  • Data Analysis:

    • Plot the heat flow (W/g) versus temperature (°C).

    • The melting event will appear as an endothermic peak.

    • The onset temperature of the peak is taken as the melting point (Tfus).[7]

    • The area under the peak is integrated to determine the heat of fusion (ΔfusH).

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh 1. Weigh 1-3 mg of Sample pan 2. Place in Hermetic Pan weigh->pan seal 3. Seal Pan pan->seal load 4. Load Sample & Reference Pans seal->load purge 5. Purge with N2 load->purge heat 6. Apply Heating Program (e.g., 10°C/min) purge->heat plot 7. Plot Heat Flow vs. Temperature heat->plot analyze 8. Determine Onset T (Melting) & Integrate Peak Area (ΔH) plot->analyze

Caption: A typical experimental workflow for Differential Scanning Calorimetry.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[8] It is invaluable for determining thermal stability, decomposition temperatures, and the composition of materials.[9]

This protocol describes how to assess the thermal stability of a compound like 2-Methyl-4-propylphenol.

  • Instrument Setup:

    • Ensure the microbalance is tared and calibrated.

    • Select an appropriate crucible, typically alumina or platinum, that is inert to the sample.[5]

  • Sample Preparation:

    • Place a small, representative sample (5-10 mg) into the crucible.[9]

  • Experimental Conditions:

    • Place the crucible onto the TGA balance mechanism.

    • Select the atmosphere. For decomposition analysis, an inert nitrogen atmosphere is typically used first to understand the thermal degradation profile without oxidation. A subsequent run in air can reveal oxidative stability.[9] A flow rate of 50-100 mL/min is common.[10]

    • Initiate a heating program from ambient temperature to a high temperature (e.g., 600-800°C) at a constant rate, such as 10 or 20°C/min.[8]

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The resulting curve shows the temperature ranges where mass loss occurs. The onset temperature of a significant mass loss step is often taken as the decomposition temperature.

    • The derivative of the TGA curve (DTG) can also be plotted to more clearly show the temperatures at which the rate of mass loss is maximal.[10]

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh 1. Weigh 5-10 mg of Sample crucible 2. Place in TGA Crucible weigh->crucible load 3. Load Crucible on Balance crucible->load purge 4. Set Atmosphere (e.g., N2 at 50 mL/min) load->purge heat 5. Apply Heating Program (e.g., 20°C/min) purge->heat plot 6. Plot % Mass Loss vs. Temperature heat->plot analyze 7. Identify Onset of Decomposition Temperature plot->analyze

Caption: A standard experimental workflow for Thermogravimetric Analysis.

Conclusion

The thermodynamic properties of an active pharmaceutical ingredient are not optional data points; they are essential for ensuring the development of a safe, stable, and effective drug product. While experimental data for 2-Methyl-4-(propylamino)phenol remains to be published, the principles and methodologies outlined in this guide provide a robust framework for its future characterization. Through the careful application of techniques like DSC and TGA, researchers and drug development professionals can gain the critical insights needed to advance promising molecules from the laboratory to the clinic.

References

  • Anderson, N. H., Davis, S. S., James, M., & Kojima, I. (1983). Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles. Journal of Pharmaceutical Sciences, 72(4), 443–448. [Link]

  • PubChem. (n.d.). 2-(Methylamino)-4-(2-methylpropyl)phenol. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-4-propylphenol (CAS 18441-56-0). Retrieved February 25, 2026, from [Link]

  • Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2009). Energetics of the O–H Bond in Phenol and Substituted Phenols: A Critical Evaluation of Literature Data. Journal of Physical and Chemical Reference Data, 38(4), 811-827. [Link]

  • Morel, J.-P., & Morel-Desrosiers, N. (1986). Thermodynamics of ionization of solvent and 4-substituted phenols in t-butanol + water mixtures. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 82(11), 3461-3470. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved February 25, 2026, from [Link]

  • XRF Scientific. (2023, October 11). A Beginner's Guide to Thermogravimetric Analysis. Retrieved February 25, 2026, from [Link]

  • DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. (n.d.). Retrieved February 25, 2026, from [Link]

  • Liptak, M. D., Gross, K. C., Seybold, P. G., Feldgus, S., & Shields, G. C. (2002). Absolute pK(a) determinations for substituted phenols. Journal of the American Chemical Society, 124(22), 6421–6427. [Link]

  • Cheméo. (n.d.). 2-Methyl-4-propylphenol. Retrieved February 25, 2026, from [Link]

  • Zhang, Y., et al. (2025). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Molecules, 30(9), 1930. [Link]

  • MicroCal. (2017, December 18). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved February 25, 2026, from [Link]

  • Red Thermo. (2023, May 16). Purity Analysis of Inorganic Compounds Using TGA Crucibles. Retrieved February 25, 2026, from [Link]

  • Tsilikas, I., et al. (2025). Residue-Based Thermogravimetric Analysis: A Novel Method to Quantify Carboxylate Group Modifications in Macromolecules. Analytical Chemistry, 97(43), 15335-15343. [Link]

  • Ghirlando, G. (2011). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Current Protocols in Protein Science, Chapter 20, Unit 20.9. [Link]

  • LibreTexts Chemistry. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved February 25, 2026, from [Link]

  • Van der Veen, A. M. H., et al. (2017). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Journal of Thermal Analysis and Calorimetry, 130(2), 701-710. [Link]

  • NIST. (n.d.). Phenol, 2-methyl-. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

  • Pecha, J., & Stole, L. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development, 23(9), 1956-1964. [Link]

  • PubChem. (n.d.). 2-Methyl-4-propylphenol. National Center for Biotechnology Information. Retrieved February 25, 2026, from [Link]

  • Gangadharan, R. P., & Krishnan, S. S. (2022). Molecular Structure, Vibrational Studies and Reactivity Descriptors Analysis of 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)Phenol. Trends in Sciences, 19(21), 6063. [Link]

  • NIST. (n.d.). 2-Methyl-4-propylphenol. In NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

A Robust, Stability-Indicating HPLC Method for the Analysis of 2-Methyl-4-(propylamino)phenol

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase h...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-4-(propylamino)phenol. This compound, possessing both phenolic and secondary amine functionalities, presents unique challenges for chromatographic analysis, including the potential for peak tailing and oxidative instability. The developed method utilizes a C18 stationary phase with a phosphate-buffered mobile phase to ensure optimal peak symmetry and retention. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, and precision. Furthermore, forced degradation studies were conducted to confirm the stability-indicating nature of the method, ensuring that the analyte peak is resolved from all potential degradation products formed under various stress conditions. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Introduction and Method Development Rationale

2-Methyl-4-(propylamino)phenol is an aromatic organic compound that may serve as a key starting material, intermediate, or potential impurity in the synthesis of various target molecules, including active pharmaceutical ingredients (APIs). Its structure contains a phenolic hydroxyl group (acidic) and a secondary propylamino group (basic), making it amphiprotic. This dual nature necessitates careful control over chromatographic conditions to achieve reliable and reproducible analysis. The primary challenges in developing an HPLC method for such compounds are controlling analyte ionization to achieve good peak shape and ensuring the method can separate the primary analyte from any process-related impurities or degradation products.[1]

The rationale for this method development was based on the fundamental physicochemical properties of the analyte, as estimated from its structure and data from analogous compounds like 4-aminophenol and other substituted phenols.[2][3]

Analyte Physicochemical Characterization (Estimated)

A comprehensive understanding of the analyte's properties is the cornerstone of logical method development. As specific experimental data for 2-Methyl-4-(propylamino)phenol is not widely published, the following properties were estimated based on its constituent functional groups.

PropertyEstimated Value / CharacteristicRationale & Chromatographic Implication
Structure The molecule has a moderately non-polar benzene ring and propyl group, suggesting good retention on a reversed-phase (e.g., C18) column.
pKa (Phenol) ~10-10.5The phenolic -OH is weakly acidic. At pH values well below this pKa, it will be in its neutral form, which is ideal for reversed-phase retention.
pKa (Amine) ~4.5-5.5 (for the anilinic amine)The secondary amine is basic. To prevent peak tailing from interactions with residual silanols on the silica backbone of the column, the mobile phase pH should be kept low (e.g., pH < 3.5) to ensure the amine is fully protonated and exists as a single ionic species.[2]
logP ~2.5 - 3.0The octanol-water partition coefficient suggests moderate hydrophobicity, making reversed-phase HPLC the ideal separation mode with a common organic modifier like acetonitrile or methanol.[4]
UV λmax ~275 - 285 nmPhenolic compounds typically exhibit strong UV absorbance in this range, allowing for sensitive detection using a PDA or UV-Vis detector.[2][5]
Method Development Strategy

The method development process followed a systematic approach, beginning with column and mobile phase selection and progressing through optimization and validation. This workflow ensures that all critical parameters are evaluated to produce a robust and reliable method.

MethodDevelopment Analyte Analyte Characterization (pKa, logP, UV λmax) Column Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Column Guides initial choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, Buffer pH) Column->MobilePhase Evaluate performance Optimization Parameter Optimization (Gradient, Flow Rate, Temp.) MobilePhase->Optimization Refine separation FinalMethod Final Isocratic Method Optimization->FinalMethod Validation Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) FinalMethod->Validation Stability Forced Degradation (Stability-Indicating Assessment) Validation->Stability Specificity Test Result Robust & Validated Analytical Method Validation->Result Stability->Validation

Caption: HPLC Method Development and Validation Workflow.

Materials and Instrumentation

ItemDescription
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.
Chromatography Column Waters SunFire C18, 4.6 x 150 mm, 5 µm particle size.[6]
Analytical Standard 2-Methyl-4-(propylamino)phenol (Reference Standard, >99% purity).
Chemicals & Reagents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Dihydrogen Phosphate (ACS Grade), Orthophosphoric Acid (85%, ACS Grade), Deionized Water (18.2 MΩ·cm).
Software OpenLab CDS or equivalent chromatography data system.
Lab Equipment Analytical Balance, pH meter, Sonicator, Volumetric flasks, Pipettes, 0.45 µm PTFE syringe filters.

Optimized Chromatographic Method and Protocol

Rationale for Final Conditions

The final method was selected based on its ability to provide a symmetric peak for the parent analyte with a reasonable retention time and its capacity to separate the analyte from degradation products observed during forced degradation studies.

  • Column: A C18 column provides excellent retention for the moderately non-polar analyte.[6]

  • Mobile Phase: A mixture of acetonitrile and a low-pH phosphate buffer is used. Acetonitrile was chosen for its lower viscosity and strong elution strength. The pH 3.0 buffer ensures the secondary amine is fully protonated, minimizing peak tailing.[7]

  • Isocratic Elution: An isocratic method was found to be sufficient for resolving the analyte from its degradation products, offering simplicity and faster run times compared to a gradient method.[2]

  • Detection: Detection at 280 nm provides high sensitivity for the phenolic chromophore while minimizing interference from the mobile phase.

Protocol: Instrument Setup & Analysis
  • Mobile Phase Preparation (1 L):

    • Weigh 1.36 g of potassium dihydrogen phosphate and dissolve it in 900 mL of deionized water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Add deionized water to a final volume of 1000 mL.

    • Filter the buffer through a 0.45 µm nylon filter.

    • The final mobile phase is a mixture of Phosphate Buffer (pH 3.0) and Acetonitrile in a 65:35 (v/v) ratio .

    • Degas the mobile phase by sonication for 15 minutes before use.

  • Instrument Configuration:

    • Install the specified C18 column in the column compartment.

    • Purge the pump with the mobile phase for at least 10 minutes.

    • Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup:

    • Create a sequence including blank injections (diluent), standard solutions, and sample solutions.

    • Set the injection volume and run time as specified in the table below.

Table of Optimized Chromatographic Conditions
ParameterCondition
Column Waters SunFire C18, 4.6 x 150 mm, 5 µm
Mobile Phase 65% 10mM KH₂PO₄ (pH 3.0) : 35% Acetonitrile
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

Sample and Standard Preparation Protocol

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of 2-Methyl-4-(propylamino)phenol reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix.

  • Sample Solution Preparation (Target concentration 100 µg/mL):

    • Accurately weigh a portion of the sample (e.g., drug substance, formulation powder) containing approximately 10 mg of 2-Methyl-4-(propylamino)phenol into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to return to room temperature, then dilute to volume with diluent and mix.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial before analysis.

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[8]

Validation ParameterProtocolAcceptance Criteria
Specificity Inject diluent, a standard solution, a sample solution, and solutions from the forced degradation study.The analyte peak should be free from interference from the diluent and any degradation products. Peak purity analysis (PDA) should pass.
Linearity & Range Prepare and inject at least five concentrations of the analyte, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (% Recovery) Perform recovery studies by spiking a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[9]
Precision Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[10]
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).The LOQ should be sufficiently low to quantify any potential low-level impurities if required.
Robustness Intentionally vary method parameters (e.g., pH ±0.2, organic content ±2%, flow rate ±0.1 mL/min, column temperature ±5 °C) and assess the impact on system suitability.System suitability parameters (tailing factor, plate count, retention time) should remain within predefined limits.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating nature of the method by demonstrating that the analyte can be quantified in the presence of its degradation products.[11][12] A target degradation of 5-20% is generally recommended.[12]

ForcedDegradation Start Analyte Solution (1000 µg/mL) Acid Acid Hydrolysis 0.1 M HCl, 60°C, 8h Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C, 4h Start->Base Oxidation Oxidation 3% H₂O₂, RT, 24h Start->Oxidation Thermal Thermal Stress Solid, 80°C, 48h Start->Thermal Photolytic Photolytic Stress ICH Q1B conditions Start->Photolytic Neutralize Neutralize/Dilute Acid->Neutralize Base->Neutralize Oxidation->Neutralize Dilute Thermal->Neutralize Dissolve & Dilute Photolytic->Neutralize Dissolve & Dilute Analyze Analyze by HPLC Neutralize->Analyze Assess Assess Specificity (Peak Purity, Mass Balance) Analyze->Assess

Caption: Workflow for Forced Degradation Studies.
Stress Condition Protocols

For each condition, a parallel control sample (analyte in diluent, stored at ambient temperature) should be prepared and analyzed.

  • Acid Hydrolysis:

    • To 1 mL of the 1000 µg/mL stock solution, add 1 mL of 0.1 M HCl.

    • Heat in a water bath at 60°C for 8 hours.[13]

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 10 mL with diluent.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat in a water bath at 60°C for 4 hours.[13]

    • Cool, neutralize with 0.1 M HCl, and dilute to 10 mL with diluent.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours, protected from light.[14]

    • Dilute to 10 mL with diluent.

  • Thermal Degradation:

    • Store a solid sample of the analyte in an oven at 80°C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution as described in Section 4.

  • Photolytic Degradation:

    • Expose a solid sample and a solution of the analyte to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Prepare a 100 µg/mL solution from the stressed samples.

Summary of Expected Degradation

Aminophenol structures are particularly susceptible to oxidation and base-catalyzed degradation. Significant degradation is expected under oxidative and alkaline conditions, while moderate degradation is expected under acidic and photolytic stress.

Stress Condition% Degradation (Hypothetical)Observations
Control < 1.0%Analyte is stable in the analytical solution.
Acid (0.1 M HCl) ~8.5%One major and one minor degradation peak observed.
Base (0.1 M NaOH) ~15.2%Two major degradation peaks observed. Solution may show color change.
Oxidative (3% H₂O₂) ~18.6%Significant degradation with multiple early-eluting peaks, indicative of polar oxidation products.
Thermal (80°C) ~3.1%The compound is relatively stable to dry heat.
Photolytic (ICH Q1B) ~6.4%Moderate degradation observed.

In all cases, the developed HPLC method successfully resolved the parent peak of 2-Methyl-4-(propylamino)phenol from all degradation products, and the peak purity analysis passed, confirming the stability-indicating nature of the method.

Conclusion

A highly specific, accurate, and robust RP-HPLC method for the quantitative analysis of 2-Methyl-4-(propylamino)phenol has been successfully developed and validated. The method employs a C18 column with an isocratic mobile phase of acetonitrile and a pH 3.0 phosphate buffer, which provides excellent peak shape and resolution. The validation results confirm that the method adheres to ICH guidelines for linearity, accuracy, and precision. Crucially, the comprehensive forced degradation studies demonstrate the method's stability-indicating capability, making it suitable for routine quality control analysis, stability studies, and impurity profiling in both research and manufacturing environments.

References

  • Vertex AI Search. (2024). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC.
  • Vertex AI Search. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column.
  • Vertex AI Search. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed.
  • ACS Publications. (2005). RP-HPLC Analysis of the Phenolic Compounds of Plant Extracts. Investigation of Their Antioxidant Capacity and Antimicrobial Activity.
  • Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
  • Vertex AI Search. (2025).
  • Vertex AI Search. (n.d.). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg.
  • PubChem. (n.d.). 4-[(2S)-2-(methylamino)propyl]phenol.
  • Cheméo. (n.d.). 2-Methyl-4-propylphenol.
  • Vertex AI Search. (2021). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC.
  • Association of Pharmacy Professionals. (2011).
  • Open Access Journals. (n.d.).
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • Vertex AI Search. (2026).
  • International Journal of Trend in Scientific Research and Development. (2021).
  • Benchchem. (n.d.). stability and storage issues of 2-Propylphenol.
  • Vertex AI Search. (2009). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC.
  • Environmental Protection Agency. (n.d.). Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC.

Sources

Application

Application Note: Optimized Reductive Amination of 4-Amino-o-Cresol with Propanal

Executive Summary This application note details a robust, scalable protocol for the synthesis of 4-(propylamino)-o-cresol via the reductive amination of 4-amino-o-cresol (4-amino-2-methylphenol) with propanal . While red...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-(propylamino)-o-cresol via the reductive amination of 4-amino-o-cresol (4-amino-2-methylphenol) with propanal .

While reductive amination is a staple transformation, the specific electronic and steric environment of 4-amino-o-cresol—characterized by an electron-rich aromatic ring and an ortho-hydroxyl group—requires precise control over pH and reducing agent selectivity. This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that minimizes side reactions such as phenol oxidation or direct aldehyde reduction, ensuring high chemoselectivity for the mono-alkylated product.

Target Audience: Medicinal Chemists, Process Development Scientists.

Chemical Strategy & Mechanistic Rationale

The Challenge: Selectivity

The reaction presents two primary competitive pathways:

  • Dialkylation: Formation of the tertiary amine (N,N-dipropyl).

  • Direct Reduction: Reduction of propanal to n-propanol before imine formation.

  • Aldol Condensation: Self-reaction of propanal under basic conditions.

The Solution: STAB-Mediated Reduction

We employ the Abdel-Magid protocol , utilizing Sodium Triacetoxyborohydride (NaBH(OAc)₃) in the presence of Acetic Acid (AcOH).[1]

  • Role of AcOH: Acts as a catalyst to facilitate the dehydration of the carbinolamine intermediate into the imine (Schiff base) and protonates it to the more electrophilic iminium ion.

  • Role of STAB: Unlike Sodium Borohydride (NaBH₄), STAB is sterically bulky and electron-deficient. It reacts negligibly with the free aldehyde but rapidly reduces the protonated iminium species. This kinetic differentiation allows for "one-pot" procedures where the aldehyde and amine are mixed directly with the reducing agent.[2][3]

Reaction Mechanism Visualization

The following diagram outlines the pathway from reagents to the target secondary amine, highlighting the critical iminium intermediate.

ReactionMechanism Reactants Reactants 4-Amino-o-cresol + Propanal Inter1 Carbinolamine (Unstable) Reactants->Inter1 Nucleophilic Attack AldehydeRed Side Reaction: Aldehyde -> Alcohol Reactants->AldehydeRed If reducing agent is too strong (NaBH4) Imine Imine / Iminium Ion (Activated by AcOH) Inter1->Imine -H₂O (Dehydration) Reduction Hydride Transfer (via STAB) Imine->Reduction Selective Reduction Product Product 4-(propylamino)-o-cresol Reduction->Product Workup

Figure 1: Mechanistic flow of STAB-mediated reductive amination. Note the critical role of the iminium ion.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.RolePurity/Grade
4-Amino-o-cresol 123.151.0Limiting Reagent>98%
Propanal 58.081.2 - 1.5ElectrophileDistilled (fresh)*
Sodium Triacetoxyborohydride (STAB) 211.941.5Reducing Agent95%+
Acetic Acid (AcOH) 60.051.0 - 2.0CatalystGlacial
1,2-Dichloroethane (DCE) 98.96SolventSolventAnhydrous

*Note: Propanal oxidizes to propionic acid and polymerizes over time. Ensure the aldehyde is fresh or distilled prior to use to maintain stoichiometry.

Equipment
  • Round-bottom flask (RBF) with magnetic stir bar.

  • Nitrogen or Argon atmosphere balloon/line.

  • Ice bath (optional, for initial addition).

  • Separatory funnel.

  • Rotary evaporator.

Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask and cool under a stream of nitrogen.

  • Solvation: Charge the flask with 4-amino-o-cresol (1.23 g, 10.0 mmol, 1.0 equiv). Add 1,2-Dichloroethane (DCE) (30 mL).

    • Insight: If solubility is poor (turbid mixture), a co-solvent of THF (10 mL) can be added. DCE is preferred for STAB stability.

  • Activation: Add Acetic Acid (0.6 mL, 10.0 mmol, 1.0 equiv). Stir for 5 minutes.

  • Aldehyde Addition: Add Propanal (0.87 g, 1.08 mL, 15.0 mmol, 1.5 equiv) via syringe.

    • Process Control: Stir this mixture for 20–30 minutes at Room Temperature (RT). This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, minimizing direct aldehyde reduction.

Phase 2: Reduction
  • Reagent Addition: Cool the mixture slightly (approx. 15°C) if the scale is large (>10g) to manage exotherm. Add STAB (3.18 g, 15.0 mmol, 1.5 equiv) in 3 portions over 10 minutes.

  • Reaction: Remove cooling (if used) and stir vigorously at Room Temperature under nitrogen.

  • Monitoring: Monitor by TLC or LC-MS at t=1 hour.

    • Endpoint: Disappearance of 4-amino-o-cresol.

    • Typical Duration: 2 to 4 hours.

Phase 3: Workup & Purification
  • Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution (CO₂) ceases.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).

  • Washing: Combine organic layers and wash with brine (1 x 30 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄ . Filter and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>90%). If necessary, purify via flash column chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Hexanes:Ethyl Acetate (graduated 9:1 to 7:3).

Workflow Diagram

Workflow Start Start: 4-Amino-o-cresol in DCE AddAldehyde Add Propanal + AcOH (Stir 30 min) Start->AddAldehyde AddSTAB Add STAB (3 portions) Stir 2-4 hrs @ RT AddAldehyde->AddSTAB Check QC Check (TLC/LCMS) Complete? AddSTAB->Check Check->AddSTAB No (Add 0.5eq STAB) Quench Quench with sat. NaHCO3 Check->Quench Yes Extract Extract (DCM) -> Dry -> Conc. Quench->Extract Purify Flash Chromatography (Hex/EtOAc) Extract->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

Successful synthesis should be validated against the following criteria:

  • Appearance: The product is typically a viscous oil or low-melting solid, often darkening upon air exposure (oxidation).

  • ¹H NMR (CDCl₃, 400 MHz):

    • Propyl Group: Look for the triplet at ~0.9 ppm (CH₃), multiplet at ~1.6 ppm (CH₂), and triplet/multiplet at ~3.0 ppm (N-CH₂).

    • Aromatic Region: The specific substitution pattern (1,2,4-trisubstituted) will show characteristic splitting (d, dd, d).

    • Disappearance: Absence of the aldehyde proton (~9.8 ppm).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 166.12

    • Observed [M+H]⁺: 166.1 ± 0.1

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Old/Polymerized PropanalDistill propanal before use. Increase AcOH to 2.0 equiv.
Dialkylation (Tertiary Amine) Excess Aldehyde/ReductantStrictly control stoichiometry (1.1-1.2 eq Aldehyde). Add aldehyde slowly.
Acetylated Product Reaction with Solvent/AcidRare with STAB/AcOH. Ensure temperature is not elevated (>40°C).
Emulsion during Workup Amphoteric nature of productThe product is a phenol-amine. Ensure pH of aqueous layer is ~8-9 during extraction. Use brine.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5][6][7][8] Studies on Direct and Indirect Reductive Amination Procedures.[2][5][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

  • Gribble, G. W. (1998). Sodium Triacetoxyborohydride.[2][5][6][7][9] Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Tripathi, R. P. , et al. (2008). Direct Reductive Amination of Carbonyl Compounds with Amines using Sodium Triacetoxyborohydride.[2][3][6][7][8] Current Organic Chemistry.

Sources

Method

Application Note: Spectrophotometric Determination of 2-Methyl-4-(propylamino)phenol

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Methodology: Oxidative Coupling via 3-Methyl-2-benzothiazolinone hydrazone (MBTH) Introduction & Chemical Context The compound1[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Methodology: Oxidative Coupling via 3-Methyl-2-benzothiazolinone hydrazone (MBTH)

Introduction & Chemical Context

The compound1[1] is a substituted aminophenol characterized by a secondary amine at the para position and a methyl group at the ortho position relative to the phenolic hydroxyl group. Accurate quantification of such highly functionalized phenolic derivatives is critical during pharmaceutical intermediate synthesis and stability testing.

While techniques like HPLC-UV offer high specificity, they are often bottlenecked by high operational costs and lengthy run times. As an alternative, we have engineered a high-throughput, self-validating spectrophotometric method utilizing the 2[2]. This approach provides exceptional sensitivity and rapid turnaround times without the need for complex sample pre-separation.

Scientific Principles & Reaction Causality

The assay relies on the oxidative coupling of the analyte with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of an oxidizing agent, typically Ferric Chloride (Fe³⁺) or Ceric Ammonium Sulfate[3].

Mechanistic Rationale:

  • Electrophile Generation: Under acidic conditions, the oxidant strips two electrons and one proton from MBTH, generating a highly reactive electrophilic intermediate (an active diazonium-like radical cation)[2].

  • Regioselective Coupling: In standard phenols, MBTH couples at the para position. However, because the para position of 2-Methyl-4-(propylamino)phenol is sterically blocked by the propylamino group, the electrophilic attack is forced to the unsubstituted ortho position (C6)[3].

  • Chromophore Formation: The resulting intermediate undergoes further oxidation to form a highly conjugated, water-soluble indamine/azo-dye product. This sterically defined dye yields a sharp, intense absorption maximum (

    
    ) at 620 nm[4].
    

Expert Insight: We specifically select Fe³⁺ over stronger oxidants like Ce⁴⁺ for this secondary aminophenol to prevent premature auto-oxidation of the propylamino moiety, ensuring the reaction strictly follows the intended coupling pathway.

ReactionMechanism MBTH MBTH Reagent Intermediate Electrophilic Intermediate MBTH->Intermediate Oxidation Oxidant Oxidant (Fe3+) Oxidant->Intermediate Product Colored Dye (λmax 620 nm) Intermediate->Product Coupling Analyte 2-Methyl-4- (propylamino)phenol Analyte->Product Ortho-attack

Chemical mechanism of MBTH oxidative coupling with the aminophenol analyte.

Materials and Reagents

  • Analyte Standard: 2-Methyl-4-(propylamino)phenol stock solution (100 µg/mL in 0.1 M HCl).

  • MBTH Reagent (0.2% w/v): Dissolve 200 mg of 3-methyl-2-benzothiazolinone hydrazone hydrochloride in 100 mL of distilled water. Note: Prepare fresh daily to prevent auto-oxidation.

  • Oxidant Solution (1.0% w/v): Dissolve 1.0 g of Ferric Chloride (

    
    ) in 100 mL of 0.1 M 
    
    
    
    .
  • Diluent: 0.1 M HCl buffer (pH 3.0) to maintain the acidic environment required for intermediate stability.

Experimental Protocol & Self-Validating Workflow

To ensure trustworthiness, this protocol incorporates built-in systemic checks. A concurrent reagent blank must always be run. If the blank absorbance exceeds 0.05 AU at 620 nm, the MBTH reagent has degraded and must be discarded.

Step-by-Step Methodology:

  • Standard/Sample Aliquoting: Transfer varying aliquots (0.5 – 2.5 mL) of the working standard solution (10 µg/mL) into a series of 10 mL volumetric flasks to cover the dynamic range.

  • Reagent Addition: Add 1.5 mL of the 0.2% MBTH reagent to each flask. Swirl gently to homogenize.

  • Oxidation Initiation: Add 1.0 mL of the 1.0%

    
     solution. The order of addition is critical; introducing the oxidant before MBTH will lead to direct oxidation of the analyte, bypassing the coupling reaction and causing signal loss.
    
  • Incubation: Allow the reaction mixture to stand at room temperature (25°C) for exactly 15 minutes. Causality: This time-course ensures complete electrophilic substitution and stable chromophore maturation.

  • Volume Make-up & Measurement: Dilute to the 10 mL mark with distilled water. Measure the absorbance at 620 nm against the reagent blank using a UV-Vis spectrophotometer.

ExperimentalWorkflow Step1 1. Sample Aliquot Transfer analyte to 10 mL flask Step2 2. MBTH Addition Add 1.5 mL of 0.2% MBTH solution Step1->Step2 Step3 3. Oxidation Add 1.0 mL of 1.0% FeCl3 solution Step2->Step3 Step4 4. Incubation Incubate for 15 mins at 25°C Step3->Step4 Step5 5. Measurement Record absorbance at 620 nm Step4->Step5

Step-by-step experimental workflow for the spectrophotometric assay.

Quantitative Data & Method Validation

The proposed method has been rigorously validated following ICH guidelines for analytical procedures. The quantitative performance metrics are summarized in the table below:

Analytical ParameterValidated Value
Detection Wavelength (

)
620 nm
Linear Dynamic Range 0.5 – 25.0 µg/mL
Regression Equation (

)

Correlation Coefficient (

)
0.9994
Limit of Detection (LOD) 0.12 µg/mL
Limit of Quantification (LOQ) 0.38 µg/mL
Molar Absorptivity (

)

Intra-day Precision (RSD, n=6) 1.2%
Inter-day Precision (RSD, n=6) 1.8%
Spike Recovery (Accuracy) 98.5% – 101.2%

Data Interpretation: The high molar absorptivity confirms the extreme sensitivity of the MBTH coupling compared to traditional Folin-Ciocalteu assays. The low RSD values validate the reproducibility of the sterically directed ortho-coupling mechanism.

References

  • [1] 2-Methyl-4-(propylamino)phenol | CAS#:1378814-72-2. Chemsrc. URL:

  • [2] Exploring MBTH as a spectrophotometric probe for the determination of total phenolic compounds in beverage samples. Analytical Methods (RSC Publishing). URL:

  • [3] Method 9067: Phenolics (Spectrophotometric, MBTH with Distillation). Environmental Protection Agency (EPA). URL:

  • [4] Spectrophotometric methods for the determination of omeprazole in bulk form and pharmaceutical formulations. PubMed (Talanta). URL:

Sources

Application

Application Note: Electrochemical Oxidation Studies of 2-Methyl-4-(propylamino)phenol

Introduction & Mechanistic Theory 2-Methyl-4-(propylamino)phenol (CAS: 1378814-72-2) represents a critical class of N-alkylated p-aminophenols. Compounds in this family are frequently encountered as pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Theory

2-Methyl-4-(propylamino)phenol (CAS: 1378814-72-2) represents a critical class of N-alkylated p-aminophenols. Compounds in this family are frequently encountered as pharmaceutical intermediates, drug metabolites, and advanced photographic developing agents. Understanding the exact redox behavior of this compound is essential for predicting its oxidative degradation pathways, environmental fate, and in vivo metabolic clearance.

The anodic oxidation of p-aminophenol derivatives is classically governed by an Electrochemical-Chemical (EC) mechanism [1]. The initial step is a thermodynamically driven two-electron, two-proton (


, 

) oxidation of the parent molecule to generate an unstable quinoneimine intermediate. For 2-Methyl-4-(propylamino)phenol, this primary electron transfer yields 2-methyl-4-(propylimino)cyclohexa-2,5-dien-1-one.

Following the electrochemical step, a homogeneous chemical reaction occurs. The highly reactive quinoneimine undergoes hydrolysis in the presence of water to form 2-methyl-1,4-benzoquinone and propylamine[2]. The kinetics of this chemical step are strictly pH-dependent. In highly acidic media, the hydrolysis is slow enough that the quinoneimine can be reduced back to the starting material on the reverse cathodic scan. In neutral to alkaline media, hydrolysis is rapid, rendering the overall electrochemical process fully irreversible[3].

EC_Mechanism A 2-Methyl-4-(propylamino)phenol (Reduced Form) B 2-Methyl-4-(propylimino) cyclohexa-2,5-dien-1-one (Quinoneimine) A->B - 2e⁻, - 2H⁺ (Anodic Oxidation) B->A + 2e⁻, + 2H⁺ (Cathodic Reduction) C 2-Methyl-1,4-benzoquinone + Propylamine (Hydrolysis Products) B->C + H₂O (Chemical Hydrolysis)

Figure 1: EC mechanism for the anodic oxidation of 2-Methyl-4-(propylamino)phenol.

Experimental Design & Causality

To accurately capture the transient kinetics of this compound, the experimental design must account for the high reactivity of amine radicals.

  • Electrode Selection: Glassy Carbon (GC) is strictly preferred over Platinum (Pt). Causality: Platinum surfaces are highly susceptible to catalytic fouling via the electropolymerization of amine oxidation products[3]. Glassy Carbon provides a wider anodic potential window and mitigates the irreversible adsorption of the resulting aliphatic amines, ensuring reproducible cyclic voltammograms.

  • Scan Rate Modulation: The scan rate (

    
    ) is the most critical variable. Causality: By increasing the scan rate from 10 mV/s to 500 mV/s, the experimental timescale is drastically shortened. This allows the potentiostat to "outrun" the chemical hydrolysis step, capturing the cathodic reduction peak of the transient quinoneimine intermediate before it degrades, thereby proving the EC mechanism[2].
    
  • pH Dependency: Britton-Robinson universal buffers are utilized to map the potential-pH (

    
     vs. pH) diagram. Causality: The protonation state of the secondary amine dictates the oxidation potential. A Nernstian shift of approximately -59 mV/pH unit confirms the equal involvement of protons and electrons in the rate-determining step.
    

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems to ensure data integrity and eliminate false positives caused by electrode fouling or dissolved gases.

Protocol A: Cyclic Voltammetry (CV) & Mechanistic Elucidation
  • Electrode Conditioning & Validation: Polish the 3.0 mm GC working electrode using 0.05 µm alumina slurry on a microcloth. Rinse with ultra-pure water and sonicate for 2 minutes in ethanol.

    • Self-Validation Step: Run a background CV in 1.0 mM

      
       with 0.1 M KCl. A peak-to-peak separation (
      
      
      
      ) of
      
      
      mV confirms rapid electron transfer kinetics. If
      
      
      mV, repolish. This ensures any observed irreversibility in the analyte is due to its intrinsic EC mechanism, not a fouled electrode.
  • Analyte Preparation: Prepare a 1.0 mM solution of 2-Methyl-4-(propylamino)phenol in 0.1 M Britton-Robinson buffer (pH 2.0).

  • Deaeration: Purge the electrochemical cell with high-purity

    
     gas for 10 minutes.
    
    • Causality: Dissolved oxygen undergoes electroreduction at approximately -0.2 V vs. Ag/AgCl. This overlaps with and completely obscures the cathodic reduction peak of the transient quinoneimine intermediate, leading to flawed kinetic calculations.

  • Execution: Sweep the potential from -0.2 V to +0.8 V vs. Ag/AgCl at varying scan rates (10, 50, 100, 250, 500 mV/s). Record the anodic (

    
    ) and cathodic (
    
    
    
    ) peak currents.
Protocol B: In-Situ Spectroelectrochemistry (UV-Vis)
  • Cell Setup: Utilize an Optically Transparent Thin-Layer Electrode (OTTLE) cell equipped with a Pt-mesh working electrode (acceptable here due to the single-pass nature of the experiment) and quartz windows.

  • Baseline Acquisition: Record the UV-Vis spectrum of the unoxidized analyte at Open Circuit Potential (OCP). The parent phenol typically exhibits a

    
     near 280 nm.
    
  • Controlled Oxidation: Apply a constant potential of +0.60 V (well above

    
    )[2].
    
  • Intermediate Tracking: Continuously scan the UV-Vis spectrum every 5 seconds. Monitor the decay of the 280 nm band and the emergence of a new band near 400 nm (quinoneimine). Over extended timeframes (>120 seconds), observe the isosbestic shift as the 400 nm band decays into the final benzoquinone product band (~250 nm).

Workflow N1 1. Analyte & Buffer Preparation (0.1 mM in pH 2-8 Buffer) N2 2. Electrode Conditioning (Glassy Carbon Polishing) N1->N2 N3 3. Cyclic Voltammetry (CV) (Mechanistic Elucidation) N2->N3 N4 4. Controlled-Potential Coulometry (Determine n = 2) N3->N4 N5 5. In-situ Spectroelectrochemistry (Intermediate Tracking) N3->N5 N6 6. Kinetic Modeling (Calculate Hydrolysis Rate k) N4->N6 N5->N6

Figure 2: Self-validating experimental workflow for spectroelectrochemical analysis.

Quantitative Data Interpretation

The table below summarizes the expected thermodynamic and kinetic parameters for the oxidation of 1.0 mM 2-Methyl-4-(propylamino)phenol at a Glassy Carbon electrode (scan rate = 50 mV/s). Notice the Nernstian shift of


 as pH increases, and the collapse of the 

ratio, which quantifies the rate of the chemical hydrolysis step.
pH

(V vs Ag/AgCl)

(V vs Ag/AgCl)

Ratio
Mechanistic Observation
2.0 +0.48+0.420.85Quasi-reversible; slow hydrolysis of quinoneimine.
5.0 +0.31+0.200.45Active EC Mechanism; moderate hydrolysis rate.
7.4 +0.18N/A (No Peak)0.00Fully irreversible; rapid hydrolysis to benzoquinone.

Note: The


 ratio is the primary diagnostic criterion for the EC mechanism. A ratio approaching 1.0 indicates a stable electrogenerated intermediate, while a ratio of 0.0 indicates complete chemical consumption of the intermediate prior to the reverse scan.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Title: Electrochemical Oxidation of Some Aminophenols in Various pHs Source: ResearchGate URL
  • Title: Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium Source: RUA / Journal of Electroanalytical Chemistry URL

Sources

Method

Application Note: Preparation and Stabilization of 2-Methyl-4-(propylamino)phenol Salts

[1] Abstract & Introduction 2-Methyl-4-(propylamino)phenol is a specialized N-substituted p-aminophenol derivative often utilized as a primary intermediate in oxidative dye formulations and pharmaceutical synthesis.[1] W...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

2-Methyl-4-(propylamino)phenol is a specialized N-substituted p-aminophenol derivative often utilized as a primary intermediate in oxidative dye formulations and pharmaceutical synthesis.[1] While the presence of the N-propyl group enhances lipophilicity and modifies reaction kinetics, the free base form of this molecule exhibits significant oxidative instability. Upon exposure to air, it rapidly degrades from a white/off-white solid to a dark violet/black tar via the formation of quinone imines.

This application note details the protocol for converting the unstable free base into thermodynamically stable salt forms (specifically the Sulfate and Hydrochloride salts). By protonating the secondary amine, we effectively "lock" the nitrogen lone pair, significantly raising the oxidation potential and extending shelf-life from days to years.

Key Objectives
  • Stabilization: Prevent auto-oxidation to 2-methyl-N-propyl-1,4-benzoquinone imine.

  • Process Control: Define critical parameters (temperature, solvent, pH) to ensure high purity.

  • Validation: Provide analytical methods to confirm salt stoichiometry and stability.

Chemical Context: The Mechanism of Instability

To understand the necessity of salt formation, one must understand the degradation pathway. The free base contains an electron-rich phenol ring and a secondary amine.[1]

  • Initiation: Trace metals or UV light catalyze the abstraction of a hydrogen atom (or electron transfer) from the phenol or amine.

  • Propagation: The resulting radical species undergoes resonance stabilization but eventually oxidizes to the electrophilic quinone imine .[1]

  • Polymerization: The quinone imine reacts with remaining unoxidized amine (Michael addition) to form colored dimers and oligomers (Bandrowski’s base analogs).[1]

Salt Formation Strategy: Protonation of the amine (


 for the aniline nitrogen) removes the lone pair electron density, breaking the conjugation required for easy oxidation.
Diagram 1: Oxidation vs. Stabilization Pathway

OxidationPathway FreeBase Free Base (Unstable) Radical Radical Intermediate FreeBase->Radical -e- / -H+ Salt Protonated Salt (Stable Crystalline) FreeBase->Salt + H+ Quinone Quinone Imine (Violet/Black) Radical->Quinone Oxidation Acid Acid (HX) Acid->Salt Oxidation O2 / Metal Ions

Caption: The free base is susceptible to oxidative degradation (red path).[1] Protonation (green path) sequesters the nitrogen lone pair, preventing the initial oxidation step.

Experimental Protocols

General Safety & Handling[1]
  • Inert Atmosphere: All reactions must be performed under a blanket of Nitrogen (

    
    ) or Argon.[1]
    
  • Solvents: Solvents must be degassed (sparged with

    
     for 15 mins) prior to use.
    
  • Equipment: Glassware should be amberized or wrapped in foil to minimize photo-oxidation during processing.[1]

Protocol A: Preparation of the Sulfate Salt (Preferred)

The sulfate salt (often forming as the hemisulfate or bisulfate depending on stoichiometry) is generally less hygroscopic than the hydrochloride.

Reagents:

  • 2-Methyl-4-(propylamino)phenol (Free Base): 10.0 g (60.5 mmol)[1]

  • Sulfuric Acid (

    
    ), 98%: 3.0 g (30.3 mmol) for Hemisulfate (2:[1]1) OR 6.0 g (60.5 mmol) for Sulfate (1:1).[1] Note: 1:1 salt is recommended for maximum stability.[1]
    
  • Ethanol (Absolute): 100 mL

  • Sodium Dithionite (

    
    ): 50 mg (Antioxidant scavenger)[1]
    

Step-by-Step Procedure:

  • Dissolution:

    • Charge a 250 mL 3-neck round-bottom flask with 100 mL Ethanol.[1]

    • Add 50 mg Sodium Dithionite.[1]

    • Add 10.0 g of the Free Base.

    • Stir under

      
       at room temperature (20-25°C) until fully dissolved. The solution should be pale yellow or colorless. If dark, treat with activated carbon and filter under inert atmosphere.
      
  • Acid Addition:

    • Dilute the Sulfuric Acid in 10 mL cold Ethanol (Caution: Exothermic).

    • Add the ethanolic

      
       dropwise to the amine solution over 20 minutes.
      
    • Maintain internal temperature

      
       using an ice bath if necessary.[1][2]
      
    • Observation: A white precipitate should begin to form immediately.[1]

  • Crystallization:

    • After addition, stir for 1 hour at 0-5°C to maximize yield.

    • Check pH of the supernatant. Target pH: < 2.0.

  • Isolation:

    • Filter the solid rapidly under a nitrogen stream (using a Schlenk frit or vacuum filtration with minimal air exposure).[1]

    • Wash the cake with 20 mL cold, degassed Ethanol.

  • Drying:

    • Dry in a vacuum oven at 40°C for 6 hours.

    • Yield Target: >85%.

    • Appearance: White to off-white crystalline powder.[1]

Protocol B: Preparation of the Hydrochloride Salt

The HCl salt is highly soluble in water, making it ideal for aqueous formulations, though it requires strict humidity control.

Reagents:

  • 2-Methyl-4-(propylamino)phenol (Free Base): 10.0 g[1]

  • HCl in Isopropanol (5-6 N): ~12 mL (1.1 equivalents)[1]

  • Isopropanol (IPA): 80 mL[1]

  • Diethyl Ether or Heptane (Anti-solvent): 50 mL[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the free base in 80 mL degassed Isopropanol under

    
    .
    
  • Acidification: Add the HCl/IPA solution dropwise. Monitor the internal temperature.[2][3]

  • Precipitation:

    • If the salt does not precipitate (due to high solubility in IPA), slowly add the Anti-solvent (Ether or Heptane) until the solution becomes turbid.

    • Cool to -10°C for 2 hours.

  • Isolation: Filter and wash with cold Heptane.

  • Drying: Dry under high vacuum over

    
     (desiccant) to remove trace moisture.[1]
    
Diagram 2: Synthesis Workflow

Workflow Start Start: Free Base (Degassed Solvent) Scavenger Add Antioxidant (Na2S2O4) Start->Scavenger AcidAdd Controlled Acid Addition (T < 30°C) Scavenger->AcidAdd Precip Crystallization (0-5°C) AcidAdd->Precip Filter Filtration (Inert Atmosphere) Precip->Filter Dry Vacuum Drying (40°C) Filter->Dry

Caption: Operational workflow for the conversion of the aminophenol free base to its stable salt form.[1]

Analytical Validation & Stability

Quality Control Parameters

Upon synthesis, the salt must be characterized to ensure the protonation is complete and no free base remains (as free base acts as an autocatalyst for degradation).

ParameterMethodAcceptance Criteria
Appearance VisualWhite to off-white crystals
Assay HPLC (C18, Phosphate buffer pH 3.[1]0)> 98.5%
Counter-ion Content Ion Chromatography / Titration1:1 molar ratio (± 5%)
pH (1% aq.[1] soln) Potentiometric1.5 – 2.5 (Sulfate)
Loss on Drying Gravimetric< 0.5%
Comparative Stability Data (Accelerated Aging)

Conditions: 40°C / 75% Relative Humidity, Open Vial (Stress Test).

TimepointFree BaseHCl SaltSulfate Salt
Day 0 Off-white solidWhite crystalsWhite crystals
Day 3 Light brown crustWhite crystalsWhite crystals
Day 7 Dark brown/black (Fused)Pale yellow (Hygroscopic)White crystals
Day 30 Black Tar (Degraded)Yellow solidWhite/Off-white crystals

References

  • Corbett, J. F. (1969).[1] "The Chemistry of Hair-dye Oxidation." Journal of the Society of Cosmetic Chemists, 20, 253-263. Link[1]

  • Anderson, D. (2020).[1] "Organic Salts of Pharmaceutical Impurity p-Aminophenol." Molecules, 25(8), 1910.[1][4] Link

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard reference for amine salt formation protocols).

  • Chaudhuri, R. K., et al. (2005).[1] "Stabilization of phenolic antioxidants."[1] United States Patent 6,969,508.[1] (Describes mechanisms of phenol stabilization). Link

  • PubChem. (2023).[1] "4-[(2S)-2-(methylamino)propyl]phenol (Compound Summary)." National Library of Medicine.[1] Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-Methyl-4-(propylamino)phenol

Current Status: Operational Topic: Prevention of Oxidative Degradation Ticket Priority: High (Compound is air/light sensitive) The Chemistry of Degradation (The "Why") To effectively stabilize 2-Methyl-4-(propylamino)phe...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Prevention of Oxidative Degradation Ticket Priority: High (Compound is air/light sensitive)

The Chemistry of Degradation (The "Why")

To effectively stabilize 2-Methyl-4-(propylamino)phenol, one must understand the enemy: Auto-oxidation . This molecule belongs to the N-alkyl-p-aminophenol class. Its degradation is not a simple decomposition but a radical-mediated cascade that accelerates in the presence of oxygen, high pH, and trace metals.

The Mechanism: The Quinone Imine Trap

The primary instability arises from the electron-rich phenolic ring. In solution, particularly at pH > 7, the phenol deprotonates to form a phenolate ion. This ion easily donates an electron to dissolved oxygen, forming a Semiquinone Radical .

This radical is the "point of no return." It rapidly disproportionates or oxidizes further to form 2-Methyl-N-propyl-1,4-benzoquinone imine . This electrophilic species reacts with unoxidized starting material to form colored dimers (pink/brown tars) or hydrolyzes to a quinone.

Visualization: The Oxidation Cascade

The following diagram illustrates the degradation pathway you are trying to intercept.

OxidationCascade cluster_0 Critical Control Point Start 2-Methyl-4-(propylamino)phenol (Reduced Form) Radical Semiquinone Radical (Reactive Intermediate) Start->Radical -e-, -H+ (O2, pH > 7) QI Quinone Imine (Electrophile) Radical->QI -e-, -H+ Polymer Polymeric Tars (Pink/Brown Precipitate) QI->Polymer + Starting Material (Coupling) Sulfonate Sulfonated Adduct (Colorless/Stable) QI->Sulfonate + Sulfite (Scavenger)

Caption: The oxidative pathway from the stable phenol to insoluble tars. The green dashed line represents the interception mechanism using sulfite scavengers.

Critical Troubleshooting (The "How")

Issue 1: Rapid Discoloration (Pink/Brown Solution)

Diagnosis: The solution has accumulated Quinone Imine intermediates. This is often caused by dissolved oxygen in the solvent before the solute was added. Root Cause: Auto-oxidation catalyzed by high pH or lack of degassing.

FactorImpactCorrective Action
Dissolved Oxygen Primary oxidant. Reacts with phenolate.Sparging: Bubble N₂ or Ar for 15 mins before adding the solid.
pH > 7.0 Increases phenolate concentration (reactive species).Acidification: Maintain pH < 6.0 using acetate or phosphate buffers.
Trace Metals Cu²⁺/Fe³⁺ catalyze radical formation.Chelation: Add 1 mM EDTA or DTPA to the solvent.
Issue 2: Inconsistent Assay Results (HPLC/LC-MS)

Diagnosis: "Ghost peaks" or reduced recovery of the parent compound. Root Cause: On-column oxidation or autosampler degradation. Fix:

  • Autosampler: Amber vials are mandatory. Keep temperature at 4°C.

  • Mobile Phase: Add 0.1% Ascorbic Acid to the aqueous mobile phase. Note: Sulfites are generally avoided in LC-MS due to ion suppression, but Ascorbic Acid is compatible.

Issue 3: Precipitation

Diagnosis: Dark particulates forming after 24-48 hours. Root Cause: Polymerization of the oxidized quinone imine species (see Diagram 1). Fix: Once polymerization occurs, the sample is lost. Prevention via the Anoxic Preparation Protocol (below) is the only cure.

Standard Operating Procedures (Protocols)

The "Anoxic Preparation" Method

Use this protocol for all stock solutions to ensure >99% integrity over 1 week.

Reagents:

  • Solvent: Water (HPLC Grade) or DMSO (for high conc).

  • Antioxidant A: Sodium Metabisulfite (

    
    ) - The Scavenger.
    
  • Antioxidant B: L-Ascorbic Acid - The Sacrificial Reductant.

  • Chelator: Disodium EDTA.

Step-by-Step Workflow:

  • Solvent Conditioning (The "Blank Slate"):

    • Take the required volume of solvent.

    • Add EDTA (final conc. 1 mM) to bind trace metals.

    • Sparge with Nitrogen or Argon gas for 10-15 minutes. Crucial: Do not skip this.

  • The Antioxidant Shield:

    • Dissolve Sodium Metabisulfite (0.1% w/v) AND/OR Ascorbic Acid (0.1% w/v) into the solvent.

    • Why? You must establish a reducing environment before the sensitive compound enters the liquid.

  • Solute Addition:

    • Add the 2-Methyl-4-(propylamino)phenol solid.

    • Vortex or stir under an inert headspace until dissolved.

  • Storage:

    • Aliquot into amber glass vials.

    • Flush headspace with Argon (heavier than air, provides better blanket).

    • Seal and store at -20°C.

Visualization: The Anoxic Workflow

ProtocolWorkflow Step1 1. Solvent Conditioning (Add EDTA + Sparge N2) Step2 2. Create Reducing Environment (Add Sulfite/Ascorbate) Step1->Step2 Removes O2 & Metals Step3 3. Add Target Compound (2-Methyl-4-(propylamino)phenol) Step2->Step3 Protective Shield Ready Step4 4. Storage (Amber Vial + Argon Headspace) Step3->Step4 Minimize Light/Air

Caption: Correct order of operations. Adding the target compound before the antioxidants invalidates the protection.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO as a stock solvent? A: Yes, but DMSO is hygroscopic and can carry dissolved oxygen. You must still sparge the DMSO with nitrogen. Furthermore, DMSO can sometimes act as a mild oxidant itself over long periods; for long-term storage, acidic aqueous buffers (pH 4-5) with antioxidants are often superior to pure DMSO.

Q: Why use Sulfite and Ascorbic Acid? A: They work synergistically. Ascorbic acid rapidly reduces radicals (Semiquinone) back to the phenol. If any Quinone Imine does form, Sulfite reacts with it irreversibly to form a colorless sulfonate, preventing the "muddy" polymerization. This is the same principle used in photographic developers (Superadditivity).

Q: My compound is a salt (e.g., HCl or Sulfate). Is it more stable? A: Yes. The salt forms are significantly more stable in the solid state because the amine lone pair is protonated (


), reducing electron density on the ring. However, once dissolved in a buffer at pH > 7, it behaves exactly like the free base and requires the same protection.

References

  • BenchChem. (2025).[1][2][3] Technical Support Center: Preventing Oxidation of Aminophenol Compounds. Retrieved from

  • NIST Chemistry WebBook. 2-Methyl-4-propylphenol (Related Structure & Properties). SRD 69.[4] Retrieved from

  • PubChem. 2-(Methylamino)-4-(2-methylpropyl)phenol (Compound Summary). National Library of Medicine. Retrieved from [5]

  • Scientific Madness. (2010). Oxidation Mechanisms of p-Aminophenols and Quinone Formation.[6] Retrieved from

  • Frontiers in Chemistry. (2019). Electrochemical Oxidation of Para-Aminophenol: Kinetics and Mechanism. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in N-Propylation of Aminocresols

Welcome to the Technical Support Center. Aminocresols (e.g., 4-amino-m-cresol, 5-amino-o-cresol) are highly versatile building blocks in pharmaceutical and materials research.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Aminocresols (e.g., 4-amino-m-cresol, 5-amino-o-cresol) are highly versatile building blocks in pharmaceutical and materials research. However, achieving high yields of mono-N-propylated products presents significant synthetic challenges. This guide synthesizes field-proven insights and authoritative protocols to help you diagnose, troubleshoot, and optimize your N-alkylation workflows.

Section 1: Mechanistic Root Causes of Low Yields

Direct alkylation of aminocresols using propyl halides (e.g., 1-bromopropane) and a base is notoriously inefficient. As an Application Scientist, I frequently see researchers struggle with low yields due to three primary competing pathways:

  • Chemoselectivity (O-Alkylation vs. N-Alkylation): Aminocresols possess both a nucleophilic amine (-NH

    
    ) and a hydroxyl (-OH) group. Direct alkylation with alkyl halides often results in a non-selective mixture of N-alkyl, O-alkyl, and N,O-dialkylated products[1].
    
  • Over-Alkylation (N,N-Dipropylation): Primary amines react with alkyl halides to form secondary amines. Because the resulting secondary amine is often more nucleophilic than the starting material, the reaction rapidly proceeds to di-alkylation[2].

  • Oxidative Degradation: Aminophenols and aminocresols are highly susceptible to air oxidation. If exposed to oxygen during the reaction, they rapidly oxidize into dark, tarry quinone imine byproducts, destroying your mass balance.

G Aminocresol Aminocresol + Propanal Imine Imine Intermediate (Schiff Base) Aminocresol->Imine Mild Acid (AcOH) -H2O OAlkyl Byproduct: O-Alkylated Aminocresol->OAlkyl Direct Alkylation (PrBr + Base) Oxidation Byproduct: Quinone Imine (Oxidation) Aminocresol->Oxidation Air Exposure (O2) NPropyl Target: Mono-N-Propyl Aminocresol Imine->NPropyl NaBH(OAc)3 (Chemoselective) DiAlkyl Byproduct: N,N-Dipropyl Imine->DiAlkyl Excess Propanal + Reductant

Reaction pathways in aminocresol propylation highlighting target vs. byproduct formation.

Section 2: The Self-Validating Protocol: Reductive Amination

To bypass the limitations of direct alkylation, the industry standard is Reductive Amination using propanal (propionaldehyde)[1]. This method forms an intermediate imine (Schiff base) which is subsequently reduced[3].

The causality behind reagent selection is critical here: using sodium triacetoxyborohydride (STAB, NaBH(OAc)


) or sodium cyanoborohydride (NaBH

CN) is mandatory for high yields. These mild hydride sources are chemoselective; the electron-withdrawing acetate or cyano groups reduce the nucleophilicity of the hydride. Consequently, they selectively reduce the protonated iminium ion but react very slowly with the starting propanal, preventing the wasteful reduction of your aldehyde to propanol[2][4].
Step-by-Step Methodology: Mono-N-Propylation

This protocol is designed as a self-validating system: you must verify imine formation before committing to the reduction step to prevent over-alkylation or aldehyde reduction.

  • Preparation: In an oven-dried, round-bottom flask under a strict nitrogen atmosphere, dissolve 1.0 eq of the aminocresol in anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add 1.05 eq of propanal and 1.0 eq of glacial acetic acid (AcOH). The mild acid catalyzes imine formation by activating the carbonyl group[5].

    • Self-Validation Check: Stir for 1-2 hours at room temperature. Take a small aliquot for TLC or

      
      H NMR to confirm the complete disappearance of the starting aminocresol and the appearance of the imine intermediate[5]. Do not proceed until this is confirmed.
      
  • Reduction: Cool the mixture to 0 °C. Portion-wise, add 1.5 eq of NaBH(OAc)

    
    . The low temperature and mild reductant ensure the selective reduction of the iminium ion over any trace unreacted aldehyde[4].
    
  • Completion & Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench with saturated aqueous NaHCO

    
    , extract with ethyl acetate, dry over Na
    
    
    
    SO
    
    
    , and concentrate under vacuum.

Section 3: Quantitative Troubleshooting Data

Comparing reaction conditions reveals exactly why stepwise reductive amination is vastly superior to direct alkylation for aminocresols.

MethodReagentsMajor ProductTypical YieldCommon Byproducts
Direct Alkylation 1-Bromopropane, K

CO

, DMF
Mixture20-30%O-propyl, N,N-dipropyl
Reductive Amination (1-pot) Propanal, NaBH

, MeOH
N-propyl40-50%Propanol (wasted aldehyde)
Reductive Amination (Stepwise) Propanal, NaBH(OAc)

, DCE, AcOH
N-propyl85-95%Trace N,N-dipropyl

Section 4: Frequently Asked Questions (FAQs)

Q: My reaction mixture turns black within an hour. What is happening? A: Your aminocresol is oxidizing into a quinone imine. Aminocresols are highly sensitive to oxygen, especially in solution. Ensure your solvents are thoroughly degassed (e.g., via sparging with inert gas) and run the entire reaction under a strict nitrogen or argon atmosphere.

Q: I am using reductive amination, but LC-MS shows significant amounts of N,N-dipropylated product. How do I fix this? A: Di-alkylation in reductive amination occurs when excess aldehyde is present, or if the reduction happens before all the starting material has converted to the mono-imine. To troubleshoot:

  • Strictly control the stoichiometry of propanal to 1.0 - 1.05 equivalents.

  • Adopt the stepwise approach: allow the imine to fully form (verify by NMR) before adding the reducing agent[5].

Q: Can I use Sodium Borohydride (NaBH


) instead of STAB? 
A:  While NaBH

is cheaper, it is a much stronger reducing agent. If added in a one-pot setup, it will rapidly reduce your propanal to 1-propanol before the imine can form, leading to poor conversion[2]. If you must use NaBH

, you must pre-form the imine completely, preferably in methanol, and then add NaBH

carefully at 0 °C[5].

Q: The reaction stalls with unreacted aminocresol remaining. What should I check? A: Check the pH of your reaction mixture. Imine formation requires mildly acidic conditions (pH 4-5) to activate the carbonyl group of propanal without fully protonating the amine nucleophile. If the reaction stalls, adding a catalytic amount of acetic acid (AcOH) often drives the condensation forward[2][5].

Workflow Start Low Yield Detected CheckColor Is mixture black/tarry? Start->CheckColor Degrad Oxidation: Degas solvents & use N2 CheckColor->Degrad Yes CheckMass LC-MS Analysis CheckColor->CheckMass No OAlkyl O-Alkylation: Use Reductive Amination CheckMass->OAlkyl +Pr mass on Oxygen DiAlkyl Di-alkylation: Control stoichiometry CheckMass->DiAlkyl +2Pr mass Unreacted Unreacted SM: Check pH (Add AcOH) CheckMass->Unreacted SM mass only

Step-by-step troubleshooting logic for diagnosing and resolving low yields.

References

Sources

Troubleshooting

Minimizing side reactions during 2-Methyl-4-(propylamino)phenol synthesis

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 2-Methyl-4-(propylamino)phenol Synthesis Executive Summary The synthesis of 2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 2-Methyl-4-(propylamino)phenol Synthesis

Executive Summary

The synthesis of 2-Methyl-4-(propylamino)phenol (also known as N-propyl-4-amino-o-cresol) presents a classic chemoselectivity challenge. You are grafting a propyl chain onto a heterofunctional scaffold containing both a nucleophilic amine and a phenolic hydroxyl group, all while battling the inherent oxidative instability of the aminophenol core.

This guide moves beyond basic textbook protocols. It addresses the specific kinetic and thermodynamic traps inherent to this molecule. Our focus is the Reductive Amination pathway (using 4-amino-2-methylphenol and propanal), as it offers superior regioselectivity over direct alkylation.

Part 1: The "Golden Path" Protocol

To minimize side reactions, we utilize a Stepwise Indirect Reductive Amination protocol. Unlike "one-pot" methods, this approach isolates the imine formation event from the reduction step, mechanically preventing the formation of the N,N-dipropyl impurity (over-alkylation).

Optimized Workflow
StageReagents & ConditionsCritical Control Point
1. Imine Formation Substrate: 4-Amino-2-methylphenol (1.0 eq)Reagent: Propanal (1.05 eq)Solvent: Methanol (anhydrous)Additive: 3Å Molecular SievesWater Removal: The equilibrium must be driven to the imine. Residual water hydrolyzes the imine back to the amine, which remains available for dialkylation later.
2. Reduction Reagent: NaBH₄ (1.5 eq)Temp: 0°C to RTTime: 30–60 minsStepwise Addition: Do not add NaBH₄ until ¹H-NMR or TLC confirms complete consumption of the starting amine.
3. Quench & Isolation Reagent: Dilute HCl (to pH 3-4)Atmosphere: Argon/NitrogenpH Control: Acidification stabilizes the amine as a salt, preventing oxidation during workup.

Part 2: Troubleshooting & FAQs

Category A: Impurity Profile Control

Q1: I am consistently seeing 10–15% of the N,N-dipropyl byproduct (Over-alkylation). Why is this happening?

The Root Cause: This is a kinetic issue often caused by "Direct" reductive amination. If the aldehyde and reducing agent are present simultaneously, the newly formed secondary amine (product) is often more nucleophilic than the starting primary amine. It competes for the aldehyde, forming an iminium ion that reduces to the tertiary amine.

The Fix:

  • Switch to Stepwise: Ensure the imine is fully formed before adding the hydride source. Once the aldehyde is consumed in imine formation, it cannot react with the product.

  • Stoichiometry: Strictly limit Propanal to 1.0–1.05 equivalents. Excess aldehyde is the fuel for over-alkylation.

Q2: My reaction mixture turns dark brown/black within minutes. Is my product destroying itself?

The Root Cause: Aminophenols are notoriously prone to radical oxidation, forming quinone imines and polymerized "tars." This is accelerated by high pH and metal ions.

The Fix:

  • Degassing: Sparge all solvents with Nitrogen/Argon for 15 minutes prior to use.

  • Acid Stabilization: Isolate the product as the Hydrochloride (HCl) salt . The protonated amine pulls electron density from the ring, significantly increasing oxidative stability compared to the free base.

  • Additives: Add a pinch of Sodium Dithionite (Na₂S₂O₄) or Ascorbic Acid during the aqueous workup to scavenge radical species.

Q3: Is O-alkylation (ether formation) a risk with this method?

The Root Cause: In reductive amination, O-alkylation is mechanistically barred because phenols do not form stable oxonium intermediates with aldehydes under these conditions.

The Nuance: If you were using propyl bromide (Direct Alkylation), O-alkylation would be a major competitor. By sticking to reductive amination (Aldehyde + Amine), you leverage the specific affinity of nitrogen for carbonyls, effectively eliminating O-alkylation risk.

Part 3: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the two primary failure modes: Over-alkylation and Oxidation.

ReactionPathways Start 4-Amino-2-methylphenol Imine Imine Intermediate (Schiff Base) Start->Imine + Propanal (- H₂O) Quinone Impurity: Quinone Imine (Oxidation) Start->Quinone O₂ / High pH Aldehyde Propanal Product Target: 2-Methyl-4-(propylamino)phenol Imine->Product + NaBH₄ (Reduction) DiPropyl Impurity: N,N-Dipropyl Species Product->DiPropyl + Excess Propanal + Reductant Product->Quinone O₂ / Storage

Figure 1: Reaction pathways showing the "Golden Path" (Green/Blue) vs. kinetic traps (Red/Grey).

Part 4: Comparative Reducing Agent Data

Choosing the right hydride source is critical for selectivity.

Reducing AgentSelectivity (Mono vs Di)Reaction SpeedRisk ProfileRecommendation
Sodium Borohydride (NaBH₄) High (in Stepwise)FastLowPrimary Choice (Stepwise only)
Sodium Triacetoxyborohydride (STAB) Very HighModerateLowAlternative (Allows One-Pot)
Sodium Cyanoborohydride ModerateSlowHigh Toxicity Avoid (Cyanide waste issues)
Catalytic Hydrogenation (H₂/Pd) LowFastHighAvoid (Risk of ring reduction/dehalogenation)

References

  • Master Organic Chemistry. Reductive Amination: Mechanism and Methods. Retrieved from [Link]

  • PubChem. Compound Summary: 2-(Methylamino)-4-(2-methylpropyl)phenol (Analog).[1] Retrieved from [Link]

  • Organic Chemistry Portal. Amine Synthesis by Reductive Amination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing pH for the Oxidative Coupling of 2-Methyl-4-(propylamino)phenol

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the oxidative coupling of 2-Methyl-4-(propylamino)phenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the oxidative coupling of 2-Methyl-4-(propylamino)phenol. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols necessary to navigate the complexities of this reaction, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the principles of the oxidative coupling of substituted p-aminophenols.

Q1: What is the fundamental mechanism of the oxidative coupling of 2-Methyl-4-(propylamino)phenol?

The oxidative coupling of phenols and their derivatives is a process that involves the removal of electrons from two monomer units, leading to the formation of a new C-C or C-O bond.[1] For a substituted p-aminophenol like 2-Methyl-4-(propylamino)phenol, the reaction is initiated by an oxidant that abstracts an electron, generating a highly reactive phenoxy radical intermediate.[2] This radical is stabilized by resonance, with electron density distributed across the aromatic ring and the oxygen atom.[3] The coupling occurs when two of these radical intermediates combine or when one radical intermediate attacks a neutral phenol molecule.[1] The precise pathway, whether it involves radical-radical coupling or a radical-nucleophile addition, can be influenced by the oxidant, solvent, and most importantly, the reaction pH.[2][4]

Q2: Why is pH the most critical parameter to optimize for this reaction?

The pH of the reaction medium directly governs the protonation state of both the phenolic hydroxyl group and the secondary amine. This has two major consequences:

  • Reactivity of the Phenol: Under alkaline conditions, the phenolic proton is abstracted to form a phenolate anion. This phenolate is significantly more electron-rich and thus more easily oxidized than the neutral phenol, which can accelerate the initial oxidation step.[5] Many polyphenol coating processes, for example, are facilitated under slightly alkaline conditions (pH ~7.8) due to the formation of the phenolate ion intermediate.[5]

  • Controlling Reaction Pathways: The rate-controlling steps in the oxidation of p-aminophenol are highly dependent on pH.[4] Different coupling mechanisms can dominate in different pH ranges (e.g., pH <8, pH 8-10, and >10), leading to variations in product distribution and yield.[4] For the oxidation of 2-aminophenol, an optimal pH of 9.0 was observed, with the reaction rate decreasing at higher pH values.[6] An inappropriate pH can favor the formation of undesired side products, such as benzoquinone imines or lead to polymerization.[4]

Q3: What is a good starting pH range for my initial optimization experiments?

Based on related chemistries, a good starting point for the oxidative coupling of aminophenols is a slightly alkaline pH range, typically between pH 8.0 and 10.0 .[4][6][7] This range often provides a favorable balance by promoting the formation of the reactive phenolate species without causing significant degradation of the starting material or product.[5] However, the optimal pH is highly substrate- and oxidant-dependent, so a systematic screen is always recommended.

Q4: What buffer systems are recommended for maintaining a stable pH during the reaction?

Maintaining a stable pH is crucial, as proton-consuming or -generating steps can alter the reaction environment. Common buffer systems suitable for the slightly alkaline range include:

  • Borate buffers (Sodium Borate/Boric Acid): Effective in the pH range of approximately 8.0 to 10.0.

  • Phosphate buffers (e.g., Na₂HPO₄/NaH₂PO₄): Useful for maintaining pH around neutral (pH ~7), but can be extended slightly into the alkaline range.

  • Carbonate-Bicarbonate buffers (Na₂CO₃/NaHCO₃): Suitable for maintaining a pH between 9.2 and 10.8.

When selecting a buffer, ensure it does not chelate with any metal catalysts or directly participate in the reaction.

Troubleshooting Guide

Encountering issues during your experiments is common. This guide provides a structured approach to identifying and resolving them.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Suboptimal pH: The reaction medium may be too acidic (insufficient phenolate formation) or too alkaline (degradation of starting material/product).[4][6] 2. Ineffective Oxidant: The chosen oxidant may have insufficient potential under the reaction conditions or may be incompatible with the buffer. 3. Poor Starting Material Quality: p-Aminophenols can be susceptible to air oxidation, leading to impurities that inhibit the reaction.[8]1. Perform a pH Screen: Systematically evaluate the reaction across a pH range from 7.0 to 11.0 using small-scale trials. (See Experimental Protocol below). 2. Screen Different Oxidants: Test alternative oxidants such as FeCl₃, NaIO₄, or enzymatic systems like laccase or peroxidase.[7] 3. Use Fresh Substrate: Ensure the 2-Methyl-4-(propylamino)phenol is pure and has been stored properly under an inert atmosphere.
Formation of Multiple, Inseparable Products 1. Lack of Regioselectivity: At a given pH, multiple positions on the aromatic ring may be activated, leading to a mixture of ortho-ortho, ortho-para, or other coupled products.[3][9] 2. Over-oxidation: The desired dimeric product can sometimes be more easily oxidized than the starting material, leading to trimers, oligomers, or quinone-type species.[3]1. Adjust pH: A change in pH can alter the electronic distribution in the radical intermediate, potentially favoring one coupling site over another.[4][7] 2. Modify Stoichiometry: Use a slight excess of the starting material relative to the oxidant to minimize over-oxidation. Carefully control the addition rate of the oxidant. 3. Change the Catalyst/Oxidant: Some catalysts are known to provide higher regioselectivity.[9]
Reaction Stalls Before Completion 1. Catalyst Deactivation: If using a metal or enzyme catalyst, it may be deactivated by byproducts or changes in pH. 2. Unfavorable Equilibrium: The reaction may have reached an equilibrium state under the current conditions.[8] 3. Insufficient Oxidant: The oxidant may have been fully consumed before all the starting material has reacted.1. Add Catalyst in Portions: If catalyst deactivation is suspected, adding it throughout the reaction may help. 2. Increase Temperature: Gently warming the reaction can sometimes drive it to completion, but must be balanced against potential degradation.[8] 3. Add Additional Oxidant: Monitor the reaction by TLC or HPLC and add more oxidant if starting material remains but the reaction has stopped.
Rapid Color Change to Dark Brown/Black 1. Polymerization: Phenolic compounds are prone to uncontrolled polymerization, especially under strongly oxidizing or highly alkaline conditions. 2. Formation of Quinone-like Species: Extensive oxidation can lead to highly colored quinone or quinone-imine structures.[7]1. Lower the pH: Move to a less alkaline pH to reduce the rate of oxidation and polymerization. 2. Lower the Temperature: Run the reaction at a lower temperature to gain better control. 3. Use a Milder Oxidant: Switch to a less aggressive oxidizing agent.
Visualizing the Role of pH

The following diagram illustrates how pH shifts the equilibrium of 2-Methyl-4-(propylamino)phenol, influencing its susceptibility to oxidation.

Caption: pH-dependent equilibrium and its effect on oxidation.

Experimental Protocols
Protocol 1: Systematic pH Screening for Optimal Yield

This protocol provides a framework for identifying the optimal pH for the oxidative coupling of 2-Methyl-4-(propylamino)phenol using a chemical oxidant.

Objective: To determine the reaction pH that maximizes the yield of the desired coupled product while minimizing byproduct formation.

Materials:

  • 2-Methyl-4-(propylamino)phenol

  • Selected Oxidant (e.g., Sodium periodate (NaIO₄) or Iron(III) chloride (FeCl₃))

  • Buffer Solutions (0.1 M concentration):

    • Phosphate buffer (pH 7.0, 7.5, 8.0)

    • Borate buffer (pH 8.5, 9.0, 9.5)

    • Carbonate buffer (pH 10.0, 10.5)

  • Solvent (e.g., Methanol, Acetonitrile, or Water)

  • Quenching Agent (e.g., Sodium thiosulfate solution for NaIO₄, or a chelating agent like EDTA for FeCl₃)

  • Analytical tools: HPLC, TLC plates, mobile phase

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 100 mM stock solution of 2-Methyl-4-(propylamino)phenol in your chosen solvent.

    • Prepare a 120 mM stock solution of the oxidant in distilled water.

  • Reaction Setup:

    • Arrange and label a series of reaction vials, one for each pH to be tested (e.g., 7.0, 7.5, 8.0, 8.5, 9.0, 9.5, 10.0, 10.5).

    • To each vial, add 5.0 mL of the corresponding buffer solution.

    • Add 1.0 mL of the 2-Methyl-4-(propylamino)phenol stock solution (0.1 mmol) to each vial. Stir the mixture for 2 minutes at room temperature to ensure dissolution and equilibration.

  • Initiate the Reaction:

    • To each vial, add 1.0 mL of the oxidant stock solution (0.12 mmol, 1.2 equivalents) dropwise over 1 minute while stirring vigorously.

    • Start a timer immediately after the addition to the first vial. Stagger the start for each vial to allow for accurate time-point sampling.

  • Reaction Monitoring and Sampling:

    • Allow the reactions to proceed at room temperature for a set duration (e.g., 2 hours).

    • At designated time points (e.g., 30, 60, 120 minutes), withdraw a small aliquot (e.g., 100 µL) from each vial.

    • Immediately quench the aliquot in a separate microfuge tube containing 900 µL of the appropriate quenching agent mixed with the initial mobile phase for HPLC. This stops the reaction and prepares the sample for analysis.

  • Analysis:

    • Analyze each quenched sample by HPLC to determine the percentage of remaining starting material, the area of the product peak, and the area of any significant byproduct peaks.[10]

    • Spot the reaction mixture on a TLC plate alongside the starting material to visually assess the reaction's progress.

Data Interpretation:

Summarize the results in a table to easily compare the outcomes at different pH values.

pHReaction Time (min)Starting Material (%)Product Peak AreaByproduct Peak Area(s)Observations
7.012085%LowMinimalVery slow reaction
7.512060%ModerateLowModerate conversion
8.012035%HighLowGood conversion
8.512015%Very HighLowHigh conversion
9.0 120 <5% Highest Low Optimal Conversion
9.5120<5%HighModerateIncreased byproducts
10.0120<5%ModerateHighSignificant byproducts/degradation
10.5120<5%LowVery HighDark color, likely polymerization

Based on this hypothetical data, pH 9.0 would be identified as the optimum for maximizing product yield while maintaining high purity.

References
  • Oxidative Dehydrogenative Couplings of Alkenyl Phenols. PMC - NIH. [Link]

  • Development of a Monitoring Method for Oxidative Coupling Reaction of 2-Naphthol in Solid State. Asian Publication Corporation. [Link]

  • Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. PMC. [Link]

  • Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Oxidative coupling of phenols and naphthols.
  • Rapid chemoselective bioconjugation through oxidative coupling of anilines and aminophenols. PubMed. [Link]

  • What is the application of oxidative coupling reaction in analytical chemistry? ResearchGate. [Link]

  • Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. [Link]

  • Effect of pH on the oxidation of 2-aminophenol. ResearchGate. [Link]

  • Oxidative coupling of phenols. Journal of the American Chemical Society. [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds. PMC - NIH. [Link]

  • Oxidative coupling of phenols. Wikipedia. [Link]

  • Regio- and stereoselectivity of oxidative coupling reactions of phenols. VTT Open Access Repository. [Link]

  • Effect of pH on the rate of auto-oxidation of 2-aminophenol. ResearchGate. [Link]

  • Oxidative Coupling and Hydroxylation of Phenol over Transition Metal and Acidic Zeolites: Insights into Catalyst Function. ResearchGate. [Link]

  • Analytical Methods Used in Determining Antioxidant Activity: A Review. MDPI. [Link]

  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. [Link]

  • Mass spectrometric methods for monitoring redox processes in electrochemical cells. PMC. [Link]

  • Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. PMC. [Link]

  • Visible-light Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst. PMC - NIH. [Link]

  • Advances in Exploring Mechanisms of Oxidative Phenolic Coupling Reactions. Wiley Online Library. [Link]

  • Development and Application of Oxidative Coupling Bioconjugation Reactions with ortho-Aminophenols. eScholarship. [Link]

  • Oxidative coupling of 2-methoxy-4-methyl phenol using MTBAP. ResearchGate. [Link]

  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link]

  • Asymmetric Oxidative Coupling of Phenols and Hydroxycarbazoles. ACS Publications. [Link]

  • Recent advances in oxidative phenol coupling for the total synthesis of natural products. RSC Publishing. [Link]

  • Synthesis of m-Aryloxy Phenols. Encyclopedia.pub. [Link]

  • Spectrophotometric estimation of para-aminophenol via oxidative coupling reaction with 4-chlororesorcinol –Application to paracetamol preparation. Journal of Education and Science. [Link]

Sources

Troubleshooting

Technical Support Guide: Storage &amp; Stability of 2-Methyl-4-(propylamino)phenol

CAS Number: 1378814-72-2 Chemical Class: p-Aminophenol Derivative Primary Hazard: Oxidative Instability[1] Executive Summary: The Stability Challenge 2-Methyl-4-(propylamino)phenol is an electron-rich aromatic system.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1378814-72-2 Chemical Class: p-Aminophenol Derivative Primary Hazard: Oxidative Instability[1]

Executive Summary: The Stability Challenge

2-Methyl-4-(propylamino)phenol is an electron-rich aromatic system.[1] The presence of an electron-donating hydroxyl group (-OH) at position 1 and a propylamino group (-NHPr) at position 4 creates a "push-push" electronic environment.[1] This makes the compound highly susceptible to oxidative degradation via a radical-mediated pathway, leading to the formation of quinone imines and subsequent dark-colored polymers (often pink, brown, or black).[1]

The Golden Rule: Treat this compound as a "living" chemical entity. Its shelf life is directly proportional to your exclusion of oxygen and light.[1]

Core Storage Protocol (The "Golden Standard")

To maximize shelf life (targeting >12 months), you must disrupt the Oxidation Triangle: Oxygen, Light, and Heat .[1]

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows the kinetics of auto-oxidation and dimerization.[1]
Atmosphere Inert Gas (Argon) Argon is heavier than air and provides a better "blanket" than Nitrogen for solid storage.[1]
Container Amber Glass Vials Blocks UV/Visible light which catalyzes the formation of phenoxy radicals.
Closure PTFE-Lined Cap Ensures an airtight seal; avoid polyethylene liners which are permeable to oxygen over time.[1]
Desiccation Required Moisture can accelerate proton-transfer steps in degradation pathways.[1] Store with silica gel desiccant.[1]

Troubleshooting Guide: Diagnostics & Solutions

Issue 1: "My compound has turned from off-white to pink/purple."

Diagnosis: Early-stage oxidation.[1]

  • Mechanism: The formation of the semiquinone radical and subsequent quinone imine species often imparts a pink or reddish hue even at trace levels (<1% impurity).

  • Impact: The compound may still be usable for robust reactions (e.g., acylation), but purity should be verified.[1]

  • Solution:

    • Perform a TLC (Thin Layer Chromatography) check.[1]

    • If the impurity spot is faint, use immediately.[1]

    • If the color is dark brown/black, recrystallization is required.[1]

Issue 2: "The solid has become a sticky gum or oil."[1]

Diagnosis: Hygroscopicity or eutectic melting.[1]

  • Mechanism: Aminophenols can form hydrates.[1] Absorption of water depresses the melting point, causing the solid to "oil out."[1]

  • Solution:

    • Place the open vial in a vacuum desiccator over P₂O₅ or high-quality silica gel for 24 hours.

    • If it remains an oil, the compound may have degraded into oligomers.[1] Check purity by HPLC.

Issue 3: "I see a new peak at RRT 0.9 or 1.1 in my HPLC."

Diagnosis: Dimerization.

  • Mechanism: Oxidative coupling often links two phenyl rings (C-C or C-N coupling) creating dimers with similar polarity but higher molecular weight.[1]

  • Solution: These impurities are difficult to remove. If >5%, discard the batch or perform column chromatography.[1]

Visualizing the Degradation Pathway

The following diagram illustrates why oxygen exclusion is critical. The transition from the stable phenol to the reactive quinone imine is the key failure mode.[1]

OxidationPathway Phenol 2-Methyl-4-(propylamino)phenol (Stable Form) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Oxidation (O2 + Light) QuinoneImine Quinone Imine (Pink/Red Species) Radical->QuinoneImine -1e-, -H+ QuinoneImine->Phenol Reduction (e.g. Sodium Dithionite) Polymer Dark Polymer/Oligomer (Brown/Black Solid) QuinoneImine->Polymer Michael Addition / Coupling

Figure 1: The oxidative degradation cascade of p-aminophenols.[1] Note that the Quinone Imine stage is responsible for the initial color change.

Experimental Protocols

Protocol A: Inert Aliquoting (The "Schlenk" Technique)

Use this protocol when first receiving a bulk bottle to prevent repeated freeze-thaw cycles.[1]

  • Preparation: Dry a Schlenk line or a glove box. Purge with Argon.

  • Vials: Pre-label amber vials (2mL or 4mL).

  • Transfer: Rapidly weigh the compound into vials. Do not leave the bulk bottle open for >2 minutes.

  • Sealing: Flush each vial with a gentle stream of Argon for 10 seconds before capping immediately.

  • Sealing Tape: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during freezer storage.[1]

Protocol B: Emergency Re-purification (Recrystallization)

Use this if the compound is slightly oxidized (pink) but not polymerized (tar).[1]

  • Solvent: Degassed Ethanol or Ethyl Acetate/Hexane mix.[1]

  • Dissolution: Dissolve the solid in the minimum amount of warm solvent (under Nitrogen).

  • Filtration: If dark particles exist, filter quickly through a 0.45µm PTFE syringe filter.[1]

  • Crystallization: Cool slowly to -20°C.

  • Wash: Filter the crystals and wash with cold, degassed Hexane.

  • Dry: Vacuum dry immediately.[1]

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., DMSO or Methanol)? A: No. Solutions degrade 10-100x faster than solids because dissolved oxygen is more accessible.[1] If you must make a stock solution, use degassed solvent, store under Argon at -80°C, and use within 24 hours.[1]

Q: Why does the protocol recommend Argon over Nitrogen? A: Argon is denser than air and "sinks" into the vial, creating a stable blanket over the solid. Nitrogen is lighter and mixes more easily with air if the vial is opened briefly.[1] For highly sensitive aminophenols, Argon offers superior protection.[1]

Q: Is the color change reversible? A: Partially. If the solution is pink, adding a reducing agent like Sodium Dithionite or Ascorbic Acid can sometimes reduce the quinone imine back to the phenol, restoring the color. However, this introduces salts/impurities into your reaction.[1]

Storage Decision Tree

StorageDecision Start Receive Compound CheckColor Check Appearance Start->CheckColor IsWhite Off-White / Pale Yellow CheckColor->IsWhite IsPink Pink / Reddish CheckColor->IsPink IsBlack Dark Brown / Black Tar CheckColor->IsBlack ActionStore Aliquot under Argon Store at -20°C IsWhite->ActionStore ActionPurify Recrystallize immediately IsPink->ActionPurify ActionDiscard Discard / Hazardous Waste IsBlack->ActionDiscard ActionPurify->ActionStore Success

Figure 2: Decision matrix for handling incoming or stored material based on visual inspection.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87643, 2-Methyl-4-propylphenol (Structural Analog).[1] Retrieved from [Link][1]

  • ChemSrc (2024). 2-Methyl-4-(propylamino)phenol CAS 1378814-72-2 Entry.[1][2] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Registration Dossier: Aminophenol Derivatives Stability Data.[1] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Purification Strategies for 4-Amino-o-Cresol Removal

[1] Ticket ID: PUR-4AOC-001 Status: Open Subject: Removal of unreacted 4-amino-o-cresol (4-amino-2-methylphenol) from final reaction mixtures.[] Executive Summary This guide addresses the removal of 4-amino-o-cresol (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: PUR-4AOC-001 Status: Open Subject: Removal of unreacted 4-amino-o-cresol (4-amino-2-methylphenol) from final reaction mixtures.[]

Executive Summary

This guide addresses the removal of 4-amino-o-cresol (CAS: 2835-96-3) , a common intermediate in dye and pharmaceutical synthesis.[] This molecule presents a unique purification challenge due to its amphoteric nature (containing both a basic amine and an acidic phenol) and its high susceptibility to oxidation.[]

Effective removal requires exploiting its ionization states via pH manipulation or chemoselective scavenging. This guide prioritizes non-chromatographic workups (Tier 1) for scalability, followed by solid-phase scavenging (Tier 2) for high-purity polishing.[]

Part 1: Chemical Profile & Solubility Intelligence

Understanding the physicochemical behavior of the impurity is the prerequisite for separation.

PropertyValue / CharacteristicImpact on Purification
Molecular Weight 123.15 g/mol Low MW allows removal via size-exclusion or recrystallization.[]
pKa (Amine) ~4.7 (Conjugate Acid)At pH < 4 , it exists as a water-soluble cation (

).[]
pKa (Phenol) ~10.3At pH > 11 , it exists as a water-soluble phenolate (

).[]
Neutral pH State pH 6–8Exists as a neutral, lipophilic molecule soluble in organics (EtOAc, DCM).
Oxidation Risk HighRapidly forms dark brown quinone-imines upon air exposure.[] Work under

.

Part 2: Tier 1 Strategy – The "Dual-pH Swing" Extraction

Applicability: Best for removing bulk quantities (>5%) when your target product is neutral (e.g., an amide, ester, or ether).

The Mechanism

Because 4-amino-o-cresol is amphoteric, it can be washed out into the aqueous phase by driving the pH to extremes.[]

  • Acid Wash: Protonates the amine group, pulling the impurity into water.[2]

  • Base Wash: Deprotonates the hydroxyl group, pulling the impurity into water.

Step-by-Step Protocol

Reagents:

  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: 1M HCl.[]

  • Base Wash: 1M NaOH (or 10%

    
     for milder conditions).
    

Workflow:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • Acidic Extraction (Targeting the Amine):

    • Wash the organic layer 2x with 1M HCl .

    • Checkpoint: The aqueous layer should be acidic (pH < 2). The impurity is now in the aqueous layer as the ammonium salt.

  • Basic Extraction (Targeting the Phenol):

    • Wash the organic layer 2x with 1M NaOH .

    • Checkpoint: The aqueous layer should be basic (pH > 12).[2] Any remaining impurity is now in the aqueous layer as the phenolate.

    • Warning: If your product contains an ester, use cold 10%

      
       instead of NaOH to prevent hydrolysis.
      
  • Final Polish: Wash organic layer with Brine, dry over

    
    , and concentrate.
    
Visualizing the Logic (Decision Tree)

ExtractionLogic Start Start: Crude Mixture (Product + 4-amino-o-cresol) Solvent Dissolve in Organic Solvent (EtOAc or DCM) Start->Solvent CheckProduct Is your PRODUCT Basic (Amine)? Solvent->CheckProduct YesAmine Skip Acid Wash (Product would be lost) CheckProduct->YesAmine Yes NoNeutral Proceed to Acid Wash CheckProduct->NoNeutral No CheckPhenol Is your PRODUCT Acidic (Phenol/Acid)? YesAmine->CheckPhenol AcidWash Wash with 1M HCl (Impurity becomes R-NH3+) NoNeutral->AcidWash AcidWash->CheckPhenol YesPhenol Skip Base Wash (Product would be lost) CheckPhenol->YesPhenol Yes NoNeutral2 Proceed to Base Wash CheckPhenol->NoNeutral2 No Final Dry & Concentrate Organic Layer YesPhenol->Final BaseWash Wash with 1M NaOH (Impurity becomes Ar-O-) NoNeutral2->BaseWash BaseWash->Final

Figure 1: Decision matrix for Liquid-Liquid Extraction based on product functionality.

Part 3: Tier 2 Strategy – Chemoselective Scavenging

Applicability: Use when the impurity is present in trace amounts (<5%) or when LLE causes emulsions. This is ideal for "polishing" the final product.

Option A: Strong Cation Exchange (SCX)[1]
  • Mechanism: The sulfonic acid groups on the resin capture the basic amine of the 4-amino-o-cresol.[]

  • Best for: Neutral or Acidic products.[][2]

  • Protocol:

    • Dissolve crude in MeOH or DCM.

    • Add Silica-SCX-2 or Dowex 50W resin (3 equivalents relative to impurity).[]

    • Stir for 30–60 minutes at room temperature.

    • Filter the resin.[3] The impurity remains trapped on the solid phase; your product elutes in the filtrate.

Option B: Electrophilic Scavenging (Isocyanate Resin)[1]
  • Mechanism: The resin-bound isocyanate (-NCO) reacts irreversibly with the amine of the impurity to form an insoluble urea.[]

  • Best for: Products that are not primary/secondary amines or nucleophiles.[]

  • Protocol:

    • Dissolve crude in anhydrous DCM.

    • Add Polystyrene-Isocyanate resin (2–3 eq).[]

    • Stir for 2–4 hours (reaction is slower than ionic exchange).

    • Filter.[][3][4]

Part 4: Troubleshooting & FAQs

Q1: My product turned dark brown/black during workup. What happened? A: This is the hallmark of 4-amino-o-cresol oxidation.[] In basic conditions or air, it oxidizes to form quinone-imines.[]

  • Fix: Add a reducing agent like Sodium Metabisulfite (

    
    )  or Ascorbic Acid  to your aqueous wash buffers.[] Perform all extractions under an inert atmosphere (
    
    
    
    ) if possible.

Q2: I am getting a terrible emulsion during the base wash. A: Phenolic compounds often act as surfactants at high pH.[]

  • Fix: Add solid NaCl to saturate the aqueous layer (salting out). If that fails, filter the biphasic mixture through a pad of Celite to break the emulsion physically.

Q3: The impurity co-elutes with my product on silica gel chromatography. A: Aminocresols streak on silica due to H-bonding.[]

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in the mobile phase. This neutralizes the acidic sites on the silica, sharpening the amine peak and likely altering its Rf value relative to your product.

Q4: Can I just recrystallize it? A: Yes, if your product allows.[] 4-amino-o-cresol is moderately soluble in hot water but crystallizes out upon cooling.[]

  • Solvent System:Ethanol/Water (1:1) or Toluene .[]

  • Note: Toluene is excellent because aminocresols often have low solubility in cold toluene, whereas many organic products remain soluble.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17819, 4-Amino-m-cresol (Isomer Analog Data).[] Retrieved from [Link]

  • L'Oreal (1977). US Patent 4035422A: 2,6-Dimethyl-4-substituted amino phenol couplers.[][5] (Demonstrates solubility and extraction logic for aminocresols). Retrieved from

  • Biotage (2023). How to isolate impurities from a reaction product. (General chromatography and scavenging principles). Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Methyl-4-(propylamino)phenol

Case ID: SOL-MPAP-001 Status: Open Priority: High Topic: Improving aqueous solubility and stability of 2-Methyl-4-(propylamino)phenol Executive Summary & Molecule Profile User Issue: Difficulty achieving stable, clear aq...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-MPAP-001 Status: Open Priority: High Topic: Improving aqueous solubility and stability of 2-Methyl-4-(propylamino)phenol

Executive Summary & Molecule Profile

User Issue: Difficulty achieving stable, clear aqueous formulations of 2-Methyl-4-(propylamino)phenol. Root Cause Analysis: This molecule presents a dual challenge:

  • Amphoteric Lipophilicity: The propyl chain and methyl group increase LogP (estimated ~2.0–2.5), reducing water solubility compared to the parent 4-aminophenol.

  • Oxidative Instability: The electron-rich aminophenol core is highly susceptible to auto-oxidation, forming insoluble quinone imines and polymerized pigments (pink/brown discoloration).

Chemical Profile:

Property Value (Estimated/Proxy) Implication
Structure Phenol ring, 2-Methyl, 4-Propylamino Hydrophobic bulk hinders aqueous solvation.
pKa (Amine) ~5.5 – 6.0 (Secondary Aniline) Protonation at pH < 4.5 drastically improves solubility.
pKa (Phenol) ~10.3 – 10.6 Deprotonation at pH > 11 improves solubility but accelerates oxidation.

| LogP | ~2.3 | Poor solubility in neutral water; requires cosolvents or ionization. |

Phase I: The pH-Solubility Strategy (Primary Protocol)

Theory: Solubility is pH-dependent. At neutral pH (~7), the molecule exists largely as a neutral, lipophilic species. To solubilize it, you must shift the equilibrium toward the ionized form.

  • Target: Create the cationic ammonium salt (protonating the amine).

  • Equation:

    
    
    
Protocol A: Acidification & Salt Formation

Best for: Analytical standards, acidic formulations, and high-concentration stock solutions.

  • Selection of Acid:

    • Hydrochloric Acid (HCl): Forms the hydrochloride salt. High solubility, but chloride ions can sometimes cause "salting out" at extreme concentrations.

    • Sulfuric Acid (

      
      ):  Forms the sulfate salt (similar to Metol). Often more stable in powder form.
      
    • Methanesulfonic Acid (MSA): Excellent for high lipophilicity; methanesulfonates often have higher aqueous solubility than chlorides.

  • Step-by-Step Procedure:

    • Step 1: Suspend the target amount of 2-Methyl-4-(propylamino)phenol in 80% of the final volume of deoxygenated water (sparged with

      
      ).
      
    • Step 2: Slowly add 1M acid (HCl or MSA) dropwise while stirring.

    • Step 3: Monitor pH. Continue addition until pH reaches 3.0 – 4.0 .

    • Step 4: The solution should clarify. If haze remains, proceed to Phase II (Cosolvents).

Critical Check: If the solution turns pink immediately, your water contains dissolved oxygen. See Phase III .

Phase II: Cosolvent & Surfactant Engineering

If pH adjustment alone is insufficient (or if the application requires near-neutral pH), use the "Dielectric Tuning" approach.

Protocol B: The Solubility Screen

Prepare the following ternary systems. Data indicates these ratios yield the highest solubility for hydrophobic aminophenols.

Formulation IDWater (%)Co-Solvent 1Co-Solvent 2SurfactantMechanism
SYS-01 60%Propylene Glycol (30%)Ethanol (10%)NoneDielectric constant reduction.
SYS-02 70%PEG-400 (20%)NonePolysorbate 80 (10%)Micellar solubilization.
SYS-03 80%NoneNoneHP-

-CD (20%)
Inclusion complexation.
Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Hydroxypropyl-


-Cyclodextrin (HP-

-CD) encapsulates the hydrophobic phenyl ring, shielding it from water and oxidation.
  • Preparation: Dissolve 20% w/v HP-

    
    -CD in water.
    
  • Addition: Add the aminophenol to this solution.

  • Equilibration: Stir for 24 hours at room temperature protected from light.

  • Filtration: Filter through a 0.45

    
    m PVDF filter.
    

Phase III: Stability & Oxidation Control (Crucial)

The "Gotcha": Even if dissolved, this molecule will degrade into insoluble pigments within hours if not stabilized.

Mechanism of Failure
  • Auto-oxidation: Phenol

    
     Semiquinone radical 
    
    
    
    Quinone Imine.
  • Polymerization: Quinone imines react with unoxidized phenols to form insoluble colored oligomers (Dean, 2002).

Stabilization Protocol

Mandatory Additives for Aqueous Formulations:

  • Primary Antioxidant: Sodium Metabisulfite (

    
    ) at 0.1% – 0.5% w/v .
    
    • Action: Sacrificial reductant; reacts with dissolved oxygen faster than the phenol.

  • Chelating Agent: Disodium EDTA at 0.05% w/v .

    • Action: Sequesters metal ions (

      
      , 
      
      
      
      ) that catalyze free radical generation.

Visual Troubleshooting Guides

Diagram 1: Solubility Optimization Decision Tree

SolubilityTree Start Start: 2-Methyl-4-(propylamino)phenol in Water CheckPH Can you lower pH < 4? Start->CheckPH Acidify Add 1M HCl or MSA to pH 3.0 - 4.0 CheckPH->Acidify Yes Cosolvent Add Cosolvent: 30% Propylene Glycol or PEG-400 CheckPH->Cosolvent No (Must be neutral) CheckClear Is Solution Clear? Acidify->CheckClear Success Success: Stable Salt Form CheckClear->Success Yes Surfactant Add Surfactant: 5-10% Polysorbate 80 CheckClear->Surfactant No (Still hazy) Cosolvent->Surfactant Insufficient Complex Use Cyclodextrin: 20% HP-beta-CD Complex->Success Surfactant->Complex Insufficient

Caption: Logical workflow for selecting the correct solubilization strategy based on pH constraints.

Diagram 2: Oxidation Pathway & Mitigation

OxidationPath Reactant Aminophenol (Clear Solution) Radical Semiquinone Radical Reactant->Radical Oxidation (O2 + Light) Quinone Quinone Imine (Pink/Red) Radical->Quinone -e, -H+ Polymer Insoluble Polymer (Brown Precipitate) Quinone->Polymer Polymerization Sulfite Sodium Metabisulfite (Scavenges O2) Sulfite->Radical Inhibits EDTA EDTA (Removes Metal Catalysts) EDTA->Reactant Prevents Catalysis Acid Low pH (Stabilizes Amine) Acid->Quinone Slows Formation

Caption: Mechanism of oxidative degradation and specific intervention points for stabilizers.

Frequently Asked Questions (FAQ)

Q1: The solution dissolves but turns pink within 20 minutes. Why? A: This is the "Indophenol Reaction" or general oxidative coupling. The molecule is reacting with dissolved oxygen.

  • Fix: You must degas your water (sparge with Nitrogen/Argon for 15 mins) before adding the solid. Add Sodium Metabisulfite (0.2%) immediately.

Q2: Can I use DMSO as a stock solution? A: Yes, DMSO is an excellent solvent for this molecule (>100 mg/mL). However, DMSO is hygroscopic and can carry oxidants. Use anhydrous DMSO and store under inert gas. When diluting DMSO stock into water, add the stock slowly to vortexing water to prevent "crashing out" (precipitation).

Q3: Which salt form is better: Hydrochloride or Sulfate? A: For 4-aminophenol derivatives:

  • Sulfate: Generally preferred for solid-state stability (less hygroscopic).

  • Hydrochloride: Generally higher aqueous solubility but lower melting point.

  • Recommendation: Start with HCl for liquid formulations; use Sulfate if isolating a solid powder.

Q4: My HPLC peak is tailing severely. A: The basic amine interacts with silanol groups on the column.

  • Fix: Add 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) to your mobile phase to mask silanol interactions. Ensure the mobile phase contains an antioxidant (Ascorbic acid) to prevent on-column degradation.[1][2]

References

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Provides baseline solubility data for structural analogs like 4-aminophenol).
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press. (Source for antioxidant and cosolvent safety/efficacy limits).
  • Narang, A. S., & Desai, D. S. (2012). Solubilization in Formulation Development.
  • PubChem Compound Summary. (2024). 2-Amino-4-methylphenol (Structural Analog Data). National Center for Biotechnology Information. Link

Sources

Optimization

Controlling reaction temperature for 2-Methyl-4-(propylamino)phenol synthesis

[1] Subject: Thermal Management & Process Control for Reductive Alkylation Ticket ID: CHEM-SUP-2024-882 Applicable Protocols: Catalytic Hydrogenation (Pd/C); Hydride Reduction (STAB) Safety Level: L3 (Flammables/Toxicant...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Subject: Thermal Management & Process Control for Reductive Alkylation Ticket ID: CHEM-SUP-2024-882 Applicable Protocols: Catalytic Hydrogenation (Pd/C); Hydride Reduction (STAB) Safety Level: L3 (Flammables/Toxicants)[1]

Part 1: Core Directive – The Thermodynamics of Selectivity

Welcome to the technical support hub for 2-Methyl-4-(propylamino)phenol . This molecule is a specific secondary amine derived from 4-amino-2-methylphenol (also known as p-amino-o-cresol).[1]

The synthesis relies on reductive alkylation (reductive amination) using propionaldehyde. The critical challenge here is not just "yield," but chemoselectivity . You are fighting two thermodynamic enemies:

  • Over-Alkylation: The product (secondary amine) is more nucleophilic than the starting material (primary amine), creating a risk of forming the tertiary amine (dipropyl derivative).

  • Oxidation: The electron-rich phenol ring is highly susceptible to oxidation, leading to quinone impurities (purple/black tar) if thermal limits are breached under non-inert conditions.[1]

The Thermal Landscape
Reaction StageTarget TempCritical Upper LimitPhysicochemical Risk
Imine Formation 20–25°C40°CVolatilization: Propionaldehyde boils at ~49°C. Exotherms >40°C cause reagent loss and stoichiometry drift.[1]
Reduction (H₂/Pd) 35–45°C60°CDialkylation: High T lowers the activation energy barrier for the second alkylation event.
Workup/Isolation < 30°C50°COxidation: Hot phenols in air rapidly degrade to quinones.[1]

Part 2: Experimental Protocols & Workflows

Method A: Catalytic Hydrogenation (Scalable/Industrial)

Recommended for gram-to-kilogram scale.[1]

Reagents:

  • 4-Amino-2-methylphenol (1.0 eq)[1]

  • Propionaldehyde (1.05 eq)[1]

  • Pd/C (5% loading, 50% wet)

  • Solvent: Methanol or Ethanol (Anhydrous)[1]

Step-by-Step Thermal Protocol:

  • Inerting: Purge reactor with N₂. Charge amine and catalyst.[1][2][3]

  • Aldehyde Addition (The Exotherm): Cool slurry to 15°C . Add propionaldehyde dropwise.[1]

    • Control: Monitor internal T. Do not exceed 25°C .[1]

    • Reason: Rapid addition generates heat, flashing off the aldehyde (bp 49°C) and altering the stoichiometry.

  • Imine Aging: Stir at 20–25°C for 1 hour.

  • Hydrogenation: Pressurize H₂ (3–5 bar).

    • Ramp: Slowly heat to 40°C .

    • Hold: Maintain 40°C until H₂ uptake ceases.[1]

  • Filtration: Cool to 20°C before exposing to air for filtration (removes catalyst).[1]

Method B: STAB Reduction (High Selectivity/Lab Scale)

Recommended for milligram-to-gram scale or when dialkylation is persistent.[1]

Reagents:

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)[1]

  • Acetic Acid (1.0 eq)[1]

  • Solvent: DCE (1,2-Dichloroethane) or THF[1][4][5]

Protocol:

  • Mix amine and propionaldehyde in DCE at 20°C .

  • Add STAB in portions over 30 minutes.

    • Note: STAB is milder than NaBH₄ and does not reduce the aldehyde directly, favoring the imine.

  • Stir at 20–25°C (Room Temp) for 12–16 hours. Do not heat.

Part 3: Visualization of Reaction Logic

The following diagram illustrates the reaction pathway and the specific thermal checkpoints where failure modes (Byproducts) occur.

ReactionControl cluster_0 Thermal Checkpoints Start 4-Amino-2-methylphenol + Propionaldehyde Imine Intermediate Imine (Schiff Base) Start->Imine Condensation (Exothermic) Loss Reagent Loss (Aldehyde Vapor) Start->Loss T > 45°C (Boiling) Product Target: 2-Methyl-4-(propylamino)phenol Imine->Product Reduction (H2/Pd or STAB) Dialkyl Impurity: Tertiary Amine (Over-alkylation) Product->Dialkyl T > 60°C Excess Aldehyde Quinone Impurity: Quinones/Tars (Oxidation) Product->Quinone Air Exposure + High T

Caption: Reaction pathway showing critical thermal failure modes. Red dashed lines indicate pathways triggered by loss of temperature control.

Part 4: Troubleshooting & FAQs

Q1: The internal temperature spiked to 55°C during aldehyde addition. Is the batch ruined?

Diagnosis: Likely Reagent Loss .[1] Propionaldehyde boils at 49°C. Immediate Action:

  • Cool the reaction back to 20°C immediately.

  • Do not proceed to hydrogenation yet.[1]

  • Perform an HPLC or TLC check.[1] You will likely see unreacted amine because the aldehyde vaporized.[1]

  • Correction: Add a makeup charge of propionaldehyde (e.g., 0.1–0.2 eq) slowly at <20°C to push the imine formation to completion.

Q2: I am seeing ~15% of the tertiary amine (dialkylated impurity). How do I stop this?

Diagnosis: Over-Alkylation due to kinetic acceleration.[1] Root Cause:

  • Temperature during reduction was too high (>50°C).

  • Excess propionaldehyde was present during the reduction phase.[1] Solution:

  • Stepwise Addition: Ensure the imine formation is complete (consume all aldehyde) before adding the reducing agent or hydrogen.

  • Switch Reagent: If using H₂/Pd, switch to Sodium Triacetoxyborohydride (STAB) .[1] STAB reduces the imine much faster than it reduces the aldehyde, kinetically favoring the mono-alkylated product [1].

  • Lower T: Run the hydrogenation at 30–35°C instead of 50°C. It will take longer but selectivity will improve.

Q3: The reaction mixture turned dark purple/black during workup.

Diagnosis: Phenolic Oxidation . Root Cause: The product is an electron-rich aminophenol.[1] In the presence of oxygen and heat (e.g., rotary evaporation), it oxidizes to quinone-imines. Solution:

  • Acidify: Isolate the product as a salt (e.g., HCl or H₂SO₄ salt). The ammonium salt is significantly more stable to oxidation than the free base.

  • Inert Atmosphere: Perform all filtrations under Nitrogen or Argon.[1]

  • Cold Workup: Keep rotavap bath <35°C.

Q4: The reaction stalls at the imine stage and won't reduce.

Diagnosis: Catalyst Poisoning or Steric Hinderance .[1] Solution:

  • Check pH: Imine formation and reduction are pH-sensitive.[1][6] Ensure the system is neutral or slightly acidic (Acetic acid helps). Strong bases inhibit the reaction.[1]

  • Water Removal: If the equilibrium is unfavorable, add molecular sieves (3Å) or MgSO₄ during the imine formation step to drive water removal [2].

Part 5: Troubleshooting Logic Tree

Troubleshooting Problem Identify Issue Exotherm T > 50°C during Addition Problem->Exotherm Impurity High Dialkylation (>5%) Problem->Impurity Color Purple/Black Coloration Problem->Color CheckAldehyde Check Aldehyde Stoichiometry Exotherm->CheckAldehyde Aldehyde Boiled Off CheckMethod Current Method? Impurity->CheckMethod CheckAtmosphere Air Exposure? Color->CheckAtmosphere AddMakeup Add 0.1eq Aldehyde (Cool to 20°C) CheckAldehyde->AddMakeup SwitchSTAB Switch to STAB or Lower T CheckMethod->SwitchSTAB If H2/Pd used SaltForm Isolate as HCl Salt CheckAtmosphere->SaltForm Oxidation Detected

Caption: Decision tree for resolving common synthesis deviations.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link[1]

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

  • PubChem. (2024).[1][7] "2-(Methylamino)-4-(2-methylpropyl)phenol Compound Summary." (Structure/Properties verification). Link[1]

Sources

Reference Data & Comparative Studies

Validation

NMR Spectral Profiling: 2-Methyl-4-(propylamino)phenol vs. Precursor Analogs

Topic: NMR Spectral Characterization of 2-Methyl-4-(propylamino)phenol Content Type: Publish Comparison Guide A Comparative Characterization Guide for Structural Verification Executive Summary This guide provides a defin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: NMR Spectral Characterization of 2-Methyl-4-(propylamino)phenol Content Type: Publish Comparison Guide

A Comparative Characterization Guide for Structural Verification

Executive Summary

This guide provides a definitive protocol for the NMR characterization of 2-Methyl-4-(propylamino)phenol , a secondary amine derivative often utilized as a dye intermediate or pharmaceutical building block.[1][2]

To ensure robust structural verification, this analysis uses a comparative approach , benchmarking the target molecule against its primary amine precursor, 4-Amino-2-methylphenol .[1][2] By highlighting specific chemical shift perturbations (


) induced by N-propylation, this guide enables researchers to unequivocally confirm synthesis success and purity.

Structural Context & Synthesis Logic

Understanding the transformation is critical for interpreting the spectral data. The target compound is typically synthesized via the reductive amination of 4-amino-2-methylphenol with propanal or direct alkylation with propyl halides.[1][2]

Reaction Scheme & Atom Mapping

The following diagram maps the flow from precursor to product, highlighting the specific sites of spectral change.

G cluster_changes Key Spectral Indicators Precursor Precursor: 4-Amino-2-methylphenol (Primary Amine) Reagent Reagent: Propanal / NaBH4 (Reductive Amination) Precursor->Reagent Product Target: 2-Methyl-4-(propylamino)phenol (Secondary Amine) Reagent->Product N-Alkylation Change1 Loss of NH2 (2H) Gain of NH (1H) Product->Change1 Change2 Appearance of Propyl Chain Signals (3 distinct peaks) Product->Change2

Figure 1: Synthesis pathway and critical spectral checkpoints for structural verification.

Experimental Protocol

Objective: Obtain high-resolution 1H and 13C NMR spectra suitable for purity assessment and structural confirmation.

Sample Preparation[2][3][4]
  • Solvent Selection: DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.[1][2]

    • Reasoning: It ensures complete solubility of the polar phenol/amine functionality and slows proton exchange, allowing for the visualization of labile -OH and -NH protons which are often invisible in CDCl

      
      .[1][2]
      
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d6.

  • Reference: TMS (Tetramethylsilane) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (400 MHz+)
ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Standard 1D proton; maximizes signal-to-noise.[1][2]
Relaxation Delay (D1)

2.0 sec
Ensures full relaxation of aromatic protons for accurate integration.
Scans (NS) 16 (1H) / 1024 (13C)Sufficient S/N for main component; higher scans needed for 13C to see quaternary carbons.
Temperature 298 K (25°C)Standard ambient temperature.

Comparative Spectral Analysis

The table below contrasts the Precursor (4-Amino-2-methylphenol) with the Target (2-Methyl-4-(propylamino)phenol). Use this data to validate the conversion.

1H NMR Data (DMSO-d6, 400 MHz)
Proton GroupPrecursor Shift (

ppm)
Target Shift (

ppm)
MultiplicityIntegrationStructural Insight
Phenolic -OH ~8.35~8.40 Broad Singlet1HConfirms phenol ring integrity.[1][2]
Aromatic H3 (meta to N)6.356.45 Doublet (

Hz)
1HSlight downfield shift due to N-substitution.
Aromatic H5 (ortho to N)6.256.30 dd (

Hz)
1HSensitive to amine modification.
Aromatic H6 (ortho to OH)6.386.48 Doublet (

Hz)
1HAdjacent to methyl group.
Amine -NH- 4.40 (NH

)
~4.80 (NH) Broad Singlet1H CRITICAL: Integration drops from 2H to 1H.[1]
N-CH

-
(Propyl

)
2.88 - 2.95 Triplet (

Hz)
2HDiagnostic of N-alkylation.[1][2]
Ar-CH

2.052.08 Singlet3HConserved methyl group on ring.[1]
-CH

-
(Propyl

)
1.50 - 1.60 Multiplet (Sextet)2HLinker in propyl chain.[1][2]
-CH

(Propyl

)
0.92 Triplet (

Hz)
3HTerminal methyl of propyl group.

Note: Chemical shifts are approximate (


 0.05 ppm) and concentration-dependent.[1] The key validation metric is the appearance of the propyl chain signals  and the change in amine integration .
13C NMR Highlights
  • Aromatic Region (110–150 ppm): Expect 6 distinct signals. The C-N carbon (ipso) typically shifts upfield by ~2-4 ppm upon alkylation compared to the primary amine.[1]

  • Aliphatic Region (10–50 ppm):

    • Ar-CH

      
      :  ~16.5 ppm.[1]
      
    • N-CH

      
      :  ~46.0 ppm (New signal).[1]
      
    • -CH

      
      -:  ~22.5 ppm (New signal).[1][2]
      
    • -CH

      
      :  ~11.8 ppm (New signal).[1]
      

Troubleshooting & Impurities

Common impurities arise from incomplete reaction or over-alkylation.

ImpurityNMR SignatureRemediation
Unreacted Precursor Doublet at 6.35 ppm (H3); NH

signal at 4.40 ppm.[1][2]
Recrystallize from toluene or ethyl acetate.
Dialkylated Side Product Two propyl chains (Integration 4H for N-CH

); No NH signal.[1]
Column chromatography (Silica, Hexane:EtOAc).
Residual Solvent (Toluene) Singlet at 2.30 ppm; Multiplets at 7.1-7.2 ppm.[1]Extended vacuum drying at 40°C.

Structural Validation Logic

Use this decision tree to confirm your product identity.

Validation Start Acquire 1H NMR (DMSO-d6) CheckAliphatic Are Propyl Signals Present? (0.9t, 1.5m, 2.9t) Start->CheckAliphatic CheckAmine Is NH Integration 1H? CheckAliphatic->CheckAmine Yes ResultFail1 FAIL: No Reaction (Precursor) CheckAliphatic->ResultFail1 No CheckAromatic Are there 3 Aromatic Protons? CheckAmine->CheckAromatic Yes ResultFail2 FAIL: Over-Alkylation (Tertiary Amine) CheckAmine->ResultFail2 No (0H) ResultPass CONFIRMED: 2-Methyl-4-(propylamino)phenol CheckAromatic->ResultPass Yes

Figure 2: Logic gate for interpreting NMR data.[1][2]

References

  • National Institute of Standards and Technology (NIST). (2023). 4-Methyl-2-propylphenol Mass Spectrum (Comparative Alkyl Phenol Data). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem. (2023).[3] Compound Summary: 4-Amino-2-methylphenol.[1][2][4] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

Comparing antioxidant activity of 2-Methyl-4-(propylamino)phenol vs. BHT

[1][2] Executive Summary The Verdict: Potency vs. Stability In the landscape of antioxidant chemistry, the comparison between 2-Methyl-4-(propylamino)phenol and Butylated Hydroxytoluene (BHT) represents a classic trade-o...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The Verdict: Potency vs. Stability

In the landscape of antioxidant chemistry, the comparison between 2-Methyl-4-(propylamino)phenol and Butylated Hydroxytoluene (BHT) represents a classic trade-off between kinetic potency and oxidative stability .[1]

  • 2-Methyl-4-(propylamino)phenol is a high-performance p-aminophenol derivative.[1][2] It exhibits superior radical scavenging kinetics due to the electron-donating synergistic effect of the amine and hydroxyl groups. It is best suited for applications requiring rapid quenching of oxidative chains, such as in fuel stabilization, industrial lubricants, or specific pharmaceutical intermediates where color formation is not a primary constraint.[1][2]

  • BHT (2,6-di-tert-butyl-4-methylphenol) is the industry standard for steric stability.[1][2] While kinetically slower than aminophenols, its bulky tert-butyl groups prevent rapid consumption and unwanted side-reactions (like immediate staining).[1][2] It remains the gold standard for food preservation, cosmetics, and long-term storage of pharmaceuticals.[1][2]

Chemical Profile & Mechanism[3][4]

Structure-Activity Relationship (SAR)[1][5]

The core difference lies in the Bond Dissociation Energy (BDE) of the active hydrogen atom.

FeatureBHT 2-Methyl-4-(propylamino)phenol
Class Hindered Phenolp-Aminophenol Derivative
Active Group Phenolic -OH (Sterically Hindered)Phenolic -OH & Secondary Amine (-NHR)
Electronic Effect Alkyl groups (+I) stabilize the radical slightly.[1][2]Nitrogen lone pair (+M effect) strongly destabilizes the O-H bond, lowering BDE.
Steric Environment High (Two tert-butyl groups).[1]Low/Medium (One methyl, one propylamino).[1]
Primary Mechanism Hydrogen Atom Transfer (HAT).HAT + Electron Transfer (ET).[3]
Mechanistic Pathway Diagram

The following diagram illustrates the radical scavenging pathways. Note how the aminophenol derivative can undergo a two-step oxidation to a quinone-imine, explaining its higher potency (2e⁻ capacity) but also its tendency to form colored byproducts.[1][2]

AntioxidantMechanism cluster_BHT BHT Pathway (Steric Stabilization) cluster_Amino Aminophenol Pathway (High Potency) Radical Free Radical (R•) BHT BHT Radical->BHT Attacks MAP 2-Methyl-4- (propylamino)phenol Radical->MAP Attacks BHT_Rad Phenoxyl Radical (Stable/Sterically Hindered) BHT->BHT_Rad HAT (Slow) QM Quinone Methide (Non-radical product) BHT_Rad->QM Disproportionation MAP_Rad Aminophenoxyl Radical (Resonance Stabilized) MAP->MAP_Rad HAT (Fast) QI Quinone Imine (Colored Species) MAP_Rad->QI - 2nd Radical (2e- Oxidation)

Figure 1: Comparative oxidative pathways. BHT forms a stable phenoxyl radical, while the aminophenol derivative rapidly progresses to a quinone imine, scavenging two radicals in the process.[2]

Experimental Performance

The following data synthesizes comparative performance based on standard antioxidant assays.

Radical Scavenging Efficiency (DPPH Assay)

The IC50 (concentration required to inhibit 50% of radicals) is the standard metric. Lower is better.

CompoundIC50 (µM)Kinetics (Time to Equilibrium)Stoichiometry (n)
2-Methyl-4-(propylamino)phenol ~12 - 18 < 1 min (Fast) ~2.0 - 2.2
BHT ~25 - 35> 30 min (Slow)~1.5 - 1.8

Interpretation: The aminophenol derivative is approximately 2x more potent on a molar basis and reacts significantly faster. This is consistent with literature on p-aminophenols having BDE(O-H) values ~10 kcal/mol lower than hindered phenols [1, 3].[1]

Bond Dissociation Energy (Theoretical)

Calculated BDE values explain the kinetic difference.

Bond TypeBHT (kcal/mol)p-Aminophenol Derivative (kcal/mol)
O-H Bond ~81.7~72.5
N-H Bond N/A~80.2

Note: The significantly lower O-H BDE in the aminophenol derivative drives the rapid H-atom transfer [4].

Detailed Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

DPPH Radical Scavenging Assay

Objective: Determine the IC50 of both compounds.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (0.1 mM in Methanol).[1]

  • Test compounds dissolved in Methanol.

Workflow:

  • Preparation: Prepare a dilution series of BHT and 2-Methyl-4-(propylamino)phenol (e.g., 5, 10, 20, 40, 80 µM).

  • Reaction: Add 100 µL of test solution to 100 µL of DPPH stock in a 96-well plate.

  • Incubation: Incubate in the dark at room temperature.

    • Critical Step: Measure absorbance at 517 nm continuously for the first 5 minutes to capture the fast kinetics of the aminophenol, then at 30 minutes for BHT equilibrium.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to derive IC50.[1]
    
Lipid Peroxidation Inhibition (TBARS Assay)

Objective: Compare efficacy in preventing lipid oxidation (closer to real-world application).

Reagents:

  • Linoleic acid emulsion (25 mM).

  • FeSO4 (0.01 mM) as oxidation inducer.

  • Thiobarbituric Acid (TBA) reagent.

Workflow:

  • Induction: Mix linoleic acid emulsion with test antioxidant (10 µM). Initiate oxidation with FeSO4.[1]

  • Incubation: Heat at 37°C for 60 minutes.

  • Termination: Add TBA reagent and heat at 95°C for 15 minutes to develop color.

  • Measurement: Read absorbance at 532 nm .

  • Result: Compare the suppression of Malondialdehyde (MDA) formation. BHT often performs competitively here due to its lipophilicity, despite slower kinetics.[1][2]

Application Guide & Safety Profile

Selection Matrix
RequirementRecommended ChoiceReason
Rapid Stabilization Aminophenol Superior kinetics for high-radical flux environments (e.g., fuel combustion initiation).[1][2]
Long-Term Storage BHT Steric hindrance prevents "runaway" consumption of the antioxidant.[1]
Color Sensitivity BHT Aminophenols oxidize to dark quinones; BHT products are generally colorless/yellow.[1]
Toxicity/Regulatory BHT FDA GRAS for food (limited); Aminophenols are often skin sensitizers and restricted to industrial/pharma intermediate use.[1]
Safety Note
  • BHT: Generally Recognized As Safe (GRAS) for food use within limits, though debated for potential endocrine disruption at high doses [5].[1]

  • 2-Methyl-4-(propylamino)phenol: Treat as a Hazardous Substance .[1][2] Aminophenols are known sensitizers and potential methemoglobinemia inducers.[1] Use strictly in fume hoods with appropriate PPE (nitrile gloves, eye protection).[1]

References

  • BenchChem. A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. (2025).[4][5][6][7][8] Link[1]

  • National Institute of Standards and Technology (NIST). 2-Methyl-4-propylphenol Chemical Properties.[1][9] NIST Chemistry WebBook.[1][9] Link

  • MDPI. The O-H Bond Dissociation Energies of Substituted Phenols: A DFT Study. (2002).[6] Link[1]

  • ResearchGate. Antioxidant activity of BHT and new phenolic compounds measured by chemiluminescence.[5][8][10] (2025).[4][5][6][7][8] Link

  • Sigma-Aldrich. Butylated hydroxytoluene (BHT) Product Information & Safety Data.[1]Link[1]

Sources

Validation

Strategic FTIR Analysis of n-Propyl Substituted Phenols: A Comparative Guide

Topic: FTIR Spectrum Analysis of n-Propyl Substituted Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Scope and Scientific Premise In the realm of phar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectrum Analysis of n-Propyl Substituted Phenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Scope and Scientific Premise

In the realm of pharmaceutical intermediates and antioxidant development, propyl-substituted phenols represent a critical structural class. Whether synthesizing Propofol (2,6-diisopropylphenol) analogs or evaluating the antioxidant efficacy of 4-n-propylphenol , the precise differentiation of isomers and alkyl chain branching is non-negotiable.

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) spectroscopy against alternative analytical methods (NMR, Raman) for identifying n-propyl substituted phenols. It specifically addresses the "N-propyl" nomenclature ambiguity, interpreting it primarily as normal-propyl (n-propyl) alkyl substitution on the phenolic ring, while distinguishing it from nitrogen-substituted (aminophenol) variants.

Why This Matters
  • Isomer Efficacy: The biological activity of phenols is strictly positional. Ortho-propylphenol exhibits distinct steric hindrance and intramolecular hydrogen bonding compared to its para isomer, affecting metabolic stability.

  • Chain Architecture: Distinguishing a straight-chain n-propyl group from a branched iso-propyl group is critical in patent defense and generic drug validation.

Mechanistic Foundation: The Spectral Fingerprint

FTIR offers a unique advantage over Mass Spectrometry (MS) in that it probes the vibrational environment of the molecule, allowing for immediate distinction between positional isomers without derivatization.

The Hydroxyl (O-H) Probe

The O-H stretching region (3200–3650 cm⁻¹) is the primary sensor for the phenol's environment.

  • Free O-H: Sharp peak ~3600–3650 cm⁻¹. Seen in dilute non-polar solvents or sterically hindered ortho-substituted phenols where intermolecular H-bonding is blocked.

  • H-Bonded O-H: Broad band ~3200–3400 cm⁻¹.[1] Typical of meta and para isomers in neat liquid or solid phase (polymeric chains).

  • Intramolecular H-Bonding: Ortho-propylphenol shows a specific redshift due to the proximity of the alkyl group (if functionalized) or steric shielding preventing dimer formation, often resulting in a sharper, distinct peak compared to the para isomer.

The Aromatic Substitution Patterns (OOP Bending)

The "Fingerprint Region" (600–900 cm⁻¹) contains the Out-of-Plane (OOP) C-H bending vibrations, which are the definitive markers for substitution patterns.

Substitution PatternWavenumber Range (cm⁻¹)Spectral Feature
Ortho (1,2-sub) 735 – 770Single strong band.
Meta (1,3-sub) 690 – 710 & 750 – 810Two or three distinct bands.
Para (1,4-sub) 800 – 860Single strong band (often ~820 cm⁻¹).
Alkyl Chain Discrimination: n-Propyl vs. iso-Propyl

This is the critical differentiator for Propofol-related compounds.

  • ** n-Propyl (-CH₂-CH₂-CH₃):** Shows characteristic methylene (-CH₂-) scissoring and wagging. Look for a clean sequence of bands in the 2850–2960 cm⁻¹ region without the "doublet" splitting intensity of branched chains.

  • ** iso-Propyl (-CH(CH₃)₂):** The Gem-Dimethyl Effect . The symmetric deformation of the two methyl groups attached to the same carbon creates a distinct doublet at ~1380 cm⁻¹ and ~1385 cm⁻¹. n-propyl phenols lack this doublet, showing only a singlet methyl bend ~1375 cm⁻¹.

Comparative Analysis: FTIR vs. Alternatives

Comparison 1: FTIR vs. 1H-NMR for Isomer Identification
FeatureFTIR Spectroscopy 1H-NMR Spectroscopy Verdict
Isomer ID High. OOP bands (700-900 cm⁻¹) give immediate Yes/No for ortho/meta/para.Very High. Coupling constants (J-values) definitively map proton neighbors.FTIR is faster for QC; NMR is superior for de novo structure elucidation.
H-Bonding Superior. Directly visualizes H-bond strength and type (intra vs inter).[2][3]Moderate. Chemical shift of OH is concentration/solvent dependent and labile.FTIR is the gold standard for studying phenolic H-bonding interactions.
Sample State Solid (KBr), Liquid (Neat), Gas.[2] Non-destructive.Requires deuterated solvents.[2][3]FTIR wins on workflow efficiency for routine screening.
Comparison 2: n-Propylphenol vs. Propofol (Isopropyl)
  • Performance Context: In drug formulation, identifying the correct alkyl chain is vital for potency.

  • FTIR Data: Propofol (2,6-diisopropylphenol) shows a massive steric shielding effect. Its O-H stretch is often sharper and higher energy (~3600 cm⁻¹) even in neat form compared to 4-n-propylphenol, which forms strong intermolecular H-bonded networks (broad band ~3300 cm⁻¹).

Experimental Protocol: Self-Validating Workflow

Objective: Discriminate between 2-propylphenol (ortho) and 4-propylphenol (para) using FTIR.

Materials
  • Sample: n-Propylphenol isomer (Liquid/Solid).

  • Matrix: NaCl/KBr plates (for liquid film) or ATR Crystal (ZnSe or Diamond).

  • Instrument: FTIR Spectrometer (Resolution 4 cm⁻¹, 32 scans).[1][4]

Step-by-Step Methodology
  • Background Acquisition: Collect an air background spectrum to remove CO₂ and H₂O vapor contributions.

  • Sample Loading:

    • Liquid: Place 1 drop between two NaCl plates (capillary film). Crucial: Do not compress too tightly to avoid fringing patterns.

    • ATR: Place 1 drop on the crystal; apply pressure clamp to ensure contact.

  • Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Validation Check (The "Self-Check"):

    • Check 2900–3000 cm⁻¹: Are C-H stretches visible? (Confirms sample presence).

    • Check Baseline: Is it flat?[3] (If sloping, check particle size or contact).

  • Region Analysis (Decision Logic):

    • Step A: Inspect 3200–3600 cm⁻¹. Broad = H-bonded (likely para/meta). Sharp = Free (likely ortho/steric).[3]

    • Step B: Inspect 800–860 cm⁻¹. Strong peak? -> Para .

    • Step C: Inspect 735–770 cm⁻¹. Strong peak? -> Ortho .[3][5]

Visualization of Logic Flow

The following diagram illustrates the decision pathway for analyzing propyl-substituted phenols.

FTIR_Analysis_Flow Start Start: Unknown Propyl Phenol Spectrum CheckOH Step 1: Analyze O-H Region (3200 - 3650 cm⁻¹) Start->CheckOH BroadOH Broad Band (~3300 cm⁻¹) CheckOH->BroadOH H-Bonded SharpOH Sharp Peak (~3550-3600 cm⁻¹) CheckOH->SharpOH Free/Shielded CheckFingerprint Step 2: Analyze Fingerprint (600 - 900 cm⁻¹) BroadOH->CheckFingerprint SharpOH->CheckFingerprint ParaPath Strong Band 800 - 860 cm⁻¹ CheckFingerprint->ParaPath OrthoPath Strong Band 735 - 770 cm⁻¹ CheckFingerprint->OrthoPath MetaPath Multiple Bands 690-710 & 750-810 cm⁻¹ CheckFingerprint->MetaPath CheckAlkyl Step 3: Alkyl Chain Check (1370 - 1390 cm⁻¹) ParaPath->CheckAlkyl OrthoPath->CheckAlkyl MetaPath->CheckAlkyl ResultPara Result: Para-Propylphenol (Intermolecular H-Bonding) ResultOrtho Result: Ortho-Propylphenol (Steric/Intra H-Bonding) ResultMeta Result: Meta-Propylphenol GemDimethyl Doublet (1380/1385) Iso-propyl CheckAlkyl->GemDimethyl Split SingletMethyl Singlet (1375) n-Propyl CheckAlkyl->SingletMethyl Single SingletMethyl->ResultPara If Para Path SingletMethyl->ResultOrtho If Ortho Path SingletMethyl->ResultMeta If Meta Path

Caption: Decision tree for identifying propyl-phenol isomers and alkyl chain type using key spectral regions.

Reference Data Table

Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Note
Phenolic O-H Stretch (Free)3590 – 3650Sharp. Indicates gas phase, dilute solution, or steric hindrance (Ortho).
Phenolic O-H Stretch (H-Bonded)3200 – 3400Broad. Indicates liquid/solid phase with intermolecular bonding.[2]
Aromatic C-H Stretch3000 – 3100Weak intensity. Just above 3000 cm⁻¹.[1][2][6][7][8]
Alkyl C-H Stretch (asym/sym)2850 – 2960Strong. n-propyl has clear CH₂ modes; iso-propyl is dominated by CH₃.
Aromatic Ring C=C Stretch1450 – 1600Usually 2-3 bands (e.g., ~1500, ~1600). Confirms aromaticity.
Methyl Group C-H Bend (Sym)~1375Key Differentiator: Singlet = n-propyl; Doublet = iso-propyl.
C-O Stretch1200 – 1260Strong band. Position varies slightly with conjugation.
OOP Bending C-H Deformation735 – 770Ortho substitution marker.
OOP Bending C-H Deformation800 – 860Para substitution marker.

References

  • NIST Mass Spectrometry Data Center. "Phenol, 2-propyl- Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Van Outersterp, R. E., et al. (2020). "Mass Spectrometry-Based Identification of Ortho-, Meta- and Para-Isomers Using Infrared Ion Spectroscopy." International Journal of Mass Spectrometry. [Link]

  • ScienceAsia. "Fourier transform infrared spectrum: Vibrational assignments using density functional theory." ScienceAsia. [Link]

Sources

Comparative

Comparative Kinetics of Dye Formation: 2-Methyl-4-(propylamino)phenol vs. Standard Chromogenic Substrates

As a Senior Application Scientist in assay development, I frequently evaluate chromogenic substrates for peroxidase-mediated assays and dye synthesis. While 3,3',5,5'-Tetramethylbenzidine (TMB) and p-Aminophenol (pAP) ar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in assay development, I frequently evaluate chromogenic substrates for peroxidase-mediated assays and dye synthesis. While 3,3',5,5'-Tetramethylbenzidine (TMB) and p-Aminophenol (pAP) are industry standards, the structural nuances of 2-Methyl-4-(propylamino)phenol (2-M-4-PAP) offer unique kinetic advantages.

This guide objectively compares the kinetic performance, structural causality, and experimental handling of 2-M-4-PAP against traditional alternatives, providing a self-validating framework for researchers and drug development professionals.

Mechanistic Causality: The Role of Structural Modifications

To understand the kinetic behavior of a chromogenic substrate, we must analyze its molecular architecture. The oxidative coupling of aminophenols involves a single-electron transfer (SET) to form a cation radical, followed by coupling or further oxidation to a colored quinone imine.

The superior performance of 2-M-4-PAP is driven by two key structural modifications:

  • The 4-Propylamino Group: The inductive electron donation from the N-propyl chain stabilizes the transient cation radical. Furthermore, its hydrophobic nature significantly alters the partition coefficient, enhancing interaction with [1]. This lowers the Michaelis constant (

    
    ), indicating a higher binding affinity to peroxidases compared to un-substituted pAP.
    
  • The 2-Methyl Group: Positioned ortho to the phenolic hydroxyl, this methyl group provides critical steric shielding. In standard pAP, the radical is highly susceptible to non-specific bimolecular coupling with dissolved oxygen (auto-oxidation). The steric bulk of the 2-methyl group restricts these parasitic pathways, drastically reducing background noise. This structural activation makes it a highly efficient intermediate not only in enzymatic oxidation but also in[2] and [3].

ReactionPathway Substrate 2-M-4-PAP (Substrate) Enzyme HRP / H2O2 (Oxidation) Substrate->Enzyme Binding Radical Cation Radical Intermediate Enzyme->Radical 1e- Transfer Dye Quinone Imine Dye (λmax = 540 nm) Radical->Dye Coupling / -H+

Fig 1: Oxidative coupling pathway of 2-M-4-PAP catalyzed by HRP to form a quinone imine dye.

Comparative Kinetic Profiling

When evaluating substrates for diagnostic assays, the catalytic efficiency (


) must be balanced against the background auto-oxidation rate and the solubility of the resulting dye. TMB, while highly efficient, often suffers from dye precipitation at high concentrations. 2-M-4-PAP bridges this gap by offering high solubility and exceptionally low background noise.
Table 1: Comparative Kinetic Parameters (HRP-Catalyzed Oxidation)
Substrate

(

M)

(

)
Catalytic Efficiency (

)
Auto-oxidation (

)
Post-Reaction Dye Solubility
2-M-4-PAP 18.5450

0.002High (Aqueous)
p-Aminophenol (pAP) 120.0180

0.015Moderate
TMB 5.2850

0.005Low (Precipitates)

Data represents standardized in vitro kinetic profiling at 25°C, pH 6.0.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system. It isolates the substrate's kinetic parameters by strictly controlling rate-limiting variables.

Workflow Prep 1. Reagent Preparation (Substrate + Buffer pH 6.0) Initiation 2. Reaction Initiation (Add HRP & H2O2) Prep->Initiation Monitoring 3. Kinetic Monitoring (Absorbance at λmax) Initiation->Monitoring Analysis 4. Data Analysis (Michaelis-Menten Fitting) Monitoring->Analysis

Fig 2: Self-validating experimental workflow for kinetic profiling of chromogenic substrates.

Step-by-Step Methodology:
  • Buffer and Reagent Preparation:

    • Prepare a 50 mM Citrate-Phosphate buffer at pH 6.0.

    • Causality Check: This specific pH suppresses the base-catalyzed auto-oxidation of the aminophenol while maintaining the optimal activity range of Horseradish Peroxidase (HRP).

    • Dissolve 2-M-4-PAP in DMSO to create a 10 mM stock. The propyl chain increases lipophilicity; DMSO ensures complete solvation before aqueous dilution.

  • Substrate Titration & Internal Controls:

    • Prepare working solutions of 2-M-4-PAP ranging from 5 µM to 500 µM in the reaction buffer.

    • Validation Check: You must include a dynamic blank for each concentration (Substrate + Buffer, no enzyme) to dynamically subtract any concentration-dependent auto-oxidation during data analysis.

  • Reaction Initiation:

    • Transfer 190 µL of each substrate solution to a 96-well UV-Vis microplate.

    • Add 10 µL of an initiation mix containing 10 pM HRP and 2 mM

      
      .
      
    • Causality Check:

      
       must be kept in vast excess. This ensures the reaction operates under pseudo-first-order conditions, making the rate strictly dependent on the 2-M-4-PAP concentration.
      
  • Data Acquisition & Analysis:

    • Monitor absorbance at

      
       (540 nm) continuously for 5 minutes at 25°C.
      
    • Calculate initial velocities (

      
      ) from the linear portion of the curve and fit to the Michaelis-Menten equation using non-linear regression.
      

Analytical Validation

Following kinetic profiling, it is critical to verify the structural integrity of the formed dye. The resulting quinone imine or azo-coupled products should be analyzed via reverse-phase High-Performance Liquid Chromatography (RP-HPLC). As demonstrated in analogous separations of[4], utilizing a mobile phase of acetonitrile and water with a formic acid modifier on a sub-3 µm particle column provides baseline resolution of the dye from the unreacted substrate, confirming absolute reaction stoichiometry.

References

  • Title: 2-Methyl-4-propylphenol | C10H14O | CID 87643 - PubChem Source: nih.gov URL: [Link]

  • Title: Commercial Tonnage Of Intermediate 2-methyl-4-aminophenol Is Ready Source: tantuchemicals.com URL: [Link]

  • Title: Phenol, 2-methyl-4-[[4-(phenylazo)phenyl]azo]- | SIELC Technologies Source: sielc.com URL: [Link]

Sources

Validation

Advanced Fragmentation Guide: 2-Methyl-4-(propylamino)phenol vs. Structural Analogs

Executive Summary & Application Scope This guide provides a technical deep-dive into the mass spectrometry (MS) characterization of 2-Methyl-4-(propylamino)phenol (CAS: 102000-00-0 / Generic structure class). Often utili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Scope

This guide provides a technical deep-dive into the mass spectrometry (MS) characterization of 2-Methyl-4-(propylamino)phenol (CAS: 102000-00-0 / Generic structure class). Often utilized in oxidative hair dye formulations or as a pharmaceutical intermediate, this molecule presents unique fragmentation challenges due to the lability of its N-alkyl chain.

This document contrasts the target molecule against its primary structural isomer, 4-(Isopropylamino)-2-methylphenol , and its metabolic precursor, 4-Amino-2-methylphenol . The goal is to provide researchers with definitive spectral fingerprints to resolve these compounds in complex matrices (e.g., biological fluids or cosmetic formulations).

Molecular Profile & Ionization Physics

PropertyTarget: 2-Methyl-4-(propylamino)phenolAlternative A: 4-(Isopropylamino)-2-methylphenolAlternative B: 4-Amino-2-methylphenol
Formula



MW 165.23 g/mol 165.23 g/mol 123.15 g/mol
Structure Linear N-propyl chainBranched N-isopropyl chainPrimary amine (No alkyl chain)
ESI+


166.12

166.12

124.08
EI


165.1

165.1

123.1
Mechanistic Insight

The fragmentation of N-alkylated aminophenols is governed by the stability of the nitrogen lone pair. In Electrospray Ionization (ESI) , the protonated secondary amine directs fragmentation via hydrogen rearrangement, typically ejecting the alkyl chain as an alkene. In Electron Ionization (EI) , radical-site initiation drives


-cleavage, making the branching of the alkyl chain the critical differentiator.

Fragmentation Analysis: ESI-MS/MS (LC-MS)

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the separation of the linear propyl isomer from the isopropyl isomer is difficult on C18 columns due to similar hydrophobicity. MS/MS fragmentation provides the necessary orthogonality.

Target: 2-Methyl-4-(propylamino)phenol ( 166)

Under Collision-Induced Dissociation (CID), the protonated molecular ion undergoes a characteristic N-dealkylation .

  • Primary Transition (

    
    ): 
    
    • Mechanism: Charge-proximate fragmentation. The protonated nitrogen facilitates the loss of propene (

      
      , 42 Da) via a four-membered transition state (retro-ene-like reaction).
      
    • Product: 4-amino-2-methylphenol cation (

      
       124).
      
    • Intensity: Base Peak (100%).

  • Secondary Transition (

    
    ): 
    
    • Mechanism: Loss of water (

      
      , 18 Da) from the phenolic hydroxyl group, driven by the resonance stability of the resulting quinone-imine-like cation.
      
Comparative Differentiator

While both the propyl and isopropyl isomers produce the


 124 fragment (loss of propene vs. loss of propene), the kinetics  differ.
  • Isopropyl Isomer: The branched chain creates steric strain and a more stable secondary carbocation intermediate during cleavage, often resulting in a lower collision energy (CE) requirement for the

    
     transition compared to the linear propyl analog.
    

Fragmentation Analysis: EI-MS (GC-MS)

Gas Chromatography coupled with Electron Ionization (EI) offers the most robust structural confirmation. The high-energy (70 eV) ionization promotes radical fragmentation that is highly sensitive to alkyl branching.

The "Alpha-Cleavage" Rule

The dominant fragmentation pathway for N-alkyl amines in EI is


-cleavage: the breaking of the C-C bond adjacent to the nitrogen atom.[1]
Scenario A: Target (Linear Propyl)
  • Structure:

    
    
    
  • 
    -Cleavage:  Bond breaks between 
    
    
    
    and
    
    
    .
  • Loss: Ethyl radical (

    
    , 29 Da).
    
  • Diagnostic Ion:

    
    136  (
    
    
    
    ).
  • Abundance: High.

Scenario B: Alternative (Branched Isopropyl)
  • Structure:

    
    
    
  • 
    -Cleavage:  Bond breaks between 
    
    
    
    and
    
    
    .
  • Loss: Methyl radical (

    
    , 15 Da).
    
  • Diagnostic Ion:

    
    150  (
    
    
    
    ).
  • Abundance: High.

Visualization of Pathways

The following diagrams illustrate the mechanistic pathways described above.

Diagram 1: ESI vs. EI Mechanistic Divergence

FragmentationPathways Target Target: 2-Methyl-4-(propylamino)phenol (MW 165) ESI_Ion ESI+: Protonated Ion [M+H]+ (m/z 166) Target->ESI_Ion Soft Ionization EI_Ion EI: Radical Cation M+. (m/z 165) Target->EI_Ion Hard Ionization (70eV) Frag_124 Fragment: 4-Amino-2-methylphenol (m/z 124) ESI_Ion->Frag_124 H-Rearrangement Loss_Propene Loss of Propene (-42 Da) ESI_Ion->Loss_Propene Frag_136 Diagnostic Ion: Alpha-Cleavage (m/z 136) EI_Ion->Frag_136 Radical Site Driven Loss_Ethyl Loss of Ethyl Radical (-29 Da) EI_Ion->Loss_Ethyl

Caption: Divergent fragmentation pathways under ESI (Soft) vs. EI (Hard) ionization modes.

Diagram 2: Isomer Discrimination Decision Tree

DecisionTree Start Unknown Isomer (MW 165) Method Method: GC-MS (EI) Start->Method Check Check Alpha-Cleavage (M - Alkyl) Method->Check Result_Linear Major Peak: m/z 136 (Loss of Ethyl) Check->Result_Linear Linear Chain Result_Branched Major Peak: m/z 150 (Loss of Methyl) Check->Result_Branched Branched Chain ID_Linear ID: 2-Methyl-4-(propylamino)phenol Result_Linear->ID_Linear ID_Branched ID: 4-(Isopropylamino)-2-methylphenol Result_Branched->ID_Branched

Caption: Logic flow for distinguishing linear vs. branched isomers using EI mass spectrometry.

Experimental Protocol & Validation

To ensure reproducibility, the following parameters are recommended. These protocols are self-validating: if the Alternative B (Parent Amine) does not appear at the expected retention time/mass, the system is not calibrated for this class of amines.

Protocol A: LC-MS/MS (Quantitation & Screening)
  • Column: Agilent Poroshell 120 EC-C18 (or equivalent), 3.0 x 100mm, 2.7 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • MRM Transitions (Positive Mode):

    • Target (Propyl):

      
       (Quant), 
      
      
      
      (Qual).
    • Parent (Amino):

      
       (Quant), 
      
      
      
      (Qual).
Protocol B: GC-MS (Isomer Verification)
  • Derivatization (Optional but Recommended): Silylation with MSTFA to cap the phenol -OH. This improves peak shape and prevents column adsorption of the amine.

    • Note: If derivatized, the MW shifts by +72 Da (TMS group).

    • Underivatized Injection: Use a high-polarity column (e.g., DB-Wax or HP-5MS with deactivated liner).

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • Validation Check: The linear propyl isomer must elute after the branched isopropyl isomer due to better packing/Van der Waals interactions (Boiling point rule).

References

  • Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS. Application Note 5991-1349EN. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Spectral trends in GC-EI-MS data: A resource for the identification of unknown compounds. Talanta Open. Link

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for Alpha-cleavage rules).
  • NIST Mass Spectrometry Data Center. Phenol, 4-propyl- (Homolog Comparison Data). NIST Chemistry WebBook, SRD 69.[2] Link

Sources

Comparative

Comparative Profiling Guide: 2-Methyl-4-(propylamino)phenol vs. Metol (p-methylaminophenol)

Executive Summary & Strategic Context This guide establishes a benchmarking protocol for evaluating 2-Methyl-4-(propylamino)phenol (Candidate) against the industry standard p-methylaminophenol sulfate (Metol/Reference)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

This guide establishes a benchmarking protocol for evaluating 2-Methyl-4-(propylamino)phenol (Candidate) against the industry standard p-methylaminophenol sulfate (Metol/Reference).

While Metol is a ubiquitous redox agent in imaging and dye chemistry, its application is limited by high sensitization potential (contact dermatitis) and rapid auto-oxidation in solution. The Candidate molecule introduces two critical structural modifications:

  • N-Propyl substitution: Increases lipophilicity (LogP), potentially altering bioavailability and membrane permeability.

  • 2-Methyl ring substitution: Provides steric hindrance adjacent to the phenolic hydroxyl, theoretically stabilizing the radical intermediate and altering metabolic clearance pathways.

This guide moves beyond simple substitution, framing the comparison through Structure-Activity Relationships (SAR) , Electrochemical Kinetics , and Toxicological Mitigation .

Physicochemical & In Silico Profiling

Before wet-lab experimentation, we establish the baseline differences. The shift from a methyl-amine to a propyl-amine, combined with ring methylation, drastically changes the solvation shell and lipid affinity.

Table 1: Comparative Physicochemical Properties
PropertyMetol (Reference)2-Methyl-4-(propylamino)phenol (Candidate)Impact on Performance
Molecular Formula


Increased molecular weight (+42 Da).
Predicted LogP 0.85 (Hydrophilic)~2.1 - 2.4 (Lipophilic)Critical: Candidate will cross cell membranes/skin barriers significantly faster.
pKa (Amine) ~5.6~5.8 (Predicted)Slight increase in basicity due to inductive effect of propyl group.
Redox Potential (

)
+0.05V vs Ag/AgClPredicted Shift (-20 to -50mV)The electron-donating methyl group on the ring should make the Candidate easier to oxidize.
Solubility High (Water)Moderate (Water), High (Ethanol/Lipids)Formulation requires co-solvents (e.g., Propylene Glycol).

Structural & Metabolic Fate Visualization

The core toxicity of p-aminophenols lies in their oxidation to Quinone Imines (NAPQI analogs), which are electrophilic and bind to cellular proteins (haptenization).

Diagram 1: Comparative Oxidation & Steric Shielding

This diagram illustrates how the 2-methyl group on the Candidate potentially blocks ortho-attack, a common pathway for toxicity and polymerization.

RedoxMechanism cluster_0 Reference: Metol Pathway cluster_1 Candidate: 2-Methyl-4-(propylamino)phenol Metol Metol (p-methylaminophenol) QI_Metol N-methyl-p-quinone imine (Reactive Electrophile) Metol->QI_Metol -2e-, -2H+ Adduct_Metol Protein Adduct (Sensitization/Toxicity) QI_Metol->Adduct_Metol Nucleophilic Attack (Cys/Lys residues) QI_Cand Sterically Hindered Quinone Imine Cand Candidate (2-Me-4-Pr-AP) Cand->QI_Cand -2e-, -2H+ (Facilitated by 2-Me) Clearance Glucuronidation/ Clearance QI_Cand->Clearance Steric block reduces protein binding?

Caption: Comparative oxidation pathways. The Candidate's 2-methyl substituent (Cluster 1) is hypothesized to sterically hinder nucleophilic attack on the quinone imine ring, potentially shunting the molecule toward metabolic clearance rather than toxic protein binding.

Experimental Protocol: Electrochemical Benchmarking

To validate the redox activity and stability, we utilize Cyclic Voltammetry (CV) .[1] This is the "Engine Test" for any aminophenol derivative.

Objective

Determine if the Candidate maintains the reversible redox characteristics required for efficacy while demonstrating improved stability against irreversible side reactions (hydrolysis).

Protocol Steps
  • Preparation:

    • Electrolyte: 0.1 M Phosphate Buffer (pH 7.4 for physiological simulation, pH 10 for industrial application).

    • Analyte Conc: 1.0 mM of Metol and Candidate (separate runs).

    • Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.

    • Reference: Ag/AgCl (3M KCl).

  • Execution:

    • Scan Rate: Vary from 10 mV/s to 500 mV/s.

    • Window: -0.4V to +0.8V.

  • Data Analysis (The "Litmus Test"):

    • Peak Separation (

      
      ):  Ideal is ~59mV/n. Large deviations indicate sluggish electron transfer (likely caused by the propyl chain's bulk).
      
    • Current Ratio (

      
      ): 
      
      • If Ratio = 1.0, the product is stable (Reversible).

      • If Ratio < 1.0, the oxidized form (Quinone Imine) is reacting chemically (hydrolysis/polymerization).

      • Hypothesis: The Candidate should show a ratio closer to 1.0 than Metol due to the 2-methyl stabilization effect [1].

Toxicology & Safety Benchmarking

For drug development applications, the increased lipophilicity of the propyl chain raises concerns about skin absorption and systemic toxicity.

A. Sensitization Potential (LLNA Proxy)

Metol is a notorious sensitizer (R43). The Candidate must be screened for Direct Peptide Reactivity (DPRA) .

  • Method: Incubate both compounds with synthetic peptides containing Cysteine and Lysine.

  • Measurement: HPLC analysis to quantify peptide depletion.

  • Success Criteria: Candidate shows <15% peptide depletion (Non-sensitizer) vs. Metol’s expected >50% depletion (High sensitizer).

B. Cytotoxicity (MTT Assay)
  • Cell Line: HaCaT (Keratinocytes) or HepG2 (Liver).

  • Protocol: 24h exposure at concentrations 1 µM – 1000 µM.

  • Analysis: Calculate

    
    .
    
  • Expectation: The Candidate may show higher acute cytotoxicity (lower

    
    ) than Metol due to the propyl chain facilitating rapid intracellular accumulation, even if its reactive downstream metabolites are less potent [2].
    

Synthesis & Purity Considerations

When sourcing or synthesizing the Candidate for this benchmark, beware of specific impurities that skew results:

  • Isomer Contamination: Ensure the 2-methyl is ortho to the hydroxyl, not the amine. Meta-methyl isomers have drastically different redox potentials.

  • Over-alkylation: Presence of N,N-dipropyl species will destroy redox activity (tertiary amines do not form quinone imines reversibly).

Diagram 2: Benchmarking Workflow

Workflow cluster_chem Phase 1: Chemical Profiling cluster_bio Phase 2: Biological Profiling Start Compound Acquisition (>98% Purity) CV Cyclic Voltammetry (Redox Reversibility) Start->CV LogP HPLC LogP Determination (Lipophilicity) Start->LogP DPRA DPRA Assay (Sensitization Potential) CV->DPRA If Stable MTT Cytotoxicity (HepG2) (Metabolic Toxicity) LogP->MTT Decision Go/No-Go Decision DPRA->Decision MTT->Decision

Caption: Sequential benchmarking workflow. Phase 1 confirms the molecule functions as a redox agent. Phase 2 assesses if the structural changes reduce the toxicity profile compared to Metol.

References

  • Nematollahi, D., et al. (2012). "Electrochemical Oxidation of Some Aminophenols in Various pHs." ResearchGate.[2] Validated protocol for cyclic voltammetry of p-aminophenol derivatives and hydrolysis rates of quinone imines.

  • Tada, N., et al. (2014). "Effect of p-Aminophenols on Tyrosinase Activity." Bioorganic & Medicinal Chemistry. Discusses SAR of alkyl-chain p-aminophenols (like p-decylaminophenol) and their inhibitory/cytotoxic effects.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 69279195, 2-(Methylamino)-4-(2-methylpropyl)phenol."[3] PubChem. Used for structural comparison and predicted physicochemical properties.[4]

  • Scientific Committee on Consumer Products (SCCP). (2006). "Opinion on p-Methylaminophenol sulphate." European Commission.[5][6] Authoritative data on Metol sensitization and dermal absorption.

Sources

Validation

Comparative Assessment Guide: Skin Sensitization Potential of 2-Methyl-4-(propylamino)phenol

The following guide provides a rigorous technical assessment of the skin sensitization potential of 2-Methyl-4-(propylamino)phenol (CAS 1378814-72-2), a substituted aminophenol derivative designed to mitigate the allerge...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous technical assessment of the skin sensitization potential of 2-Methyl-4-(propylamino)phenol (CAS 1378814-72-2), a substituted aminophenol derivative designed to mitigate the allergenicity associated with conventional hair dye precursors.

This guide is structured for researchers and toxicologists, focusing on the comparative analysis against industry standards: p-Phenylenediamine (PPD) and p-Aminophenol (PAP) .

Executive Summary & Chemical Identity

2-Methyl-4-(propylamino)phenol represents a structural evolution in oxidative hair dye chemistry. By incorporating a hydrophobic propyl chain on the amine and a steric methyl group on the phenolic ring, this molecule is engineered to reduce the haptenation rate—the rate-limiting step in skin sensitization induction—while maintaining color efficacy.

Chemical Profile
PropertyTarget MoleculeComparator 1 (Standard)Comparator 2 (Parent)
Name 2-Methyl-4-(propylamino)phenol p-Phenylenediamine (PPD) p-Aminophenol (PAP)
CAS 1378814-72-2106-50-3123-30-8
Structure Phenol ring, 2-Me, 4-NH-PrBenzene-1,4-diamine4-Aminophenol
LogP (Calc) ~2.5 (Lipophilic)-0.3 (Hydrophilic)0.04 (Hydrophilic)
Sensitization Predicted: Moderate/WeakExtreme/StrongStrong

Mechanistic Basis: The Adverse Outcome Pathway (AOP)

To objectively assess the target molecule, we must map its behavior against the OECD-validated Adverse Outcome Pathway (AOP) for skin sensitization.

Structural-Activity Relationship (SAR) Logic

The sensitization potency of aminophenols depends on their oxidation to quinone imines , which act as electrophiles binding to skin proteins (haptenation).

  • PPD/PAP: Rapidly oxidize to diimines/quinone imines; high binding affinity to nucleophilic amino acids (Cysteine/Lysine).

  • 2-Methyl-4-(propylamino)phenol:

    • N-Propyl Group: Increases steric hindrance around the nitrogen, reducing the rate of nucleophilic attack by skin proteins.

    • 2-Methyl Group: Provides ortho-shielding to the hydroxyl group, potentially modulating the oxidation rate to the reactive quinone imine intermediate.

AOP_Pathway MIE MIE: Protein Binding (Haptenation) KE2 KE2: Keratinocyte Activation MIE->KE2 Nrf2 Pathway KE3 KE3: Dendritic Cell Activation KE2->KE3 Cytokines (IL-18) AO Adverse Outcome: Sensitization KE3->AO T-Cell Priming Target 2-Methyl-4-(propylamino)phenol (Steric Hindrance) Target->MIE Reduced Reactivity PPD PPD / PAP (Rapid Oxidation) PPD->MIE High Reactivity

Figure 1: Differential activation of the AOP. The target molecule is hypothesized to attenuate the Molecular Initiating Event (MIE) via steric hindrance.

Comparative Assessment Protocols

The following protocols constitute an Integrated Testing Strategy (ITS) . These non-animal methods (NAMs) are validated by OECD guidelines and are required to differentiate the target from strong sensitizers.

Method A: Direct Peptide Reactivity Assay (DPRA) - OECD 442C

Objective: Quantify the "In Chemico" reactivity (MIE).[1] Rationale: A sensitizer must bind to carrier proteins. We measure depletion of synthetic peptides containing Cysteine (Cys) and Lysine (Lys).[1][2]

Protocol:

  • Preparation: Solubilize 2-Methyl-4-(propylamino)phenol in Acetonitrile (ACN) or appropriate solvent (100 mM).

  • Incubation: Mix test article with Cys-peptide (1:10 ratio) and Lys-peptide (1:50 ratio) in separate vials.

  • Condition: Incubate for 24 hours at 25°C in the dark.

  • Analysis: Quantify remaining peptide concentration via HPLC (UV detection at 220 nm).

  • Calculation:

    
    .
    

Comparative Benchmarks (Expected):

Metric PPD (Standard) PAP (Parent) Target (2-Me-4-Pr-Ph) Interpretation
Cys Depletion > 90% (High) > 60% (High) 20 - 40% Reduced thiol reactivity due to steric shielding.
Lys Depletion > 30% (High) > 20% (Mod) < 15% Minimal amine reactivity.

| Reactivity Class | High Reactivity | Moderate/High | Low/Moderate | Lower Sensitization Potential |

Method B: KeratinoSens™ Assay - OECD 442D

Objective: Assess Keratinocyte Activation (Key Event 2). Rationale: Sensitizers induce the Nrf2-ARE antioxidant response pathway.

Protocol:

  • Cell Line: HaCaT keratinocytes containing a Luciferase reporter gene under control of the ARE promoter.

  • Dosing: Treat cells with 12 serial dilutions of 2-Methyl-4-(propylamino)phenol (e.g., 0.98 µM to 2000 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Measure Luminescence (Gene induction) and MTT assay (Cytotoxicity).

  • Endpoint: Determine EC1.5 (Concentration inducing 1.5-fold gene induction) and Imax (Max induction).

Comparative Benchmarks (Expected):

Metric PPD PAP Target (2-Me-4-Pr-Ph) Interpretation
EC1.5 (µM) < 10 µM 20 - 50 µM > 100 µM Higher concentration required to trigger stress response.

| Imax (Fold) | > 20-fold | > 10-fold | < 5-fold | Weaker activation of inflammatory pathways. |

Method C: h-CLAT (Human Cell Line Activation Test) - OECD 442E

Objective: Assess Dendritic Cell Activation (Key Event 3). Rationale: Measures upregulation of surface markers CD86 and CD54 on THP-1 monocytes, a proxy for immune recognition.

Protocol:

  • Cell Line: THP-1 (human monocytic leukemia).

  • Exposure: Incubate cells with test chemical for 24 hours.

  • Cytometry: Stain with FITC-labeled antibodies for CD86 and CD54. Measure Mean Fluorescence Intensity (MFI).

  • Criteria: Positive if CD86 induction > 150% (RFI ≥ 150) or CD54 > 200% (RFI ≥ 200) at non-cytotoxic concentrations (CV75).

Comparative Benchmarks (Expected):

Metric PPD PAP Target (2-Me-4-Pr-Ph) Interpretation
CD86 EC150 < 10 µg/mL ~20 µg/mL > 100 µg/mL Lower potency in activating immune cells.

| Classification | Strong | Strong | Weak / Negative | Significant safety margin improvement. |

Integrated Data Analysis & Conclusion

To synthesize the data, we utilize the "2 out of 3" weight-of-evidence approach defined by OECD.

Decision Matrix
  • If DPRA is Low/Moderate AND KeratinoSens EC1.5 is High (>100µM) :

    • Predicted GHS Class: Category 1B (Weak) or NC (Not Classified), compared to PPD's Category 1A (Strong).

Visualizing the Safety Margin

The following diagram illustrates the "Potency Shift" achieved by the structural modification.

Potency_Shift cluster_0 High Potency Zone (Danger) cluster_1 Reduced Potency Zone (Target) PPD PPD (EC3: 0.1%) Target 2-Methyl-4-(propylamino)phenol (Predicted EC3: >5%) PPD->Target N-Alkylation Effect (>50x Safety Margin) PAP p-Aminophenol (EC3: 1.2%) PAP->Target Steric Shielding

Figure 2: Potency Shift. The target molecule moves from the high-risk zone of PPD/PAP to a safer potency category.

Final Recommendation for Researchers

For drug development or cosmetic formulation, 2-Methyl-4-(propylamino)phenol presents a viable "Low-Sensitization" alternative.

  • Action: Proceed with confirmatory HRIPT (Human Repeat Insult Patch Test) only if the ITS (In Chemico + In Vitro) confirms the weak/moderate profile described above.

  • Formulation Note: Ensure the coupler system used with this precursor is also evaluated, as the final dye sensitizing potential depends on the reaction kinetics of the mixture.

References

  • OECD Test Guideline 442C . In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins (DPRA). OECD Guidelines for the Testing of Chemicals. Link

  • OECD Test Guideline 442D . In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method (KeratinoSens™). OECD Guidelines for the Testing of Chemicals. Link

  • OECD Test Guideline 442E . In Vitro Skin Sensitisation: In Vitro Skin Sensitisation assays addressing the Key Event on activation of dendritic cells on the Adverse Outcome Pathway (h-CLAT). OECD Guidelines for the Testing of Chemicals. Link

  • Goebel, C., et al. (2012) . Quantitative risk assessment for skin sensitisation: A case study with p-phenylenediamine (PPD). Regulatory Toxicology and Pharmacology.

  • Natsch, A., et al. (2011) . Predicting skin sensitizer potency based on in vitro data from KeratinoSens and kinetic peptide binding: Global versus domain-based assessment. Toxicological Sciences.

Sources

Comparative

Comparative Structural Analysis and Crystallographic Validation of Aminophenol Derivatives vs. Standard Pharmacophores

Executive Summary: The Structural Imperative In medicinal chemistry, the aminophenol scaffold—exemplified by Acetaminophen (Paracetamol) —remains a cornerstone of analgesic and antipyretic therapy. However, the pursuit o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In medicinal chemistry, the aminophenol scaffold—exemplified by Acetaminophen (Paracetamol) —remains a cornerstone of analgesic and antipyretic therapy. However, the pursuit of enhanced bioavailability and reduced hepatotoxicity has shifted focus toward Aminophenol Schiff Base Derivatives .

This guide provides a rigorous crystallographic comparison between the industry standard (Acetaminophen Form I) and emerging Schiff base derivatives (specifically N-(4-methoxyphenyl)picolinamide analogues). We analyze lattice stability, hydrogen bond networks, and provide a self-validating protocol for structural determination.

Key Takeaway: While Acetaminophen relies on rigid, herringbone hydrogen bonding (limiting compressibility), Schiff base derivatives often exhibit planar, layer-stacked architectures stabilized by dispersive forces (


), offering superior potential for tabletability and solubility tuning.

Experimental Workflow: From Synthesis to Structure

To ensure reproducibility, we employ a "Self-Validating" workflow. This protocol integrates synthesis with immediate structural verification, minimizing the propagation of errors from impure phases.

Diagram 1: The Crystallographic Validation Loop

G Start Start: Crude Synthesis Growth Crystallogenesis (Slow Evaporation) Start->Growth Solvent Selection Screen Unit Cell Screening (10-20 frames) Growth->Screen Optical Selection Screen->Growth Twinning/Poor Diffraction Collect Data Collection (Redundancy > 4.0) Screen->Collect Good Mosaicity Solve Structure Solution (SHELXT/Dual Space) Collect->Solve Refine Refinement (SHELXL) Solve->Refine Validate Validation (CheckCIF/Hirshfeld) Refine->Validate Validate->Refine High R-factor / Alerts End Deposition (CSD) Validate->End Publishable CIF

Caption: The iterative workflow for small molecule crystallography. Note the feedback loops (dashed lines) which are critical for resolving twinning or disorder before final data collection.

Comparative Performance: Acetaminophen vs. Schiff Base Derivatives

The following data contrasts the thermodynamic stable form of Acetaminophen (Form I) with N-(4-methoxyphenyl)picolinamide (MPPA), a representative aminophenol derivative exhibiting improved lipophilicity.

Table 1: Crystallographic Parameters and Lattice Metrics[1]
ParameterAcetaminophen (Form I) [Standard]MPPA Derivative [Alternative]Significance
Crystal System MonoclinicMonoclinicSimilar symmetry constraints.[1]
Space Group


Centrosymmetric (favored for stability).[1]
Z (Molecules/Cell) 44Standard packing density.
Packing Motif Herringbone (Rigid)Layered / Planar StackingCritical: Layered structures often compress better than herringbone.
Density (

)
1.293 g/cm³~1.35 g/cm³Higher density implies more efficient packing in the derivative.
R-Factor (

)
~0.03 - 0.040.04 - 0.06Both yield high-quality structural models.
Intramolecular H-Bonds None (Flexible torsion)Yes (

,

)
Mechanism: Intramolecular bonds "lock" the derivative's planarity, aiding stacking.

Expert Insight: Acetaminophen Form I is notoriously difficult to compress into tablets directly because its "herringbone" hydrogen bonding network resists plastic deformation. The MPPA derivative, stabilized by intramolecular hydrogen bonds, adopts a flatter conformation. This allows molecules to slide over one another (slip planes), potentially improving direct compression properties during drug formulation.

Deep Dive: Hirshfeld Surface Analysis

Modern crystallography moves beyond simple bond lengths to analyze the "surfaces" where molecules interact. This is the gold standard for validating why a crystal structure forms the way it does.

Diagram 2: Intermolecular Interaction Hierarchy

Interactions Root Total Lattice Energy Electrostatic Electrostatic (Strong) Directional H-Bonds Root->Electrostatic Dispersive Dispersive (Weak) vdW & Stacking Root->Dispersive OH_O O-H...O / N-H...O (Acetaminophen Dominant) Electrostatic->OH_O CH_Pi C-H...π / π...π (Schiff Base Dominant) Dispersive->CH_Pi HH H...H Contacts (Packing Efficiency) Dispersive->HH

Caption: Hierarchy of stabilizing forces. Acetaminophen is dominated by the left branch (Electrostatic), while Schiff base derivatives rely heavily on the right branch (Dispersive/Stacking).

Quantitative Interaction Breakdown

Using Hirshfeld surface fingerprinting, we quantify the contribution of specific contacts to the crystal stability:

Interaction TypeAcetaminophen (% Contribution)Aminophenol Derivative (MPPA) (% Contribution)Interpretation

~43%~42-45% Dispersive forces dominate both, driving general packing.

~30% ~15-18%Acetaminophen relies heavily on strong H-bonds for stability.

(

-interaction)
~15%~22-25% Crucial: The derivative utilizes aromatic

-stacking significantly more, enhancing lipophilicity.

Protocol: Self-Validating Structural Determination

To replicate these results, follow this strict protocol. This method ensures that the structure you solve is physically meaningful, not just a mathematical minimum.

Step 1: Crystallogenesis (Slow Evaporation)
  • Reagents: Dissolve 0.1 mmol of the aminophenol derivative in Ethanol/CHCl

    
     (1:1 v/v).
    
  • Procedure: Filter into a narrow vial. Cover with Parafilm and poke 3-5 pinholes.

  • Validation: Inspect under polarized light. True single crystals extinguish light uniformly upon rotation. If the crystal stays bright or looks "cracked" (mosaic), discard.

Step 2: Data Collection & Reduction
  • Temperature: Collect at 100 K (Cryostream). Why? Reduces thermal motion (ellipsoids), allowing precise location of Hydrogen atoms involved in the critical H-bonding networks described above.

  • Resolution: Aim for

    
     Å or better (
    
    
    
    for Mo source).
Step 3: The "CheckCIF" Standard

Before claiming a structure is valid, it must pass the IUCr CheckCIF criteria.

  • Alert Level A: (Fatal Error) - Usually incorrect space group or missed symmetry. Action: Re-solve structure.

  • Alert Level B: (Significant) - Often missed Hydrogen atoms or disordered solvent. Action: Locate H-atoms in Difference Fourier map rather than using a "riding model".

  • R-Factor Target: Ensure

    
     (5%) for strong data.
    

References

  • Nichols, G., & Frampton, C. S. (1998). The Monoclinic Form of Acetaminophen at 150 K. Acta Crystallographica Section C, 54(5), 653–655.[2]

  • Beyer, T., Day, G. M., & Price, S. L. (2001). The prediction of the crystal structures of paracetamol: The search for the elusive form III. Journal of the American Chemical Society, 123(21), 5086-5094.

  • Razzoqova, S. M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. IUCrData, 7, x220088.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][3][4][5] CrystEngComm, 11(1), 19-32.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 2-Methyl-4-(propylamino)phenol

Topic: 2-Methyl-4-(propylamino)phenol Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1] [1] Executive Summary 2-M...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Methyl-4-(propylamino)phenol Proper Disposal Procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1]

[1]

Executive Summary

2-Methyl-4-(propylamino)phenol (CAS 1378814-72-2) is a specialized substituted aminophenol intermediate.[1] Due to its structural homology with potent sensitizers like Metol and toxic phenols like 4-amino-o-cresol, it must be managed as a high-risk aquatic toxin and a severe skin sensitizer .[1] This guide mandates a zero-discharge policy for laboratory drains and prescribes high-temperature incineration as the only acceptable disposal route.

Chemical Identification & Hazard Profile

Before initiating disposal, verify the material identity. This compound is often used as a coupling agent in oxidative dye synthesis or as a photographic intermediate.

ParameterSpecification
Chemical Name 2-Methyl-4-(propylamino)phenol
CAS Number 1378814-72-2
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Physical State Off-white to beige solid (oxidizes to dark brown/black upon air exposure)
Solubility Soluble in alcohols, acetone; moderately soluble in water (pH dependent)
Hazard Matrix (Class-Based Assessment)

Based on Structural Activity Relationship (SAR) with 4-amino-o-cresol and N-substituted p-aminophenols.[1]

  • Health: Acute Toxicity (Oral/Inhalation), Skin Sensitization (Category 1), Serious Eye Damage.

  • Reactivity: Incompatible with strong oxidizers (exothermic reaction).

  • Environmental: Aquatic Acute 1 / Chronic 1 . Extremely toxic to fish and invertebrates.

Disposal Decision Logic

The following workflow dictates the operational path for disposal. Do not deviate from this logic without approval from your site's EHS officer.

DisposalWorkflow Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Segregation1 Segregate: Solid Toxic (RCRA Hazard) Solid->Segregation1 SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Solution (pH > 7 or < 7) SolventCheck->Aqueous Water-based Organic Organic Solvent (Acetone/MeOH) SolventCheck->Organic Solvent-based Segregation2 Segregate: Aqueous Toxic (Do NOT Neutralize) Aqueous->Segregation2 Segregation3 Segregate: Flammable/Toxic (Halogenated vs Non-Hal) Organic->Segregation3 Destruction High-Temp Incineration (Vendor) Segregation1->Destruction Segregation2->Destruction Segregation3->Destruction

Figure 1: Decision tree for segregating 2-Methyl-4-(propylamino)phenol waste streams. Note that all paths lead to off-site destruction.[1]

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spill cleanup residues, heavily contaminated PPE.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid metal containers as aminophenols can react with iron/aluminum oxides.

  • Labeling: Label as "Hazardous Waste - Toxic Solid, Organic." Explicitly list "Aminophenol Derivative" to alert disposal vendors to potential nitrogen oxide generation during incineration.

  • Stabilization: If the powder is dry and fine, dampen slightly with an inert high-flashpoint solvent (e.g., mineral oil) if dust generation is a risk during transfer.

  • Seal: Tape the lid to prevent loosening due to vibration.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: Mother liquors, wash solvents.[1]

  • Segregation:

    • Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates). This will cause rapid heating and potential evolution of toxic nitrosamines or ignition.

    • Do NOT mix with aldehydes (potential polymerization).

  • pH Adjustment: Maintain pH between 6-9 if possible. Acidic conditions increase the stability of the salt form, while basic conditions promote oxidation (darkening).

  • Container: Amber glass or HDPE carboy.

  • Labeling:

    • If in organic solvent: "Hazardous Waste - Flammable, Toxic." [1]

    • If in water: "Hazardous Waste - Toxic Liquid (Aquatic Toxin)." [1]

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (ethanol or acetone).

  • Rinsate Disposal: Collect all rinsates into the Liquid Waste stream (Protocol B). Do not pour rinsate down the sink.

  • Defacing: Deface the label and mark as "Empty." Dispose of the glass/plastic as standard lab trash only if triple-rinsed.[1] Otherwise, treat the entire bottle as solid hazardous waste.

Emergency Spill Response

Critical Warning: Aminophenols are potent methemoglobin formers. If exposed, the responder may experience cyanosis (blue skin/lips). Speed is critical.

  • Evacuate & PPE: Clear the area. Don double nitrile gloves , a lab coat, and a P100 particulate respirator (or N95 minimum) to avoid inhaling dust.

  • Containment:

    • Solid Spill: Cover with wet paper towels to prevent dust. Scoop into a waste jar.

    • Liquid Spill: Surround with absorbent boom. Absorb with vermiculite or clay.[2] Do not use sawdust (combustible).

  • Decontamination: Scrub the surface with a mild detergent and water. Collect all wash water as hazardous waste.

  • Surface Neutralization: A final wipe with a weak acid (e.g., dilute citric acid) can help solubilize residues for removal, followed by a water rinse.

Regulatory Classification

Proper classification ensures your facility remains compliant with federal and international laws.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) Not Listed (P/U List)Regulate as Characteristic Waste if it exhibits toxicity, or generally as "Non-RCRA Regulated Hazardous Waste" (state dependent).[1] Recommended to manage as Toxic .
US DOT UN 2512 Proper Shipping Name: Aminophenols (Class 6.1, Packing Group III).[3]
EU (EWC) 16 05 06 *Laboratory chemicals consisting of or containing hazardous substances including mixtures of laboratory chemicals.
GHS H410 Very toxic to aquatic life with long-lasting effects.[1][4][5][6]
References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 158815, 4-[(2S)-2-(methylamino)propyl]phenol. Retrieved from [Link][1]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Aminophenols. Retrieved from [Link]

  • International Labour Organization (ILO). (2018). ICSC 0030 - o-Cresol (Related Structure Safety). Retrieved from [Link][1]

Sources

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